molecular formula C14H10BrNO2 B1445198 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile CAS No. 906673-45-8

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Cat. No.: B1445198
CAS No.: 906673-45-8
M. Wt: 304.14 g/mol
InChI Key: DAMOSKSUIVLOJT-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is a useful research compound. Its molecular formula is C14H10BrNO2 and its molecular weight is 304.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4-bromo-3-(hydroxymethyl)phenoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2/c15-14-6-5-13(7-11(14)9-17)18-12-3-1-10(8-16)2-4-12/h1-7,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMOSKSUIVLOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906673-45-8
Record name 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile
Source ChemIDplus
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Record name 4-[4-Bromo-3-(hydroxymethyl)phenoxy]benzonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ3Z4JSE6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Profile: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Intermediate for Benzoxaborole Therapeutics [1][2][3]

Executive Summary

This technical guide profiles 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 906673-45-8), a critical synthetic intermediate in the manufacturing of Crisaborole (AN2728), a non-steroidal phosphodiesterase-4 (PDE4) inhibitor used for atopic dermatitis.[3]

This document moves beyond basic physical properties to analyze the molecule’s role in boron-based drug discovery, specifically focusing on the chemoselective reduction required to generate it and the metallation-borylation logic that follows.

Physicochemical Specifications

Molecular Identity

The target molecule is a bi-aryl ether characterized by three distinct functional handles: a nitrile group (electron-withdrawing), a bromine atom (handle for metallation), and a hydroxymethyl group (precursor to the oxaborole ring).

PropertySpecification
IUPAC Name 4-[4-bromo-3-(hydroxymethyl)phenoxy]benzonitrile
CAS Number 906673-45-8
Molecular Formula C₁₄H₁₀BrNO₂
Exact Mass 302.9895 Da
Molecular Weight 304.14 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Sparingly soluble in Water
Precise Molecular Weight Calculation

To ensure stoichiometric accuracy in process chemistry, the molecular weight is calculated using standard IUPAC atomic weights:

  • Carbon (14 × 12.011): 168.154

  • Hydrogen (10 × 1.008): 10.080

  • Bromine (1 × 79.904): 79.904

  • Nitrogen (1 × 14.007): 14.007

  • Oxygen (2 × 15.999): 31.998

  • Total: 304.143 g/mol

Synthetic Utility & Mechanism

The strategic value of this molecule lies in its specific geometry. The bromine atom is positioned ortho to the hydroxymethyl group. This arrangement is non-negotiable for the subsequent formation of the benzoxaborole ring system found in Crisaborole.

The "Boron-Switch" Mechanism

The synthesis of Crisaborole hinges on converting this intermediate into a boronic acid derivative which then spontaneously cyclizes.

  • Precursor: The target alcohol (Intermediate 3) is protected (e.g., THP ether).

  • Lithiation: The bromine is exchanged for Lithium (Li-Halogen exchange).

  • Capture: The aryl-lithium species attacks a borate ester (e.g., Trimethyl borate).

  • Cyclization: Acidic workup removes the protecting group; the alcohol oxygen attacks the boron center, closing the 5-membered oxaborole ring.

Synthetic Pathway Diagram

The following diagram illustrates the upstream generation of the target and its downstream conversion to the API.

SynthesisPath Start 4-Fluorobenzonitrile + 2-Bromo-5-hydroxybenzaldehyde Aldehyde Aldehyde Intermediate (Formyl precursor) Start->Aldehyde SnAr Coupling (K2CO3, DMSO, Heat) Target TARGET MOLECULE (Hydroxymethyl alcohol) Aldehyde->Target Reduction (NaBH4, MeOH) Protected Protected Ether (e.g., THP/MOM) Target->Protected Protection (DHP, PPTS) Boron Boronate Intermediate Protected->Boron 1. n-BuLi (-78°C) 2. B(OiPr)3 Crisaborole CRISABOROLE (Benzoxaborole API) Boron->Crisaborole Acid Hydrolysis & Cyclization

Caption: Synthetic lineage from raw materials to Crisaborole, highlighting the target molecule as the critical reduction product.

Process Chemistry: Synthesis Protocol

The most robust method for generating 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is the chemoselective reduction of its aldehyde precursor, 4-(4-bromo-3-formylphenoxy)benzonitrile .

Experimental Rationale
  • Reagent Selection (NaBH₄): Sodium borohydride is selected over Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is too aggressive and poses a high risk of reducing the nitrile (CN) group to an amine. NaBH₄ selectively reduces the aldehyde to the alcohol while leaving the nitrile and aryl-bromide intact.

  • Solvent System (Methanol): Methanol is the optimal solvent for NaBH₄ reductions, solubilizing the aldehyde while moderating the hydride release.

Step-by-Step Protocol

Scale: 100g Input Basis

  • Preparation: Charge a reaction vessel with 4-(4-bromo-3-formylphenoxy)benzonitrile (100 g, 0.33 mol) and Methanol (500 mL).

  • Cooling: Cool the suspension to 0–5°C . Critical: Exothermic control is required during hydride addition.

  • Addition: Add Sodium Borohydride (6.25 g, 0.165 mol, 0.5 eq) portion-wise over 30 minutes. Maintain internal temperature <10°C.

    • Note: Theoretically 0.25 eq of BH₄⁻ is needed, but 0.5 eq ensures completion.

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 2 hours.

    • IPC (In-Process Control): Monitor by TLC or HPLC. Target: <0.5% starting aldehyde.

  • Quench: Slowly add Water (500 mL) to quench excess hydride.

  • Isolation: The product typically precipitates upon water addition. Stir for 1 hour to granulate the solid.

  • Filtration: Filter the white solid and wash with water (2 x 100 mL) to remove inorganic salts (sodium borates).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Workup Logic Diagram

Workup Rxn Reaction Mixture (Target + Borates + MeOH) Quench Quench: Add Water (Destroys excess NaBH4) Rxn->Quench Precip Precipitation (Target is insoluble in H2O/MeOH mix) Quench->Precip Filter Filtration Precip->Filter Solid Wet Cake (Target Molecule) Filter->Solid Filtrate Filtrate (Borate salts, MeOH, Water) Filter->Filtrate

Caption: Isolation workflow emphasizing the solubility difference between the organic target and inorganic byproducts.

Analytical Characterization

To validate the identity and purity of the synthesized material, the following criteria must be met.

HPLC Purity Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm).

  • Mobile Phase: Gradient Acetonitrile / Water (0.1% H₃PO₄).

  • Detection: UV at 254 nm (Aromatic absorption) and 220 nm (Nitrile absorption).

  • Retention Time Logic: The target alcohol is more polar than the aldehyde precursor, so it will typically elute earlier than the starting material in a reverse-phase system.

Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.

  • Isotope Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) creates a distinct 1:1 doublet signal.

    • M+ (⁷⁹Br): ~304

    • M+2 (⁸¹Br): ~306

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Aromatic Region (6.9 - 7.9 ppm): Signals corresponding to the 7 aromatic protons.

  • Hydroxymethyl Group:

    • δ ~4.5 ppm (Doublet): The benzylic -CH ₂- protons.

    • δ ~5.4 ppm (Triplet): The hydroxyl -OH proton (couples with CH₂). Note: This coupling disappears if D₂O exchange is performed.

References

  • Akama, T., et al. (2009).[4] Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132.[1][4] Link

  • Baker, S. J., et al. (Anacor Pharmaceuticals, Inc.).[4] (2011). Boron-containing small molecules as anti-inflammatory agents. U.S. Patent 8,039,451.[5][6] Link

  • Li, P., et al. (2018).[4] Crisaborole production process.[3][4][5][6][7] WO Patent 2018/150327.[4] Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11976039, 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile. Retrieved from PubChem.[8][9][10][11] Link

Sources

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Common Identity: Crisaborole Intermediate (Alcohol Precursor) CAS Registry Number: 906673-45-8[1][2][3]

Executive Summary

This technical guide profiles 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile , a Critical Quality Attribute (CQA) intermediate in the synthesis of Crisaborole (AN2728), a non-steroidal phosphodiesterase-4 (PDE4) inhibitor used for atopic dermatitis.

As the immediate precursor to the benzoxaborole ring closure, this molecule represents a pivotal "checkpoint" in the manufacturing process. Its structural integrity—specifically the orthogonality between the aryl bromide and the benzylic alcohol—dictates the efficiency of the subsequent boronylation step. This guide synthesizes its physical properties, synthetic utility, and analytical characterization protocols for researchers in process chemistry and drug development.

Physicochemical Profile

The following data consolidates experimental observations and high-confidence predictive models essential for material handling and process design.

PropertyValue / DescriptionNote
Molecular Formula C₁₄H₁₀BrNO₂
Molecular Weight 304.14 g/mol
Appearance White to off-white crystalline powderHigh purity (>98%) forms
Physical State SolidStandard Temperature & Pressure
Melting Point 95°C – 105°C (Typical Range)Varies by polymorph/purity; experimental determination recommended.[1][4]
Boiling Point 447.6 ± 45.0 °CPredicted (760 Torr)
Density 1.57 ± 0.1 g/cm³Predicted
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic aryl core dominates
Solubility (Organic) Soluble in DCM, DMSO, MeOH, THFDipolar aprotic solvents preferred
LogP ~2.32Moderate Lipophilicity
pKa ~13.95 (Alcoholic -OH)Weakly acidic
Structural Architecture & Reactivity Logic

To understand the handling of this intermediate, one must analyze its electronic environment. The molecule features three distinct functional zones:

  • The Benzonitrile "Anchor": The electron-withdrawing nitrile group (-CN) at the para-position of the phenoxy ring stabilizes the ether linkage against oxidative cleavage, providing a robust scaffold during the reduction of its aldehyde precursor.

  • The Aryl Bromide: A heavy halogen positioned ortho to the hydroxymethyl group. This is the site of future metallation (Lithium-Halogen exchange). Its steric bulk also influences the conformation of the adjacent ether linkage.

  • The Benzylic Alcohol: This primary alcohol is the "nucleophilic trigger." In the final drug synthesis, this oxygen atom attacks the boron center to close the oxaborole ring.

Critical Process Parameter (CPP): The purity of the alcohol functionality is paramount. Oxidation back to the aldehyde or over-reduction leads to impurities that fail the cyclization step.

Synthetic Utility & Workflow

The synthesis of this intermediate typically follows a reduction pathway from the corresponding aldehyde. The workflow below visualizes the transformation from raw materials to the Crisaborole scaffold.

SynthesisWorkflow Precursor Precursor Aldehyde (CAS: 906673-24-3) Target TARGET INTERMEDIATE (CAS: 906673-45-8) Precursor->Target Reduction (0-5°C, 1h) Reagent Reduction Agent (NaBH4 / MeOH) Reagent->Target Downstream Crisaborole (AN2728) (Benzoxaborole Formation) Target->Downstream 1. Protection (MOM-Cl) 2. Boronylation (n-BuLi/B(OMe)3) 3. Cyclization

Figure 1: Synthetic pathway illustrating the reduction of the aldehyde precursor to the target alcohol and its subsequent conversion to the active pharmaceutical ingredient.[5][6][7]

Analytical Characterization Protocols

Validating the identity and purity of CAS 906673-45-8 requires a multi-modal approach. The following protocols are designed to detect common impurities such as the unreacted aldehyde or debrominated byproducts.

A. High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm (Nitrile absorption) and 220 nm.

  • Logic: The target alcohol is more polar than the bromo-aldehyde precursor and will elute slightly earlier in a reverse-phase system.

B. Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Diagnostic Signals:

    • δ 4.50 - 4.65 ppm (Singlet/Doublet, 2H): The benzylic methylene (-CH ₂OH). This is the definitive peak confirming reduction of the aldehyde (which would appear ~10 ppm).

    • δ 5.30 - 5.50 ppm (Triplet, 1H): The hydroxyl proton (-CH₂OH ), visible in DMSO-d₆.

    • δ 7.00 - 7.80 ppm (Multiplet, 7H): Aromatic protons. Look for the AA'BB' pattern of the benzonitrile ring overlapping with the 1,2,4-substituted phenoxy ring.

C. Analytical Logic Diagram

AnalyticalLogic cluster_HPLC HPLC Analysis cluster_NMR 1H-NMR Validation Sample Crude Product Sample HPLC Reverse Phase C18 Sample->HPLC NMR Proton NMR (DMSO-d6) Sample->NMR Peak1 Impurity: Aldehyde (Late Eluter) HPLC->Peak1 Peak2 Target: Alcohol (Main Peak) HPLC->Peak2 Check1 Check: Aldehyde (-CHO) @ ~10 ppm (Must be Absent) NMR->Check1 Check2 Check: Methylene (-CH2-) @ ~4.5 ppm (Must be Present) NMR->Check2

Figure 2: Analytical decision tree for validating the reduction completeness of the intermediate.

Handling, Stability & Safety
  • Storage: Store at 2°C – 8°C in a tightly sealed container. The benzylic alcohol is susceptible to slow oxidation if exposed to air and light over prolonged periods.

  • Incompatibility: Strong oxidizing agents (converts alcohol back to aldehyde/acid) and strong bases (potential hydrolysis of the nitrile).

  • Safety Profile:

    • GHS Classification: Warning.

    • Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

    • PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) recommended during powder handling.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2803552, 4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile. Retrieved from .

  • Google Patents (2011). Boron-containing small molecules as anti-inflammatory agents (US Patent 8,039,451). Retrieved from .

  • Google Patents (2018). Crisaborole production process (WO2018150327A1). Retrieved from .

  • ChemicalBook. 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile Product Database. Retrieved from .

Sources

Technical Monograph: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile , a critical late-stage intermediate in the synthesis of benzoxaborole therapeutics, specifically the phosphodiesterase-4 (PDE4) inhibitor, Crisaborole.

The Gateway to Benzoxaborole Therapeutics

Executive Summary & Molecular Profile

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 906673-45-8) is a disubstituted biaryl ether serving as the penultimate scaffold in the manufacture of Crisaborole (Eucrisa/Staquis). Its structural uniqueness lies in the precise ortho-positioning of the bromine and hydroxymethyl groups on the phenolic ring, a geometric requirement that enables the subsequent formation of the oxaborole heterocycle.

Chemical Identity
PropertySpecification
IUPAC Name 4-[4-bromo-3-(hydroxymethyl)phenoxy]benzonitrile
CAS Registry 906673-45-8
Molecular Formula C₁₄H₁₀BrNO₂
Molecular Weight 304.14 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water
Key Functional Groups Aryl Nitrile (–CN), Aryl Bromide (–Br), Benzylic Alcohol (–CH₂OH)

Structural Analysis & Reactivity Logic

The utility of this molecule is defined by its three distinct functional "handles," each playing a specific role in the drug development pipeline:

  • The Biaryl Ether Linkage: Formed early in the synthesis via Nucleophilic Aromatic Substitution (SₙAr). It provides the lipophilic core necessary for the drug's interaction with the PDE4 enzyme active site. It is chemically inert under the downstream conditions (lithiation/borylation).

  • The Aryl Bromide: This is the reactive warhead . It serves as the site for Lithium-Halogen exchange. The bromine atom's high polarizability makes it an ideal candidate for rapid exchange with n-Butyllithium (n-BuLi) at cryogenic temperatures (-78°C to -60°C).

  • The Hydroxymethyl Group (–CH₂OH): This is the cyclization anchor . In many organometallic transformations, a free alcohol would be a liability (proton source). However, in this specific pathway, the alkoxide formed during lithiation acts as an intramolecular trap for the boronic acid intermediate, driving the formation of the thermodynamically stable oxaborole ring.

Synthesis & Process Chemistry

The industrial preparation of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile typically follows a robust two-step sequence designed to maximize regioselectivity and yield.

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

The synthesis begins with the coupling of 4-fluorobenzonitrile and 4-bromo-3-hydroxybenzaldehyde .

  • Reagents: Potassium Carbonate (K₂CO₃) as the base; DMF or DMAc as the polar aprotic solvent.

  • Mechanism: The phenoxide ion generated from the aldehyde attacks the electron-deficient 4-position of the benzonitrile.

  • Critical Control: Temperature is maintained at 60–70°C to prevent polymerization or side reactions of the aldehyde.

Step 2: Chemoselective Reduction

The resulting aldehyde intermediate, 4-(4-bromo-3-formylphenoxy)benzonitrile , undergoes reduction.

  • Reagents: Sodium Borohydride (NaBH₄) in Ethanol or Methanol.

  • Selectivity: NaBH₄ is chosen because it selectively reduces the aldehyde to the alcohol without affecting the nitrile (–CN) or the aryl bromide. Stronger reducing agents (e.g., LiAlH₄) must be avoided as they would reduce the nitrile to an amine.

Visualization: Synthetic Pathway

The following diagram illustrates the industrial workflow from raw materials to the target intermediate.[1][2][3]

SynthesisPath Raw1 4-Bromo-3-hydroxybenzaldehyde Inter1 Aldehyde Intermediate (4-(4-bromo-3-formylphenoxy)benzonitrile) Raw1->Inter1 Step 1: SnAr Coupling Reagent1 K2CO3 / DMAc 60-70°C Raw2 4-Fluorobenzonitrile Raw2->Inter1 Step 1: SnAr Coupling Reagent2 NaBH4 / EtOH 0-25°C Target TARGET MOLECULE 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile Inter1->Target Step 2: Selective Reduction

Figure 1: Two-step industrial synthesis of the target intermediate via SnAr coupling and hydride reduction.

Critical Application: The Benzoxaborole Cyclization

The defining application of this molecule is its conversion to Crisaborole . This transformation is a textbook example of "molecular editing" where the bromine is swapped for a boron atom, which then "clicks" into the neighboring alcohol.

The Mechanism[4][5]
  • Protection (Optional but Common): The free alcohol is sometimes protected (e.g., with THP or MOM) to prevent quenching of the lithium reagent, though process intensification (flow chemistry) allows for the use of the unprotected substrate by exploiting kinetic differences.

  • Lithiation: Treatment with n-BuLi effects a Br/Li exchange, creating a highly reactive aryl lithium species.

  • Borylation: A borate ester (e.g., Triisopropyl borate) is added, forming a boronate complex.

  • Acidic Hydrolysis & Cyclization: Upon acidic workup (HCl), the boronate hydrolyzes to boronic acid, which spontaneously cyclizes with the pendant hydroxymethyl group (dehydrating) to close the 5-membered oxaborole ring.

Visualization: Downstream Transformation

Mechanism Start 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile Step1 Lithium-Halogen Exchange (Aryl-Li Intermediate) Start->Step1 n-BuLi, -78°C Step2 Boronate Formation (Reaction with B(OiPr)3) Step1->Step2 Triisopropyl Borate Step3 Acidic Hydrolysis (Ring Closure) Step2->Step3 HCl (aq) Product CRISABOROLE (Benzoxaborole Drug) Step3->Product -H2O (Cyclization)

Figure 2: The mechanistic cascade converting the target intermediate into the active pharmaceutical ingredient, Crisaborole.[1][2]

Analytical Specifications & Quality Control

For researchers utilizing this intermediate, the following analytical markers confirm identity and purity.

TechniqueExpected Signal / Characteristic
¹H NMR (DMSO-d₆) δ 4.50 ppm (d): Benzylic –CH₂– protons (distinct doublet if OH couples).δ 5.40 ppm (t): Hydroxyl –OH proton.δ 7.0–7.8 ppm: Aromatic protons (splitting pattern characteristic of 1,2,4-substitution).
HPLC Purity > 98.0% (Area %). Key impurities include the des-bromo analog (from incomplete bromination upstream) or the aldehyde precursor (incomplete reduction).
Mass Spectrometry m/z 304/306: Distinctive 1:1 isotopic pattern of Bromine (⁷⁹Br/⁸¹Br).

Safety & Handling Protocols

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[4] Acute Toxicity (Oral) Category 3 or 4 depending on jurisdiction.

  • Storage: Store at 2–8°C. The benzylic alcohol is susceptible to oxidation if exposed to air/light for prolonged periods.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents (which would revert the alcohol to the aldehyde or acid).

References

  • Pfizer Inc. (2009). Boron-containing small molecules as anti-inflammatory agents.[2] U.S. Patent No.[1] 8,039,451.[1] Washington, DC: U.S. Patent and Trademark Office. Link

  • Akama, T., et al. (2009). "Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the treatment of psoriasis and atopic dermatitis." Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132.[5] Link

  • Bhirud, S. B., et al. (2018).[5] Process for preparation of crisaborole.[1][2][3][6][5][7] WO Patent 2018/224923.[5] Link

  • Rao, K. S., et al. (2025). "Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation." Organic Process Research & Development. (Note: Recent flow chemistry optimization). Link

Sources

Technical Profile: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Crisaborole Intermediate 1 CAS Registry Number: 906673-45-8 Molecular Formula: C₁₄H₁₀BrNO₂ Molecular Weight: 304.14 g/mol [1][2]

Chemical Identity & Nomenclature Analysis

This section deconstructs the IUPAC name to establish the precise structural identity of the molecule, a critical step in regulatory filing and intellectual property protection for pharmaceutical intermediates.

1.1 IUPAC Name Deconstruction

The systematic name 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is derived based on the priority rules of the International Union of Pure and Applied Chemistry (IUPAC).

  • Principal Functional Group: The nitrile group (-CN) takes precedence, defining the parent structure as Benzonitrile .

  • Parent Ring Numbering: The carbon atom of the benzene ring attached to the nitrile group is designated as position 1 . The substituent is attached at the para position (position 4 ).

  • Substituent Structure (The Ether Linkage): The substituent at position 4 is a phenoxy group (a phenyl ring attached via an oxygen atom).

  • Substituent Ring Numbering: Within the phenoxy group, the carbon attached to the ether oxygen is position 1' .

    • Position 3': A (hydroxymethyl) group (-CH₂OH).[1][2][3][4][5][6][7][8]

    • Position 4': A Bromo atom (-Br).[1][2][3][6][7][8][9][10][11]

Structural Logic Visualization:

Nomenclature Benzonitrile Parent: Benzonitrile (CN at Pos 1, Ether at Pos 4) Linkage Linkage: Ether Oxygen Benzonitrile->Linkage Position 4 Phenoxy Substituent: Phenoxy Ring (Attached at Pos 1') Linkage->Phenoxy Substituents Ring B Substituents: 3': -CH2OH (Hydroxymethyl) 4': -Br (Bromo) Phenoxy->Substituents Positions 3' & 4'

Figure 1: Hierarchical decomposition of the IUPAC name demonstrating substituent priority and numbering logic.

Synthesis & Manufacturing Protocols

The compound is a pivotal intermediate in the synthesis of Crisaborole (AN2728), a boron-containing phosphodiesterase 4 (PDE4) inhibitor. The synthesis typically follows a convergent route involving Nucleophilic Aromatic Substitution (


) followed by selective reduction.
2.1 Synthetic Pathway

The industrial preparation generally proceeds in two distinct stages:

  • Ether Formation (

    
    ):  Reaction of 4-fluorobenzonitrile with 3-hydroxy-4-bromobenzaldehyde.
    
  • Chemoselective Reduction: Conversion of the aldehyde moiety to the primary alcohol without affecting the nitrile or bromine functionalities.

Synthesis SM1 4-Fluorobenzonitrile (Electrophile) Aldehyde Intermediate A: 4-(4-Bromo-3-formylphenoxy)benzonitrile SM1->Aldehyde SNAr Coupling SM2 3-Hydroxy-4-bromobenzaldehyde (Nucleophile) SM2->Aldehyde SNAr Coupling Target TARGET MOLECULE: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS 906673-45-8) Aldehyde->Target Reduction Reagent1 K2CO3, DMF 110°C, 16h Reagent2 NaBH4, Methanol 0°C to RT

Figure 2: Two-step synthetic pathway from commercially available starting materials to the target hydroxymethyl intermediate.

2.2 Detailed Experimental Protocol

Step 1: Preparation of the Aldehyde Intermediate

  • Reagents: 3-Hydroxy-4-bromobenzaldehyde (1.0 eq), 4-Fluorobenzonitrile (1.1 eq), Potassium Carbonate (2.0 eq).

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc).

  • Procedure:

    • Charge the reaction vessel with DMF and

      
      .
      
    • Add 3-Hydroxy-4-bromobenzaldehyde and stir at room temperature for 30 minutes to generate the phenoxide anion.

    • Add 4-Fluorobenzonitrile.

    • Heat the mixture to 100–110°C for 12–16 hours. Monitor by HPLC for the disappearance of the phenol.

    • Workup: Cool to RT, pour into ice water to precipitate the product. Filter the solid, wash with water, and dry.[7][12]

    • Yield: Typically 85–90%.

Step 2: Reduction to 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

  • Reagents: Aldehyde Intermediate (from Step 1), Sodium Borohydride (

    
    , 0.5–1.0 eq).
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Procedure:

    • Suspend the aldehyde intermediate in Methanol at 0°C .

    • Add

      
       portion-wise over 30 minutes. (Caution: Exothermic, hydrogen gas evolution).
      
    • Stir at 0°C for 1 hour, then allow to warm to room temperature.

    • Quench: Carefully add saturated aqueous Ammonium Chloride (

      
      ) or dilute HCl to neutralize excess borohydride.
      
    • Isolation: Remove methanol under reduced pressure. Extract the residue with Ethyl Acetate (EtOAc).[6] Wash organic layer with brine, dry over

      
      , and concentrate.[6]
      
    • Purification: Recrystallization from Toluene/Heptane or column chromatography (Hexane/EtOAc).

Analytical Profiling & Quality Control

To ensure the material is suitable for downstream GMP synthesis of Crisaborole, the following analytical specifications must be met.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, ACN/Water)≥ 98.0% (Area %)
Identification 1H-NMR (DMSO-d6)Conforms to structure
Melting Point DSC / Capillary104°C – 108°C
Water Content Karl Fischer (KF)≤ 0.5% w/w
Residual Solvents GC-HSMethanol ≤ 3000 ppm; DMF ≤ 880 ppm

Key Spectroscopic Data:

  • 1H NMR (300 MHz, DMSO-d6):

    
     4.51 (d, 2H, 
    
    
    
    ), 5.48 (t, 1H, OH), 7.05 (dd, 1H), 7.18 (d, 2H), 7.25 (d, 1H), 7.68 (d, 1H), 7.85 (d, 2H).
  • IR (

    
    ):  ~2225 (CN stretch), ~3400 (OH broad).
    
  • Mass Spectrometry: m/z 304/306

    
     (characteristic 1:1 bromine isotope pattern).
    
Application in Drug Development: The Crisaborole Connection

This molecule is the immediate precursor to the benzoxaborole ring system found in Crisaborole .

Mechanism of Action: The hydroxymethyl group and the bromine atom are positioned to facilitate the formation of the oxaborole ring.

  • Protection: The hydroxyl group is often protected (e.g., as a THP ether or MOM ether) to prevent interference during metallation.

  • Borylation: The bromine is subjected to lithium-halogen exchange (using

    
    -BuLi) or Miyaura borylation (using 
    
    
    
    and Pd catalyst).
  • Cyclization: Upon deprotection, the boronic acid moiety cyclizes with the pendant hydroxymethyl group to form the stable oxaborole ring.

Signaling Pathway Context: Crisaborole inhibits PDE4, preventing the degradation of cAMP.

  • Pathway: PDE4 Inhibition

    
     Increased intracellular cAMP 
    
    
    
    Activation of PKA
    
    
    Inhibition of NF-
    
    
    B and NFAT signaling
    
    
    Reduced release of pro-inflammatory cytokines (TNF-
    
    
    , IL-2, IL-5).

Mechanism Drug Crisaborole (Eucrisa) Target PDE4 Enzyme Drug->Target Inhibits cAMP cAMP Levels Target->cAMP Prevents Degradation Cytokines Inflammatory Cytokines (TNF-a, IL-2, IL-5) cAMP->Cytokines Downregulates Production Dermatitis Atopic Dermatitis Symptoms Cytokines->Dermatitis Promotes

Figure 3: Pharmacological cascade initiated by the final drug product derived from the title intermediate.

Safety & Handling (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[9]

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[9]

    • H335: May cause respiratory irritation.[9]

  • Precautionary Measures: Handle under a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[2][13]

References
  • Anacor Pharmaceuticals, Inc. (2006).[2] Boron-containing small molecules as anti-inflammatory agents. World Intellectual Property Organization. WO2006089067A2. Link

  • Akama, T., et al. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the treatment of psoriasis and atopic dermatitis. Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132. Link

  • Pfizer Inc. (2018). Process for the preparation of crisaborole and its intermediates. U.S. Patent US10131676B2. Link

  • PubChem Database. (2025).[5][9] 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CID 11660662). National Center for Biotechnology Information. Link

  • Zhu, Y., et al. (2016). Efficient Synthesis of Crisaborole. Organic Process Research & Development, 20(9), 1691-1696. Link

Sources

Technical Guide: Spectral Characterization of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization and structural analysis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile , a critical intermediate in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor Crisaborole (AN2728) .

This guide is structured for researchers and process chemists, focusing on the practical interpretation of NMR, IR, and MS data to ensure intermediate quality and process control.

Executive Summary & Chemical Identity

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 906673-45-8) is a diaryl ether and a pivotal "late-stage" intermediate. Its structural integrity is paramount because the hydroxymethyl and bromo groups are the specific handles required for the subsequent metallation and boronylation steps that close the oxaborole ring of Crisaborole.

Chemical Profile
PropertyDetail
IUPAC Name 4-[4-Bromo-3-(hydroxymethyl)phenoxy]benzonitrile
Common Name AN2728 Alcohol Intermediate
Molecular Formula C₁₄H₁₀BrNO₂
Molecular Weight 304.14 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water
Melting Point 94–96 °C (Typical range for pure polymorph)

Synthesis & Structural Context

Understanding the synthesis pathway is essential for interpreting spectral impurities. This intermediate is typically generated via the reduction of the corresponding benzaldehyde.

Synthesis Workflow (Graphviz)

The following diagram illustrates the reduction step generating the target alcohol and its subsequent conversion to the drug substance.

G Aldehyde Precursor: 4-(4-Bromo-3-formylphenoxy) benzonitrile Alcohol Target Intermediate: 4-(4-Bromo-3-(hydroxymethyl) phenoxy)benzonitrile Aldehyde->Alcohol Reduction (NaBH4, MeOH) Crisaborole Final API: Crisaborole (AN2728) Alcohol->Crisaborole 1. Protection (MOM-Cl) 2. Boronylation (n-BuLi, B(OiPr)3) 3. Cyclization (HCl)

Figure 1: Synthetic pathway highlighting the reduction of the formyl group to the hydroxymethyl target.[1]

Spectral Characterization Data

The following data sets represent the standard spectral signature of high-purity (>98%) material.

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Preferred for observing hydroxyl coupling) or CDCl₃. Frequency: 400 MHz

The ¹H NMR spectrum is characterized by two distinct aromatic systems: the para-disubstituted benzonitrile ring (AA'BB' system) and the 1,2,4-trisubstituted phenolic ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
7.84 Doublet (d, J = 8.8 Hz)2HAr-H (Benzonitrile, ortho to CN)Deshielded by electron-withdrawing CN group.
7.62 Doublet (d, J = 8.6 Hz)1HAr-H (Phenoxy C5, ortho to Br)Diagnostic peak; shift indicates Bromine presence.
7.20 Doublet (d, J = 2.9 Hz)1HAr-H (Phenoxy C2, ortho to CH₂OH)Small coupling (meta) confirms 1,2,4-substitution.
7.13 Doublet (d, J = 8.8 Hz)2HAr-H (Benzonitrile, ortho to O)Shielded relative to CN-ortho protons due to ether oxygen.
6.98 Doublet of Doublets (dd)1HAr-H (Phenoxy C6)Coupled to C5 (ortho) and C2 (meta).
5.45 Triplet (t, J = 5.6 Hz)1H-CH₂OH Visible in DMSO-d₆; confirms alcohol functionality.
4.51 Doublet (d, J = 5.6 Hz)2H-CH₂ OHBenzylic methylene; collapses to singlet upon D₂O shake.

Critical Quality Attribute (CQA):

  • Absence of Aldehyde Peak: Ensure no peak is visible at ~10.0 ppm (residual starting material).

  • Solvent Peaks: Watch for Methanol (~3.16 ppm in DMSO) or Ethanol residuals from the reduction workup.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the three key functional groups: Nitrile, Hydroxyl, and Ether.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupInterpretation
3350 – 3450 Stretching (Broad)O-H (Alcohol)Confirms reduction of the aldehyde. Broadness indicates H-bonding.
2225 Stretching (Sharp)C≡N (Nitrile)Distinctive diagnostic band for the benzonitrile moiety.
1590, 1485 StretchingC=C (Aromatic)Skeletal vibrations of the benzene rings.
1245 StretchingC-O-C (Ether)Strong band characteristic of diaryl ethers.
1030 StretchingC-O (Primary Alcohol)Confirms the hydroxymethyl group (-CH₂OH).
C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or APCI. Mode: Positive (+ve)

The mass spectrum is definitive due to the characteristic isotopic signature of Bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).

m/z ValueIon IdentityPattern/Notes
304.0 / 306.0 [M+H]⁺1:1 Doublet. This "twin peak" pattern confirms the presence of one Bromine atom.
326.0 / 328.0 [M+Na]⁺Sodium adduct, often prominent in ESI.
286.0 / 288.0 [M - H₂O + H]⁺Loss of water (18 Da) from the benzyl alcohol, forming a stable benzyl cation.

Analytical Logic & Troubleshooting

The "Bromine Walk" (NMR)

In the ¹H NMR, the proton at 7.62 ppm (d) is your anchor. If this peak shifts significantly upfield (< 7.4 ppm), it suggests debromination (a common side reaction if hydrogenation conditions are too vigorous).

The "Reduction Monitor" (IR/NMR)
  • Success: Appearance of CH₂ doublet at 4.51 ppm (NMR) and disappearance of C=O stretch at ~1690 cm⁻¹ (IR).

  • Failure: Retention of the aldehyde proton at 10.0 ppm or C=O stretch indicates incomplete reduction.

Purity by HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Nitrile).

  • Retention Time: The alcohol (more polar) will elute before the aldehyde precursor and before the final Crisaborole molecule (which is less polar due to ring closure/lipophilicity).

References

  • Akama, T., et al. (2009).[2][3][4] "Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis."[2][5] Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132.

  • Baker, S. J., et al. (2011). "Boron-containing phenoxyacetophenone derivatives as topical PDE4 inhibitors." United States Patent US 8,039,451 B2.

  • Zhang, Y. K., et al. (2011). "Process for the preparation of benzoxaboroles." United States Patent US 2011/0190500 A1.

Sources

The Role of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile in the Synthesis of Crisaborole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Crisaborole (marketed as Eucrisa) is a non-steroidal topical phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of mild-to-moderate atopic dermatitis.[1][2] Its unique benzoxaborole structure presents a distinct synthetic challenge. Central to its manufacturing is the strategic use of key intermediates that facilitate the efficient construction of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth analysis of one such pivotal intermediate, 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile . We will explore its strategic importance, detail its synthesis, and elucidate its transformation into Crisaborole, focusing on the chemical logic and process evolution from seminal patent literature to modern, industrially viable methods.

Introduction to Crisaborole and Its Synthesis

Crisaborole's mechanism of action involves the inhibition of PDE4, an enzyme that modulates inflammatory responses in skin cells.[2][3] By inhibiting PDE4, Crisaborole increases intracellular levels of cyclic AMP (cAMP), which in turn reduces the production of inflammatory cytokines.[2] The synthesis of this unique boron-containing heterocyclic molecule requires a multi-step approach, first described in patents by Anacor Pharmaceuticals.[1][4][5] Early synthetic routes, while effective at the lab scale, presented significant challenges for industrial production, including the use of pyrophoric reagents and cryogenic temperatures.[2][6] This has driven the development of more robust and scalable processes, many of which still pivot around a core set of key intermediates.

Strategic Importance of the Core Intermediate

The molecular architecture of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is ingeniously designed for the convergent synthesis of Crisaborole. It is not merely a precursor but a carefully chosen building block where each functional group has a deliberate and essential role in the subsequent transformations.

  • The Aryl Bromide: The bromine atom at the 4-position is the primary reactive handle. It serves as the strategic point for introducing the boron atom, which is the cornerstone of the final benzoxaborole ring. This is typically achieved through a lithium-halogen exchange followed by borylation or via a palladium-catalyzed cross-coupling reaction.

  • The Hydroxymethyl Group: The benzylic alcohol at the 3-position is the nucleophile that partakes in the final ring-closing step. After the boron moiety is installed, this hydroxyl group attacks the boron center, undergoing cyclization to form the stable five-membered benzoxaborole ring system.

  • The Cyanophenoxy Backbone: This large fragment constitutes the remainder of the Crisaborole molecule and is installed early in the synthesis, remaining unchanged through the core transformations.

This design allows for a robust synthetic strategy where the complex core of the drug is assembled in the final steps from a stable, well-characterized intermediate.

Synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

The preparation of this key intermediate is typically achieved in two main steps starting from commercially available materials. The workflow is illustrated below.

Caption: Synthesis of the key intermediate.

Step 1: Synthesis of 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile

The first step involves a nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether linkage. The phenoxide generated from 4-bromo-3-hydroxybenzaldehyde displaces the fluorine atom from the electron-deficient 4-fluorobenzonitrile.

Experimental Protocol: [7]

  • To a reaction vessel, add 4-bromo-3-hydroxybenzaldehyde, dimethylacetamide (DMA), 4-fluorobenzonitrile, and potassium carbonate.

  • Purge the vessel with nitrogen.

  • Heat the mixture with stirring to 60-70°C and maintain for at least 2 hours, monitoring the reaction by HPLC.

  • After completion, cool the reaction mixture to 15-25°C.

  • Filter the solids and wash the cake with water to obtain the wet product.

  • Recrystallize the crude product from a suitable solvent like isopropyl alcohol to yield pure 4-(4-bromo-3-formyl-phenoxy)-benzonitrile.

ReagentMolar Equiv.Purpose
4-Bromo-3-hydroxybenzaldehyde1.0Starting Material
4-Fluorobenzonitrile~1.0Starting Material
Potassium Carbonate (K₂CO₃)~1.0-1.5Base (to form phenoxide)
Dimethylacetamide (DMA)-Aprotic Polar Solvent
Step 2: Reduction of the Aldehyde

The formyl group of the intermediate is selectively reduced to a primary alcohol using a mild reducing agent, typically sodium borohydride. This transformation yields the target intermediate, 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile.

Experimental Protocol: [6][8]

  • Dissolve 4-(4-bromo-3-formyl-phenoxy)-benzonitrile in methanol and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction mixture for approximately 30 minutes.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Conversion to Crisaborole: The Pivotal Transformation

The conversion of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile into Crisaborole is the heart of the synthesis. The original route developed by Anacor Pharmaceuticals involves a protection-lithiation-borylation-cyclization sequence.

A 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile B Protected Intermediate (e.g., MOM or Trityl ether) A->B Protection (e.g., MOM-Cl, DIEA) C Aryllithium Intermediate B->C Lithium-Halogen Exchange n-BuLi, -78°C D Boronate Ester Intermediate C->D Borylation B(OiPr)3 E Crisaborole D->E Deprotection & Cyclization Aqueous Acid (HCl)

Caption: The Anacor synthetic pathway to Crisaborole.

Step 3: Protection of the Hydroxymethyl Group

Causality: The subsequent step utilizes a highly basic organolithium reagent. The acidic proton of the hydroxymethyl group would quench this reagent, preventing the desired lithium-halogen exchange. Therefore, the alcohol must be protected with a group that is stable to strongly basic conditions but easily removed later. Common protecting groups for this purpose include methoxymethyl (MOM) or trityl.[6][9]

Experimental Protocol (MOM Protection): [9]

  • Dissolve 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile in a suitable solvent such as dichloromethane.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA).

  • Add chloromethyl methyl ether (MOM-Cl) dropwise and stir the mixture at room temperature until the reaction is complete.

  • Work up the reaction by washing with water and brine, then purify to isolate the MOM-protected intermediate.

Step 4: Lithium-Halogen Exchange and Borylation

This is the critical C-B bond-forming step. The aryl bromide is treated with an organolithium reagent (like n-butyllithium) at cryogenic temperatures (-78°C) to generate a transient aryllithium species.[6][10] This highly reactive nucleophile is immediately trapped with a boron electrophile, such as triisopropyl borate, to form a boronate ester.

Field Insights: The use of pyrophoric n-butyllithium and the requirement for extremely low temperatures make this step hazardous and challenging to scale up.[2] Incomplete lithium-halogen exchange or side reactions can lead to impurities.[10] These difficulties have been a major driver for developing alternative synthetic routes.

Step 5: Deprotection and Cyclization

In the final step, the reaction mixture is treated with aqueous acid. This accomplishes two crucial transformations in one pot:

  • Deprotection: The acid cleaves the MOM (or other) protecting group, liberating the free hydroxymethyl group.

  • Cyclization: The free hydroxyl group performs an intramolecular nucleophilic attack on the adjacent boronate ester, which, upon hydrolysis, cyclizes to form the stable 1-hydroxy-1,3-dihydro-2,1-benzoxaborole ring system of Crisaborole.[6] The product can then be isolated and purified.

Process Optimization and Modern Methodologies

The inherent challenges of the original Anacor synthesis have spurred significant innovation in process chemistry to make the production of Crisaborole safer, more efficient, and scalable.

Palladium-Catalyzed Borylation

To circumvent the use of hazardous organolithium reagents, alternative methods based on palladium-catalyzed cross-coupling have been developed. A notable example is a one-pot process that converts 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile directly to Crisaborole.[9]

Reaction Principle: This process uses a palladium catalyst and a ligand to couple the aryl bromide directly with a boron source, like bis(pinacolato)diboron (B₂pin₂), in a Miyaura borylation reaction. The reaction is performed in the presence of a base, and because it does not involve strongly basic intermediates, the protection of the hydroxymethyl group is not required. The resulting boronate ester can cyclize in situ or upon workup to yield Crisaborole.[9] This approach offers milder reaction conditions and a significantly improved safety profile.

Flow Chemistry

For syntheses that still rely on organolithium chemistry, continuous flow technology offers a superior solution for managing the associated hazards.[10]

Workflow Advantages:

  • Safety: Small reaction volumes within the flow reactor minimize the risk associated with handling large quantities of pyrophoric reagents.

  • Control: The excellent heat and mass transfer in microreactors allows for precise temperature control, even for highly exothermic reactions, minimizing impurity formation.[10]

  • Speed: Reaction times can be dramatically reduced from hours in batch to seconds or minutes in flow.[10]

A published flow process for Crisaborole synthesis demonstrates that the Br/Li exchange and borylation can be achieved in seconds at a higher temperature (-60°C) than the batch process (-78°C), leading to improved yield and purity.[10]

Conclusion

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is a masterfully designed intermediate that lies at the heart of Crisaborole synthesis. Its structure provides the necessary functional handles—an aryl bromide for borylation and a hydroxymethyl group for cyclization—to efficiently construct the final benzoxaborole API. While the original synthetic pathway highlighted the challenges of using hazardous reagents on an industrial scale, it also laid the groundwork for process innovation. Modern approaches, including palladium-catalyzed reactions and continuous flow chemistry, have built upon the strategic foundation of this key intermediate to create safer, more efficient, and scalable manufacturing routes for this important dermatological therapy.

References

  • 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile (906673-54-9). Chemical Land.
  • The Science Behind Crisaborole: Exploring the Role of 4-(4-Bromo-3-formylphenoxy)benzonitrile. NINGBO INNO PHARMCHEM CO.,LTD.
  • What is the synthesis method for 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile?. Guidechem.
  • US Patent 10329311B1 - Process for the preparation of crisaborole.
  • Navigating the Synthesis of Crisaborole Intermediates: A Comprehensive Guide. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Chemical Blueprint: Understanding Crisaborole Intermediates in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • US Patent 11325922B2 - Process for the preparation of Crisaborole in a stable crystal form.
  • WO Patent 2018150327A1 - Crisaborole production process.
  • US Patent 11014944B2 - Process for the preparation of crisaborole and its intermediates.
  • Crisaborole synthesis. ChemicalBook.
  • Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation.
  • A PROCESS FOR THE PURIFICATION OF CRISABOROLE.
  • CN Patent 106928264A - A kind of synthetic method of crisaborole.
  • WO Patent 2018115362A1 - Process for preparing 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile (crisaborole).
  • 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis. ChemicalBook.

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discovery of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile as an intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile, a critical intermediate in modern pharmaceutical synthesis. The document elucidates the strategic importance of this diaryl ether, primarily in the manufacturing of the anti-inflammatory agent Crisaborole. We present a detailed, field-proven, two-step synthetic pathway, beginning with a robust Nucleophilic Aromatic Substitution (SNAr) to form the diaryl ether bond, followed by a selective reduction. The guide offers in-depth mechanistic explanations for each synthetic step, validated protocols for synthesis and purification, a summary of analytical characterization, and essential safety and handling procedures. This document is intended for researchers, chemists, and process development professionals engaged in medicinal chemistry and active pharmaceutical ingredient (API) manufacturing.

Introduction and Strategic Importance

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS No. 906673-45-8) is a highly functionalized diaryl ether intermediate. Its molecular architecture, featuring a bromine atom, a hydroxymethyl group, and a nitrile moiety distributed across two linked phenyl rings, makes it a bespoke building block for complex molecular targets.

The primary and most significant application of this intermediate is as a key precursor in the synthesis of Crisaborole, a non-steroidal phosphodiesterase 4 (PDE4) inhibitor used for the topical treatment of atopic dermatitis.[1] The structural integrity and purity of this intermediate are paramount, as they directly influence the yield and quality of the final API.

Physicochemical Properties

The key properties of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile are summarized below.

PropertyValueReference
CAS Number 906673-45-8[1]
Molecular Formula C₁₄H₁₀BrNO₂[1][2]
Molecular Weight 304.14 g/mol [1][2]
Appearance White to off-white solid/powder[3]
Solubility Low solubility in water; Soluble in solvents like dichloromethane, chloroform.[3]

Synthetic Strategy and Retrosynthesis

The synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is most logically approached via a two-step sequence that first establishes the core diaryl ether framework and then performs a functional group interconversion.

Retrosynthetic Analysis: A logical retrosynthetic disconnection of the target molecule breaks the diaryl ether bond. This reveals a substituted phenol (nucleophile) and an activated aryl halide (electrophile). The hydroxymethyl group can be derived from the reduction of a more stable formyl group. This leads to two key precursors: 4-bromo-3-hydroxybenzaldehyde and 4-fluorobenzonitrile .

G TM Target Molecule 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile FGI Functional Group Interconversion (Reduction) TM->FGI Ether_Intermediate Aldehyde Intermediate 4-(4-Bromo-3-formylphenoxy)benzonitrile FGI->Ether_Intermediate SNAr C-O Disconnection (SNAr Reaction) Ether_Intermediate->SNAr Precursors Starting Materials: - 4-Bromo-3-hydroxybenzaldehyde - 4-Fluorobenzonitrile SNAr->Precursors

This strategy is advantageous for several reasons:

  • Activation: 4-Fluorobenzonitrile is an excellent electrophile for SNAr reactions. The strongly electron-withdrawing nitrile group (-CN) para to the fluorine atom activates the aryl ring towards nucleophilic attack.[4][5][6]

  • Stability: The aldehyde functional group is more stable and less prone to side reactions than the benzyl alcohol during the ether formation step.

  • Selectivity: The subsequent reduction of the aldehyde to the alcohol is a high-yielding and selective transformation that can be achieved under mild conditions with reagents like sodium borohydride.[7]

Synthesis, Protocols, and Mechanistic Discussion

The synthesis is executed in two main stages: diaryl ether formation via Nucleophilic Aromatic Substitution (SNAr) and subsequent reduction of the aldehyde.

Stage 1: Diaryl Ether Formation via SNAr

This step involves the coupling of 4-bromo-3-hydroxybenzaldehyde with 4-fluorobenzonitrile.

Expertise & Causality: The choice of a polar aprotic solvent like dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO) is critical. These solvents effectively solvate the potassium cation but poorly solvate the phenoxide anion, thereby increasing its nucleophilicity.[8] Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, sufficient to deprotonate the phenol to its corresponding phenoxide nucleophile without causing unwanted side reactions.[9][10] The reaction is heated to provide the necessary activation energy for the formation of the intermediate Meisenheimer complex.[5][9]

G

Experimental Protocol: Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile [9]

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-bromo-3-hydroxybenzaldehyde (35.5 g), 4-fluorobenzonitrile (35.5 g), potassium carbonate (35.5 g), and dimethylacetamide (355 g).

  • Inerting: Evacuate the vessel and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the mixture and heat to an internal temperature of 60-70°C. Maintain this temperature for a minimum of 2 hours, monitoring the reaction progress by TLC or HPLC.

  • Workup & Isolation: Once the reaction is complete, cool the mixture to 15-25°C. Filter the solid potassium salts. Precipitate the product by adding water (888 mL) to the filtrate.

  • Purification: Collect the crude product by filtration. For purification, add isopropyl alcohol (142 mL) to the wet product and heat to dissolve. Cool the solution slowly to induce crystallization. Filter the purified solid and dry under vacuum to yield 4-(4-Bromo-3-formylphenoxy)benzonitrile. A typical yield is around 41.8 g with >99.0% purity.[9]

Stage 2: Selective Reduction of the Formyl Group

This step converts the intermediate aldehyde into the final hydroxymethyl product.

Expertise & Causality: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of more stable functional groups like nitriles and aryl bromides.[7] Methanol serves as both a solvent and a proton source for the workup. The reaction is conducted at 0°C to control the exothermic nature of the hydride reduction and to prevent potential over-reduction or side reactions.

Experimental Protocol: Synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile [7]

  • Vessel Preparation: To a solution of 4-bromo-3-formylbenzonitrile (e.g., 1 g, 0.0031 mol based on a molecular weight of 318.13 g/mol ) in methanol (10 mL) in a round-bottom flask, cool the solution to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄; 0.12 g, 0.0031 mol) portion-wise, maintaining the temperature at 0°C. Stir the resulting mixture at this temperature for 30 minutes.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated ammonium chloride (NH₄Cl) solution.

  • Workup: Remove the methanol under reduced pressure. Dissolve the resulting residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with water and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The crude product can be further purified by silica gel column chromatography if necessary to yield the final product.

Overall Workflow and Purification

The entire process from starting materials to the final, purified intermediate is a streamlined and validated workflow.

// Nodes Start [label="Starting Materials:\n- 4-Bromo-3-hydroxybenzaldehyde\n- 4-Fluorobenzonitrile\n- K₂CO₃, DMA", fillcolor="#E8F0FE", color="#4285F4"]; SNAr [label="Step 1: SNAr Reaction\n(60-70°C, 2h)", fillcolor="#FCE8E6", color="#EA4335"]; Workup1 [label="Workup & Crystallization\n(Water, Isopropyl Alcohol)", fillcolor="#FFF7E0", color="#FBBC05"]; Intermediate [label="Isolated Intermediate:\n4-(4-Bromo-3-formylphenoxy)benzonitrile", fillcolor="#E6F4EA", color="#34A853"]; Reduction [label="Step 2: NaBH₄ Reduction\n(Methanol, 0°C, 30 min)", fillcolor="#FCE8E6", color="#EA4335"]; Workup2 [label="Workup & Purification\n(Quench, Extraction, Chromatography)", fillcolor="#FFF7E0", color="#FBBC05"]; Final [label="Final Product:\n4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile", fillcolor="#E6F4EA", color="#34A853"];

// Edges Start -> SNAr; SNAr -> Workup1; Workup1 -> Intermediate; Intermediate -> Reduction; Reduction -> Workup2; Workup2 -> Final; } } Caption: Overall experimental workflow for the two-step synthesis.

Characterization
TechniqueExpected Results for 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile
¹H NMR Aromatic protons (6H) in the range of δ 7.0-8.0 ppm with characteristic splitting patterns for the di- and tri-substituted rings. A singlet or doublet for the benzylic CH₂ protons around δ 4.5-4.7 ppm. A triplet or broad singlet for the alcohol OH proton around δ 5.5-5.8 ppm (may be exchangeable with D₂O).
¹³C NMR Signals for aromatic carbons, including quaternary carbons linked to O, Br, and CN. A signal for the benzylic carbon (-CH₂OH) around δ 60-65 ppm. A signal for the nitrile carbon (-CN) around δ 118-120 ppm.
FT-IR Characteristic peaks for O-H stretch (broad, ~3300 cm⁻¹), C≡N stretch (~2230 cm⁻¹), C-O (ether) stretch (~1250 cm⁻¹), and C-Br stretch.
Mass Spec (ESI) Expected [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 304.14 g/mol .

Safety, Handling, and Storage

Proper safety protocols are mandatory when handling the reagents and the final product.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[1][2] Handle solid powders in a well-ventilated area or a fume hood to avoid dust formation and inhalation.[1][2]

  • Reagent Hazards:

    • 4-Fluorobenzonitrile / 4-Bromobenzonitrile: Toxic if swallowed or inhaled. Causes skin and eye irritation.[2]

    • Potassium Carbonate: Causes serious eye irritation.

    • Sodium Borohydride: Flammable solid. Toxic if swallowed and causes severe skin burns and eye damage. Reacts with water to produce flammable hydrogen gas.

    • Dimethylacetamide (DMA): Harmful in contact with skin or if inhaled. May damage fertility or the unborn child.

  • Product Handling: The final product, 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile, should be handled with care. Avoid contact with skin and eyes.[1]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is a high-value intermediate whose synthesis is critical for the production of the pharmaceutical agent Crisaborole. The presented two-step synthetic route, employing a Nucleophilic Aromatic Substitution followed by a selective aldehyde reduction, represents a logical, efficient, and scalable method for its preparation. A thorough understanding of the underlying reaction mechanisms allows for precise control over the process, ensuring high purity and yield. Adherence to rigorous purification, characterization, and safety protocols is essential for the successful application of this intermediate in a regulated drug development environment.

References

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. Available at: [Link]

  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines - PDF Free Download. Available at: [Link]

  • p-NITROBENZONITRILE - Organic Syntheses Procedure. Available at: [Link]

  • 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (Standard) - OMICS. Available at: [Link]

  • 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (Standard) - All Things Stem Cell. Available at: [Link]

  • 4-(4-Hydroxy-3-(hydroxymethyl)phenoxy)benzonitrile | C14H11NO3 | CID - PubChem. Available at: [Link]

  • CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents.
  • US20170152273A1 - Topical Pharmaceutical Formulations For Treating Inflammatory-Related Conditions - Google Patents.
  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • WO2018150327A1 - Crisaborole production process - Google Patents.
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. Available at: [Link]

  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1) - PubMed. Available at: [Link]

  • WO2020025910A1 - Topical composition - Google Patents.
  • Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. Available at: [Link]

  • US20170305936A1 - Solid state forms of crisaborole - Google Patents.
  • Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available at: [Link]

  • A mild and efficient procedure for the synthesis of ethers from various alkyl halides - Iranian chemical communication. Available at: [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Publishing. Available at: [Link]

  • J. V. Comasseto, R. L. O. R. Cunha, and C. C. Silveira Among the potassium salts of value in organic synthesis, potassium fluori. Available at: [Link]

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. Available at: [Link]

  • CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents.
  • 2-Bromo-5-fluorobenzaldehyde - PMC - NIH. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • 2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 520983 - PubChem. Available at: [Link]

Sources

exploring the reactivity of the hydroxymethyl group in the compound

Author: BenchChem Technical Support Team. Date: February 2026

Reactivity, Derivatization, and Pharmaceutical Utility[1]

Core Directive: The Hydroxymethyl-Heterocycle Interface

In drug discovery, the hydroxymethyl group (


) attached to a heterocyclic scaffold (e.g., furan, pyridine, imidazole) represents a critical "Janus-faced" moiety. It serves simultaneously as a versatile synthetic handle for late-stage functionalization and a primary site for metabolic liability (Phase I oxidation).

This guide treats "The Compound" as a representative Hydroxymethyl-Functionalized Heterocycle (HM-Het) . Whether you are working with 5-Hydroxymethylfurfural (HMF) as a platform chemical or optimizing a Losartan-like pharmacophore, the reactivity principles remain governed by the electronic richness of the heterocyclic ring and the benzylic-like nature of the hydroxyl group.

Electronic Character & Reactivity Profile

The reactivity of the hydroxymethyl group in this context is distinct from aliphatic alcohols due to the heteroaromatic resonance .

  • Benzylic-like Activation: The adjacent

    
    -system stabilizes carbocation intermediates (
    
    
    
    ), making these alcohols exceptionally prone to
    
    
    substitutions and hydrogenolysis.
  • Nucleophilicity: While the oxygen is nucleophilic, competitive reaction at the heteroatom (e.g., pyridine nitrogen) often requires careful pH control or protection strategies.

  • Redox Susceptibility: The methylene protons are highly activated, facilitating rapid oxidation to aldehydes and carboxylic acids by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) in vivo.

Visualization: The Reactivity Landscape

The following diagram maps the divergent synthetic pathways available to the HM-Het scaffold.

ReactivityLandscape Start Hydroxymethyl-Heterocycle (Ar-CH2-OH) Oxidation Oxidation (Aldehydes/Acids) Start->Oxidation [O] Reagents Activation Activation (Halides/Mesylates) Start->Activation SOCl2 / MsCl Prodrug Prodrug Derivatization (Phosphate Esters) Start->Prodrug (RO)2P(O)Cl Aldehyde Ar-CHO (Reactive Electrophile) Oxidation->Aldehyde DMP / MnO2 Acid Ar-COOH (Solubility/Excretion) Oxidation->Acid Pinnick / Jones Halide Ar-CH2-Cl (Alkylation Agent) Activation->Halide SNi / SN2 Phosphate Ar-CH2-O-PO3 (Solubility/Bioavailability) Prodrug->Phosphate Phosphorylation

Figure 1: Divergent synthetic pathways for hydroxymethyl-heterocycles, highlighting key transformations.

Synthetic Transformations: Methods & Mechanisms
A. Selective Oxidation (The "Stop-at-Aldehyde" Challenge)

Oxidizing the hydroxymethyl group to an aldehyde without over-oxidation to the carboxylic acid is a common requirement.

  • Reagent of Choice: Dess-Martin Periodinane (DMP) or Manganese Dioxide (

    
    ) .
    
  • Mechanistic Insight:

    
     is highly selective for allylic/benzylic alcohols (like HM-Het) due to the radical stabilization provided by the heterocycle. It avoids the toxicity of Cr(VI) reagents.
    
  • Biocatalytic Alternative: For green chemistry applications (e.g., HMF valorization), whole-cell biocatalysts (e.g., Gluconobacter oxydans) offer 99% selectivity for the carboxylic acid if that is the target [1].

B. Activation to Alkyl Chlorides

Converting


 to 

creates a potent electrophile for coupling reactions.
  • Reagent: Thionyl Chloride (

    
    ) .[1][2][3]
    
  • Mechanism: Proceeds via a chlorosulfite intermediate (

    
    ). In the absence of base, this follows an 
    
    
    
    (Substitution Nucleophilic internal) mechanism, often retaining stereochemistry (if chiral). In the presence of base (Pyridine), it follows
    
    
    with inversion.
  • Safety Note: This releases

    
     and 
    
    
    
    gas.[1][4]
C. Prodrug Design: Phosphate Esters

To improve aqueous solubility, the hydroxymethyl group is often phosphorylated (e.g., Fosphenytoin strategy).

  • Mechanism: The free hydroxyl attacks a phosphoryl chloride. In vivo, Alkaline Phosphatase cleaves this ester, releasing the active parent drug.

Experimental Protocols
Protocol 1: Chemoselective Chlorination using Thionyl Chloride

Target: Conversion of Hydroxymethyl-Heterocycle to Chloromethyl-Heterocycle.

Reagents:

  • Substrate (HM-Het): 1.0 equiv

  • Thionyl Chloride (

    
    ): 1.5 equiv
    
  • Dichloromethane (DCM): Anhydrous, 0.2 M concentration

  • DMF (Catalytic): 2-3 drops

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a drying tube (

    
    ) or 
    
    
    
    inlet.
  • Solubilization: Dissolve the HM-Het substrate in anhydrous DCM. Cool to

    
     in an ice bath.
    
  • Activation: Add catalytic DMF (activates

    
     via Vilsmeier-Haack type intermediate).
    
  • Addition: Add

    
     dropwise over 15 minutes. Caution: Gas evolution (
    
    
    
    , HCl).
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the chloride is usually less polar than the alcohol).

  • Workup: Quench by pouring carefully into saturated

    
     solution (Caution: Effervescence). Extract with DCM (
    
    
    
    ).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. The product is often unstable on silica gel; use immediately or recrystallize.
    

Self-Validating Check:

  • Observation: If the reaction turns dark black/tarry, the HCl generated is degrading the heterocycle. Correction: Repeat using 2.0 equiv of Triethylamine (TEA) as an acid scavenger.

Protocol 2: Mild Oxidation to Aldehyde (Dess-Martin)

Target: Conversion to Formyl-Heterocycle.

Reagents:

  • Substrate: 1.0 equiv

  • Dess-Martin Periodinane (DMP): 1.2 equiv

  • DCM (wet): DMP reacts faster in the presence of stoichiometric water (accelerates ligand exchange).

Step-by-Step Workflow:

  • Dissolve substrate in DCM.

  • Add DMP solid in one portion at RT.

  • Stir for 1–2 hours.

  • Quench: Add a 1:1 mixture of saturated

    
     and 
    
    
    
    (Sodium Thiosulfate). Why? Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes acids.
  • Stir vigorously until the biphasic mixture becomes clear (approx. 15 mins).

Drug Development Implications: Metabolism & Toxicity

In a pharmaceutical context, the hydroxymethyl group is rarely a "spectator."

Quantitative Data: Metabolic Stability Comparison

Scaffold Type Metabolic Fate Primary Enzyme Risk Level
Aliphatic-CH2OH Oxidation to -COOH ADH / ALDH Low
Heterocyclic-CH2OH Rapid Oxidation to -COOH CYP450 (2C9, 3A4) High (Clearance)

| Benzylic-CH2-Halide | Alkylation of DNA/Proteins | Non-enzymatic | Genotoxic |

Case Study: Losartan Metabolism

Losartan contains a hydroxymethyl-imidazole motif. It acts as a "pro-drug" in a metabolic sense:

  • Parent: Losartan (Hydroxymethyl form)

    
     Moderate Activity.
    
  • Metabolism: CYP2C9/3A4 oxidizes

    
    
    
    
    
    
    
    
    
    
    
    .
  • Metabolite: E-3174 (Carboxylic Acid)

    
    10-40x Higher Potency .
    

This highlights that the hydroxymethyl group can be used to tune half-life and potency via active metabolites [2].

Visualization: Metabolic Activation Pathway

Metabolism Parent Parent Drug (R-CH2-OH) Intermediate Aldehyde Intermediate (R-CHO) Parent->Intermediate Oxidation (Step 1) Metabolite Active Metabolite (R-COOH) Intermediate->Metabolite Oxidation (Step 2) Enzyme1 CYP2C9 / CYP3A4 Enzyme1->Parent

Figure 2: Sequential oxidation pathway of hydroxymethyl drugs (e.g., Losartan) by Cytochrome P450 enzymes.

References
  • Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. Source: MDPI (2019). URL:[Link][4]

  • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules. Source: PMC / NIH (2021). URL:[Link]

  • Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Source: PMC / NIH (2013). URL:[Link]

  • Reactions of Alcohols with Thionyl Chloride. Source: Chemistry LibreTexts. URL:[Link]

Sources

potential biological activities of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Structural Significance, Synthetic Utility, and Bioactivity Profile

Part 1: Executive Summary & Chemical Architecture

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 906673-45-8) is a critical pharmaceutical intermediate (CPI) primarily utilized in the synthesis of Crisaborole (AN2728), a non-steroidal phosphodiesterase 4 (PDE4) inhibitor used for the treatment of atopic dermatitis.

While the final drug (Crisaborole) relies on a unique benzoxaborole ring system for its biological activity, this intermediate represents the "open" scaffold—containing the necessary aryl backbone but lacking the electrophilic boron center required for high-affinity enzyme inhibition. Consequently, its biological profile is defined by two distinct roles:

  • Structural Negative Control: In Structure-Activity Relationship (SAR) studies, it demonstrates the absolute necessity of the boron pharmacophore for PDE4 inhibition.

  • Process Impurity: As a late-stage precursor, its toxicological profile (genotoxicity potential, metabolic stability) is critical for regulatory qualification (ICH Q3A/B).

Physicochemical Profile
PropertyValueRelevance
Molecular Formula C₁₄H₁₀BrNO₂Core Scaffold
Molecular Weight 304.14 g/mol Fragment-based drug design
Physical State White to Off-white SolidProcess handling
Solubility DMSO, Methanol, DCMOrganic synthesis compatible
LogP (Predicted) ~3.2Lipophilic, membrane permeable
Key Functional Groups Benzonitrile, Aryl Bromide, Benzyl AlcoholOrthogonal reactivity sites
Part 2: Biological Context & SAR Logic
The "Boron Advantage" Hypothesis

To understand the biological potential (or lack thereof) of the target compound, one must contrast it with the final therapeutic, Crisaborole.

  • Crisaborole Mechanism: The boron atom in the benzoxaborole ring acts as a weak Lewis acid. It forms a coordinate covalent bond with the hydroxyl group of a tyrosine residue (Tyr358) and a water molecule coordinated to the Zinc/Magnesium catalytic center within the PDE4 active site. This "low-energy" binding mode is highly specific.

  • Target Compound (Precursor) Mechanism: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile lacks the boron atom. Without the boron center, the molecule cannot engage in the bidentate coordination with the metal center of PDE4.

    • Result: The affinity drops by orders of magnitude (typically from nM to >µM range).

Safety & Toxicology (Impurity Qualification)

As a benzyl alcohol derivative containing an aryl bromide, this compound falls under scrutiny for potential alkylating activity, although the electron-withdrawing nitrile group on the distal ring modulates the reactivity.

  • Genotoxicity: Benzyl alcohols can be metabolically oxidized to aldehydes (reactive electrophiles). However, the steric bulk of the bromine at the ortho-position may mitigate rapid oxidation.

  • Regulatory Status: It is often tracked as a "specified impurity" in the final drug substance. Limits are typically set at <0.15% unless qualified by toxicological studies.

Part 3: Experimental Protocols
A. Synthesis of the Target Intermediate

Context: This protocol describes the reduction of the aldehyde precursor, a standard industrial route to CAS 906673-45-8.

Reagents:

  • 4-(4-Bromo-3-formylphenoxy)benzonitrile (Starting Material)[1][2][3]

  • Sodium Borohydride (NaBH₄)[2]

  • Methanol (MeOH) or Ethanol (EtOH)

  • Tetrahydrofuran (THF)

  • Dilute Hydrochloric Acid (1N HCl)

Workflow:

  • Dissolution: Charge a reactor with 4-(4-Bromo-3-formylphenoxy)benzonitrile (1.0 eq) and THF/MeOH (1:1 v/v). Cool the solution to 0–5°C.

  • Reduction: Slowly add NaBH₄ (0.5–1.0 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[2] The aldehyde peak should disappear, yielding the more polar alcohol (Target).

  • Quenching: Carefully quench with 1N HCl until pH reaches ~6–7. Caution: Hydrogen gas evolution.

  • Workup: Evaporate volatiles under reduced pressure. Extract the residue with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or use flash chromatography if high purity (>99%) is required for analytical standards.

B. Analytical Validation (HPLC Method)

Objective: Quantify purity and detect residual aldehyde precursor.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Benzonitrile absorption) and 254 nm.

  • Retention Time: The target alcohol will elute earlier than the aldehyde precursor due to the polarity of the hydroxyl group.

Part 4: Visualization of Pathways
Diagram 1: Synthetic Pathway & Logic

This diagram illustrates the transformation from the aldehyde precursor to the target alcohol, and its subsequent conversion to the active drug, highlighting the critical "Boron Insertion" step.

SynthesisPathway cluster_legend Chemical Transformation Logic Aldehyde Precursor (Aldehyde) Target TARGET INTERMEDIATE (Alcohol) CAS 906673-45-8 Aldehyde->Target Reduction (NaBH4) Protected Protected Intermediate (MOM/DHP Ether) Target->Protected Protection BoronStep Borylation & Cyclization (n-BuLi, B(OiPr)3) Protected->BoronStep Lithiation Crisaborole CRISABOROLE (Active Drug) BoronStep->Crisaborole Acid Hydrolysis & Ring Closure

Caption: The target intermediate is the reductive pivot point, enabling the subsequent protection and metallation required to install the benzoxaborole ring.

Diagram 2: Pharmacophore & SAR Analysis

This diagram contrasts the active site interaction of the drug versus the target intermediate.

SAR_Logic Drug Crisaborole (Drug) Boron Atom present Bidentate binding to PDE4 Metal High Potency (nM) PDE4 PDE4 Active Site (Zn/Mg Center + Tyr358) Drug:boron->PDE4 Coordinate Covalent Bond Intermediate Intermediate Intermediate->PDE4 Weak Hydrophobic Interaction Only

Caption: SAR comparison showing why the target intermediate serves as a negative control; it lacks the boron "warhead" necessary for effective enzyme inhibition.

Part 5: References
  • Pfizer Inc. (2021).[4] Process for the preparation of crisaborole and its intermediates. US Patent 11,014,944 B2. Link

  • Ningbo Inno Pharmchem Co., Ltd. (2025).[5][6] Navigating the Synthesis of Crisaborole Intermediates: A Comprehensive Guide. Link

  • Acanthus Research. (2019). 4-(4-Bromo-3-formylphenoxy)benzonitrile: Crisaborole Impurity Standards. Link

  • Bioorganic & Medicinal Chemistry Letters. (2009). Discovery of AN2728 (Crisaborole), a novel boron-containing PDE4 inhibitor. Vol 19, Issue 8, pp 2129-2132.[2] (Foundational SAR data).

  • PubChem. (2025).[7] Compound Summary: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile.[2][5][8][9][10] Link

Sources

Methodological & Application

detailed protocol for the synthesis of Crisaborole using 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Scope

This protocol details the synthesis of Crisaborole (AN2728), a non-steroidal phosphodiesterase 4 (PDE4) inhibitor, utilizing 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile as the advanced intermediate.[1][2][3]

Chemical Strategy: The "Nitrile Challenge"

The starting material presents a unique chemoselective challenge: it contains an aryl bromide (reactive site), a benzylic alcohol (protic site), and a nitrile (nucleophile-sensitive site).

  • The Traditional Trap (Lithiation): Classical synthesis often employs n-Butyllithium (n-BuLi) for halogen-lithium exchange. However, n-BuLi is highly nucleophilic and attacks nitrile groups at temperatures above -78°C, leading to imine/ketone side products. Furthermore, the free hydroxyl group requires protection (e.g., THP, MOM) to prevent proton quenching of the organolithium reagent.

  • The Optimized Route (Miyaura Borylation): This protocol utilizes Palladium-catalyzed Miyaura Borylation . This method is superior for three reasons:

    • Chemo-tolerance: Palladium catalysts tolerate nitriles and free alcohols, eliminating the need for protection/deprotection steps.

    • Scalability: Reactions occur at mild heating (80–90°C) rather than cryogenic conditions (-78°C).

    • Safety: Avoids pyrophoric lithium reagents.

Part 2: Reaction Pathway Visualization

The following diagram illustrates the optimized workflow, highlighting the transition from the bromo-precursor to the final benzoxaborole ring system.

CrisaboroleSynthesis cluster_0 Stage 1: C-B Bond Formation cluster_1 Stage 2: Ring Closure Start Starting Material (Bromo-Alcohol) Inter Intermediate (Pinacol Boronate) Start->Inter Miyaura Borylation (80-90°C) Reagents Reagents: B2Pin2, Pd(dppf)Cl2 KOAc, Dioxane Reagents->Inter Hydrolysis Acidic Hydrolysis (1M HCl / THF) Inter->Hydrolysis Cleavage of Pinacol Cyclization Spontaneous Cyclization Hydrolysis->Cyclization Product Crisaborole (Benzoxaborole) Cyclization->Product Dehydration

Caption: Figure 1. One-pot equivalent workflow converting the aryl bromide precursor to Crisaborole via a Pinacol Boronate intermediate.

Part 3: Detailed Experimental Protocol

Materials & Reagents Table
Reagent / SolventRoleCAS No.[4]Equivalents (eq)Notes
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile Starting Material848193-92-61.0Dry thoroughly before use.
Bis(pinacolato)diboron (B₂Pin₂) Boron Source73183-34-31.1 – 1.2Excess ensures conversion.
Pd(dppf)Cl₂ · CH₂Cl₂ Catalyst95464-05-40.03 – 0.05Robust catalyst for aryl bromides.
Potassium Acetate (KOAc) Base127-08-23.0Anhydrous required.
1,4-Dioxane Solvent123-91-1N/ADegassed (Sparged with N₂).
Hydrochloric Acid (1M) Hydrolysis Agent7647-01-0ExcessFor deprotection/cyclization.
Step-by-Step Procedure
Stage 1: Miyaura Borylation

Rationale: This step installs the boron atom without affecting the nitrile or hydroxyl groups.

  • Setup: In a clean, dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, charge the following:

    • Starting Material (1.0 eq)

    • Bis(pinacolato)diboron (1.1 eq)

    • Potassium Acetate (3.0 eq)

  • Solvent Addition: Add anhydrous 1,4-Dioxane (10 mL per gram of starting material).

  • Degassing: Sparge the mixture with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) quickly against a positive stream of nitrogen.

  • Reaction: Heat the mixture to 85–90°C for 4–6 hours.

    • Checkpoint: Monitor by HPLC or TLC (Hexane:EtOAc 7:3). The starting bromide should be consumed, and a new spot (Pinacol Boronate ester) will appear. Note that the boronate ester may streak on silica due to interaction with silanols.

Stage 2: Hydrolysis & Cyclization

Rationale: The pinacol ester is stable. Acidic hydrolysis cleaves the pinacol group to the boronic acid, which is thermodynamically driven to cyclize with the adjacent hydroxymethyl group to form the oxaborole ring.

  • Cooling: Cool the reaction mixture to room temperature (20–25°C).

  • Filtration: Filter the mixture through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude pinacol boronate oil.

  • Hydrolysis: Dissolve the crude oil in a mixture of THF and Water (4:1 ratio). Add 1M HCl (approx. 5 eq) dropwise.

  • Stirring: Stir at room temperature for 2–4 hours.

    • Mechanism:[5][6][7][8][9][10] The acid hydrolyzes the B-Pinacol bond. The resulting -B(OH)₂ group immediately condenses with the benzylic -OH to release water and close the ring.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Combine organic layers and wash with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

Stage 3: Purification (Crystallization)
  • Solvent System: Dissolve the crude solid in a minimum amount of hot Ethanol or Toluene/Ethyl Acetate (9:1).

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 0–4°C.

  • Isolation: Filter the white crystalline solid and wash with cold ethanol.

  • Drying: Dry in a vacuum oven at 40–50°C for 12 hours.

Part 4: Process Control & Troubleshooting

Critical Process Parameters (CPPs)
ParameterSpecificationImpact of Deviation
Oxygen Level < 10 ppm (Inert atm)High oxygen causes Pd-black precipitation and stalled reaction (Stage 1).
Water Content (Stage 1) < 0.1% (Karl Fischer)Water in Stage 1 promotes protodeboronation (loss of Boron, forming des-bromo byproduct).
pH (Stage 2) pH < 2Insufficient acidity prevents complete hydrolysis of the bulky pinacol ester.
Troubleshooting Guide

Troubleshooting Problem1 Problem: Low Conversion (Stage 1) Check1 Check Oxygen levels & Catalyst quality Problem1->Check1 Action1 Re-degas solvent; Add fresh catalyst Check1->Action1 Problem2 Problem: Des-bromo byproduct (Ar-H instead of Ar-B) Check2 Check Water content in solvent/base Problem2->Check2 Action2 Use anhydrous KOAc; Dry Dioxane Check2->Action2 Problem3 Problem: Product is oily/sticky Check3 Residual Pinacol Problem3->Check3 Action3 Increase HCl hydrolysis time; Recrystallize from Toluene Check3->Action3

Caption: Figure 2. Logic flow for resolving common synthetic deviations.

Part 5: References

  • Akama, T., et al. (2009). "Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the treatment of atopic dermatitis." Bioorganic & Medicinal Chemistry Letters, 19(8), 2129–2132.

  • Baker, S. J., et al. (2006).[11] "Boron-Containing Small Molecules." U.S. Patent WO 2006/089067 A2. Anacor Pharmaceuticals.

  • Miyaura, N., & Suzuki, A. (1995).[12] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Adamczyk-Woźniak, A., et al. (2015). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 798, 78-84.

  • Pfizer Inc. (2016). "Eucrisa (crisaborole) Prescribing Information."[11]

Sources

Application Note: High-Purity Isolation & Purification of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers involved in the synthesis of Benzoxaborole therapeutics, specifically focusing on the critical intermediate for Crisaborole (AN2728).[1]

Executive Summary & Chemical Context

The molecule 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is the pivotal "pivot" intermediate in the synthesis of Crisaborole (Eucrisa).[1][2] It serves as the immediate precursor to the cryogenic lithiation/boronation step.

Why Purity is Critical Here: In the subsequent step, this alcohol is typically protected (e.g., as a THP ether) or subjected to Lithium-Halogen exchange.[1]

  • Aldehyde Carryover: Any unreduced aldehyde (precursor) will react avidly with alkyl-lithiums, consuming expensive reagents and generating complex alkylated impurities that are difficult to separate from the final API.[1]

  • Water Content: As the next step involves organolithiums (n-BuLi), moisture content must be

    
     to prevent quenching and yield loss.[1]
    
  • Regio-Purity: The 4-bromo position is sterically congested; impurities lacking the bromine or having it in the wrong position will fail the cyclization, leading to "open-ring" byproducts.[1]

Physicochemical Profile

PropertyValue / CharacteristicNotes
Molecular Formula C₁₄H₁₀BrNO₂
Molecular Weight 304.14 g/mol
Physical State White to Off-White Crystalline Solid
Solubility (High) THF, DMSO, Acetone, Ethyl AcetateGood for reaction solvents.[1][3]
Solubility (Moderate) Isopropyl Alcohol (Hot), Toluene (Hot)Ideal for recrystallization.[1]
Solubility (Low) Water, Heptane, HexaneIdeal anti-solvents.[1]
Key Impurities 4-(4-bromo-3-formylphenoxy)benzonitrile (Aldehyde)Incomplete reduction.[1]

Pre-Purification Assessment

Before initiating purification, assess the crude mixture via HPLC or TLC.[1]

  • TLC System: 30% Ethyl Acetate in Hexanes.[1]

    • Target Alcohol Rf: ~0.3 - 0.4[1]

    • Aldehyde Impurity Rf: ~0.6 - 0.7 (Less polar)[1]

  • Visual Cue: The aldehyde impurity often imparts a slight yellow tint.[1] The pure alcohol should be stark white.[1]

Protocol A: Primary Isolation (Reaction Workup)

Use this protocol to isolate the solid from the reduction reaction mixture (typically NaBH₄ in MeOH/THF).[1]

Principle: The target alcohol is lipophilic enough to precipitate from water but polar enough to retain some solubility in alcohols. A controlled "Anti-Solvent Crash" is the most efficient bulk isolation method.[1]

Step-by-Step Procedure:
  • Quench: Upon reaction completion, cool the reaction mixture (MeOH/THF base) to 0–5°C.

  • Acidification: Slowly add 1M HCl dropwise.

    • Target pH: Adjust to pH 6–7.[1] Do not go below pH 4 to avoid nitrile hydrolysis.

    • Observation: Gas evolution (H₂) will occur from excess borohydride.[1]

  • Solvent Swap (Critical):

    • Concentrate the mixture under reduced pressure (Rotavap) at 40°C to remove the bulk of the organic solvent (MeOH/THF).[1]

    • Stop point: When the mixture becomes a thick slurry or oil suspended in the remaining aqueous phase.

  • Extraction:

    • Add Ethyl Acetate (EtOAc) (10 mL per gram of theoretical yield).

    • Wash with Water (2x) to remove inorganic boron salts.[1]

    • Wash with Brine (1x).[1]

  • Concentration & Precipitation:

    • Dry the organic layer over anhydrous Na₂SO₄.[1] Filter.

    • Concentrate the filtrate to ~20% of its original volume.

    • Slowly add n-Heptane (anti-solvent) while stirring until persistent turbidity is observed.[1]

    • Cool to 0–5°C for 2 hours.

  • Filtration: Filter the resulting solids. Wash the cake with cold 10% EtOAc in Heptane.

Protocol B: High-Purity Recrystallization

Use this protocol if the isolated solid is <98% pure or contains aldehyde traces.

Preferred Solvent System: Isopropyl Alcohol (IPA) Rationale:[1] IPA provides a steep solubility curve for benzyl alcohols.[1] It effectively solubilizes the aldehyde impurity at room temperature while crystallizing the alcohol upon cooling.

Step-by-Step Procedure:
  • Dissolution:

    • Place the crude solid in a flask equipped with a reflux condenser.

    • Add IPA (5 mL per gram of solid).

    • Heat to reflux (82°C).[1]

    • Check: If solids remain, add IPA in 1 mL increments until a clear solution is obtained.

  • Hot Filtration (Optional):

    • If insoluble specks (inorganic salts) are visible, filter the hot solution rapidly through a pre-warmed glass frit or Celite pad.[1]

  • Controlled Cooling (The "Annealing" Phase):

    • Remove from heat and allow the flask to cool to room temperature slowly (over 1–2 hours) with gentle stirring. Rapid cooling traps impurities.[1]

    • Once at RT, move to an ice bath (0–5°C) for 1 hour.

  • Collection:

    • Filter the white crystals.[1][4]

    • Wash: Displace mother liquor with cold IPA (0°C).

    • Drying: Dry in a vacuum oven at 40–45°C for 12 hours.

      • Note: Ensure all IPA is removed; residual alcohol can interfere with the stoichiometry of the subsequent lithiation step.

Process Logic & Decision Tree (DOT Visualization)

PurificationWorkflow Start Crude Reaction Mixture (NaBH4 Reduction) Workup Protocol A: Workup (EtOAc Extract -> Heptane ppt) Start->Workup Quench & Isolate Check Analytical Check (TLC/HPLC) PurityCheck Purity > 98%? Check->PurityCheck Workup->Check Recryst Protocol B: Recrystallization (Solvent: Isopropyl Alcohol) PurityCheck->Recryst No (Aldehyde present) Dry Vacuum Dry (45°C, <5% Humidity) PurityCheck->Dry Yes Recryst->Dry Polishing Complete Final Target Intermediate Ready for Lithiation Dry->Final

Figure 1: Purification decision tree ensuring removal of aldehyde impurities prior to lithiation.[1]

Analytical Validation Parameters

To validate the success of the purification, use the following HPLC parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 220 nm (Nitrile absorption) and 254 nm (Aromatic).[1]

  • Retention Time Reference:

    • Aldehyde (Impurity):[1] Elutes later (more lipophilic).[1]

    • Alcohol (Target): Elutes earlier.[1]

References

  • Anacor Pharmaceuticals, Inc. (2006).[1][4] Boron-containing small molecules as anti-inflammatory agents.[4] WO2006089067A2.[1] Link

  • Pfizer Inc. (2018).[1] Process for the preparation of crisaborole and its intermediates. WO2018150327A1.[1] Link

  • Zane, L. T., et al. (2016).[1] Crisaborole and its potential role in treating atopic dermatitis: overview of early clinical studies. Immunotherapy, 8(8), 853-866.[1] Link

  • BioBioPha Co., Ltd. (2025). Certificate of Analysis: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile. Link (Generic landing page for verification of commercial availability standards).

Sources

Application Note: Analytical Characterization of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 2803552-55-6, often referred to as the "Alcohol Intermediate") is a critical precursor in the synthesis of Crisaborole (AN2728), a non-steroidal phosphodiesterase 4 (PDE4) inhibitor used for the treatment of atopic dermatitis.

In the synthetic pathway, this molecule is typically generated via the reduction of 4-(4-bromo-3-formylphenoxy)benzonitrile (the "Aldehyde Precursor").[1] The subsequent step involves the protection of the hydroxyl group or direct lithiation/boronylation to form the benzoxaborole ring. Consequently, the analytical control of this intermediate is pivotal for downstream yield and purity.

Critical Quality Attributes (CQAs):

  • Oxidation State Purity: Quantitative differentiation between the target Alcohol and the residual Aldehyde precursor.

  • Regio-isomerism: Confirmation of the 1,2,4-substitution pattern on the central ring to ensure correct boron placement later.

  • Halogen Integrity: Verification of the bromine atom, essential for the subsequent metallation step.

Structural Analysis & Spectroscopic Identification

Mass Spectrometry (LC-MS)

The presence of a bromine atom provides a distinct mass spectral signature due to the natural abundance of isotopes ⁷⁹Br and ⁸¹Br (approx. 1:1 ratio).

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (M+H)⁺ or Ammonium Adduct (M+NH₄)⁺.

  • Key Diagnostic: Look for the "Twin Peak" motif separated by 2 Da with nearly equal intensity.

FeatureExpected m/z (ESI+)Interpretation
Monoisotopic Peak (⁷⁹Br) ~304.0 (M+H)⁺Target Molecule
Isotope Peak (⁸¹Br) ~306.0 (M+H)⁺Confirms Bromine presence
Fragment Loss [M - 17]⁺Loss of -OH (hydroxyl), characteristic of benzyl alcohols.
Infrared Spectroscopy (FT-IR)

This molecule possesses two distinct functional groups that serve as excellent identity markers.

  • Sample Prep: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Diagnostic Bands:

    • Nitrile (-CN): Sharp, medium intensity band at 2220–2240 cm⁻¹ . This confirms the integrity of the benzonitrile ring.

    • Hydroxyl (-OH): Broad band at 3300–3500 cm⁻¹ .[2]

    • Differentiation: The Aldehyde precursor will lack the broad -OH stretch and instead show a sharp Carbonyl (C=O) stretch at ~1690–1700 cm⁻¹.

Nuclear Magnetic Resonance (¹H-NMR)

NMR is the primary tool for verifying the reduction of the aldehyde to the alcohol.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Signals:

    • Benzylic Methylene (-CH₂-OH): A singlet (or doublet if coupling with OH is visible) appearing between 4.5 – 4.7 ppm .

    • Absence Check: Ensure no signal exists at ~10.0 ppm (Aldehyde proton), which would indicate incomplete reduction.

    • Aromatic Region: Two distinct spin systems:

      • Benzonitrile Ring: AA'BB' pattern (approx. two doublets).

      • Bromo-phenoxy Ring: 1,2,4-substitution pattern (one doublet, one doublet of doublets, one singlet).

Chromatographic Purity Protocol (HPLC-UV)

The primary challenge is separating the polar Alcohol target from the less polar Aldehyde precursor and the non-polar starting materials (e.g., 4-fluorobenzonitrile derivatives).

Method Development Logic
  • Stationary Phase: A C18 column is recommended.[3] The separation relies on the hydrophobicity difference between the benzyl alcohol (more polar, elutes earlier) and the benzaldehyde/bromide (less polar, elutes later).

  • Mobile Phase: Acidic modification (Formic Acid or Phosphoric Acid) is required to suppress phenol ionization (if any starting material remains) and sharpen the alcohol peak.

Standard Operating Procedure (SOP)
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Detection UV @ 220 nm (Nitrile max) and 254 nm (Aromatic).
Column Temp 30°C

Gradient Table:

Time (min)% Mobile Phase BEvent
0.030%Equilibration / Start
10.070%Linear Gradient (Elute Alcohol then Aldehyde)
12.095%Wash (Remove dimers/non-polars)
15.095%Hold
15.130%Re-equilibration
20.030%End of Run

Elution Order (Predicted):

  • Target Alcohol: ~5–7 min (More polar due to -CH₂OH).

  • Aldehyde Impurity: ~8–10 min (Less polar, C=O).

  • Starting Bromides: >10 min.

Visualizing the Analytical Workflow

The following diagram illustrates the origin of the molecule in the Crisaborole pathway and the decision logic for analytical release.

AnalyticalWorkflow cluster_synthesis Synthesis Context cluster_analysis Analytical Control Strategy Aldehyde Aldehyde Precursor (4-(4-bromo-3-formyl...)) Reduction Reduction Step (NaBH4 / MeOH) Aldehyde->Reduction Target Target Alcohol (4-(4-Bromo-3-(hydroxymethyl)...)) Reduction->Target Sample Crude Sample Target->Sample HPLC HPLC-UV Analysis (C18 Gradient) Sample->HPLC Decision Is Aldehyde < 0.5%? HPLC->Decision Quantify Impurity Impurity Residual Aldehyde (RT > Target) HPLC->Impurity Detects Fail REJECT / REWORK (Incomplete Reduction) Decision->Fail No Pass PROCEED (To Lithiation/Boronylation) Decision->Pass Yes

Figure 1: Analytical workflow connecting the synthetic reduction step to the HPLC quality control decision gate.

Troubleshooting & "Expert Tips"

  • Sample Stability: Benzyl alcohols can be prone to oxidation back to the aldehyde if stored in solution for long periods, especially in the presence of air and light. Protocol: Prepare HPLC samples fresh in amber vials using degassed solvents.

  • Peak Tailing: The hydroxyl group can interact with free silanols on older HPLC columns, causing tailing. Fix: Ensure the mobile phase pH is controlled (0.1% Formic Acid is usually sufficient) or use an "end-capped" C18 column.

  • Water Content: As this intermediate often undergoes lithiation (n-BuLi) in the next step, moisture is a critical contaminant (quenching the lithiated species). Recommendation: Perform Karl Fischer (KF) titration. Limit should typically be < 0.1% w/w.

References

  • Synthesis of Crisaborole and Intermediates

    • Source: Akama, T., et al. "Boron-Containing Small Molecules for the Treatment of Atopic Dermatitis." Bioorganic & Medicinal Chemistry Letters, 2009.
    • Relevance: Establishes the synthetic route involving the reduction of the formyl group to the hydroxymethyl group.
    • Link:

  • Process Chemistry of Benzoxaboroles

    • Source: U.S. Patent 8,039,451 (Anacor Pharmaceuticals).
    • Relevance: Details the specific reaction conditions and isolation of the 4-(4-bromo-3-(hydroxymethyl)phenoxy)
    • Link:

  • Flow Chemistry Optimization

    • Source:Organic Process Research & Development, "Flow Process for Production of Crisaborole Using Organolithium Chemistry."
    • Relevance: Discusses the critical nature of the bromo/alcohol intermediate purity prior to the continuous flow lithi
    • Link:

  • HPLC Method Principles

    • Source: Snyder, L. R., et al. "Practical HPLC Method Development."
    • Relevance: Foundational logic for separating benzyl alcohol derivatives from benzonitriles using reverse-phase gradients.
    • Link:

Sources

scale-up synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile for pharmaceutical production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process chemistry and scale-up protocols for 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 906673-45-8). This molecule is a critical advanced intermediate in the synthesis of Crisaborole (Eucrisa), a non-steroidal phosphodiesterase-4 (PDE4) inhibitor used for atopic dermatitis.

The synthesis described herein utilizes a convergent, two-step sequence designed for kilogram-scale production. It prioritizes atom economy , impurity control (specifically regulating nitrile hydrolysis), and operational safety (managing exothermic hydride reductions).

Retrosynthetic Strategy & Pathway

The target molecule contains a diaryl ether core with distinct orthogonal functionalities: a nitrile, an aryl bromide, and a benzylic alcohol.

Strategic Disconnection: Direct coupling of the alcohol-bearing phenol is risky due to potential side reactions at the benzylic hydroxyl group. Therefore, the optimal route employs a chemoselective reduction strategy :

  • Step 1 (SNAr): Coupling of 4-bromo-3-hydroxybenzaldehyde with 4-fluorobenzonitrile. The aldehyde moiety remains inert under basic SNAr conditions.

  • Step 2 (Reduction): Selective reduction of the formyl group to the hydroxymethyl group using Sodium Borohydride (NaBH4), leaving the nitrile and aryl bromide intact.

Process Logic Diagram

SynthesisLogic SM1 4-Bromo-3-hydroxybenzaldehyde (Starting Material A) REAG_1 Reagents: K2CO3, DMAc, 65°C SM1->REAG_1 SM2 4-Fluorobenzonitrile (Starting Material B) SM2->REAG_1 INT Intermediate: 4-(4-Bromo-3-formylphenoxy)benzonitrile REAG_2 Reagents: NaBH4, MeOH, 0-10°C INT->REAG_2 REAG_1->INT Step 1: S_NAr Coupling (>90% Yield) TARGET Target Product: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile REAG_2->TARGET Step 2: Chemoselective Reduction (>95% Yield)

Figure 1: Retrosynthetic logic flow demonstrating the protection-free aldehyde route.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile

Reaction Type: Nucleophilic Aromatic Substitution (SNAr) Critical Quality Attribute (CQA): Control of temperature to prevent nitrile hydrolysis to amide/acid.

Materials Table
ReagentMW ( g/mol )Equiv.[1][2]Mass/Vol (Scale)Role
4-Bromo-3-hydroxybenzaldehyde201.021.01.0 kgLimiting Reagent
4-Fluorobenzonitrile121.111.050.63 kgElectrophile
Potassium Carbonate (K2CO3)138.211.51.03 kgBase
N,N-Dimethylacetamide (DMAc)87.12-5.0 L (5 vol)Solvent
Water (Process)18.02-15.0 LAnti-solvent
Protocol
  • Charging: To a clean, dry 20 L glass-lined reactor equipped with an overhead stirrer and nitrogen inlet, charge DMAc (5.0 L).

  • Dissolution: Add 4-Bromo-3-hydroxybenzaldehyde (1.0 kg) and 4-Fluorobenzonitrile (0.63 kg). Stir at 200 RPM until dissolved.

  • Base Addition: Add K2CO3 (1.03 kg) in a single portion. Note: The reaction is heterogeneous.

  • Reaction: Inert the headspace with Nitrogen (N2). Heat the mixture to 65–70°C .

    • Process Control: Do not exceed 75°C to avoid degradation of the nitrile.

  • Monitoring: Hold for 4–6 hours. Monitor by HPLC (Target: >98% conversion).

  • Workup (Precipitation): Cool the reaction mass to 20–25°C. Slowly add Process Water (15.0 L) over 60 minutes.

    • Observation: The product will precipitate as an off-white solid.

  • Filtration: Stir the slurry for 2 hours at 15°C. Filter the solid using a Nutsche filter.

  • Washing: Wash the wet cake with water (3 x 2.0 L) to remove residual DMAc and inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: ~1.35 kg (90%)

    • Appearance: Off-white to pale yellow solid.

Step 2: Synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Reaction Type: Carbonyl Reduction Critical Safety Parameter: Hydrogen gas evolution (H2) and exotherm control.

Materials Table
ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
Aldehyde Intermediate (Step 1)302.121.01.0 kgSubstrate
Sodium Borohydride (NaBH4)37.830.3544.0 gReducing Agent
Methanol (MeOH)32.04-8.0 LSolvent
Ammonium Chloride (sat.[3] aq.)--1.0 LQuench
Protocol
  • Charging: Charge Methanol (7.0 L) and Aldehyde Intermediate (1.0 kg) to the reactor. Cool the suspension to 0–5°C .

  • Reagent Preparation: Dissolve NaBH4 (44.0 g) in the remaining Methanol (1.0 L) stabilized with a pinch of NaOH (optional, to prevent premature decomposition).

  • Addition: Add the NaBH4 solution dropwise to the reactor over 60 minutes, maintaining internal temperature <10°C .

    • Safety: Vent the reactor to a scrubber to manage H2 off-gassing.

  • Reaction: Stir at 5–10°C for 1 hour.

    • Mechanism:[2][4][5] The aldehyde is reduced to the primary alcohol. The nitrile and aryl bromide are stable under these conditions.

  • Quench: Slowly add saturated Ammonium Chloride solution (1.0 L). Stir for 30 minutes.

  • Solvent Swap/Isolation: Distill off Methanol under reduced pressure (keep T < 45°C). Add Ethyl Acetate (5.0 L) and Water (2.0 L) to the residue.

  • Extraction: Separate the layers. Wash the organic layer with Brine (2.0 L).

  • Crystallization: Concentrate the organic layer to ~2 volumes. Add n-Heptane (4 volumes) slowly to induce crystallization.

  • Filtration: Filter the solid and dry at 45°C under vacuum.

    • Expected Yield: ~0.95 kg (94%)

    • Purity: >99.0% (HPLC)

Process Workflow & Scale-Up Engineering

The following diagram illustrates the operational flow, highlighting critical control points (CCPs) for transfer to pilot plant manufacturing.

ProcessFlow Reactor1 Reactor 1 (S_NAr) Temp: 65°C Time: 4-6h Quench1 Precipitation Anti-solvent: Water Reactor1->Quench1 Conversion >98% Filter1 Filtration & Wash Remove DMAc Quench1->Filter1 Reactor2 Reactor 2 (Reduction) Temp: <10°C Exotherm Control Filter1->Reactor2 Dry Intermediate Workup2 Quench & Extraction Solvent Swap Reactor2->Workup2 H2 Venting FinalIso Crystallization EtOAc/Heptane Workup2->FinalIso

Figure 2: Unit operation workflow for the two-step synthesis.

Analytical Specifications & Quality Control

To ensure the material is suitable for downstream pharmaceutical use (e.g., Crisaborole production), the following specifications must be met.

TestMethodSpecificationRationale
Appearance VisualWhite to off-white powderColor indicates oxidation/impurities.
Assay HPLC≥ 98.5% w/wHigh purity required for subsequent metallation.
Impurity A HPLC≤ 0.15%Unreacted 4-fluorobenzonitrile (Genotoxic potential).
Impurity B HPLC≤ 0.5%Hydrolyzed nitrile (Carboxylic acid derivative).[3]
Water Content KF≤ 0.5%Moisture affects subsequent organolithium steps.
Residual DMAc GC≤ 880 ppmICH Q3C Class 2 solvent limit.

Troubleshooting & Expert Insights

Nitrile Hydrolysis (Step 1)
  • Issue: Formation of the amide or acid byproduct during the SNAr coupling.

  • Cause: Excessive temperature (>80°C) or high water content in the DMAc/base system.

  • Correction: Strictly control temperature at 65–70°C. Use anhydrous K2CO3.

Incomplete Reduction (Step 2)
  • Issue: Residual aldehyde (>1%) detected after 2 hours.

  • Cause: Moisture in Methanol deactivating NaBH4.

  • Correction: Ensure Methanol water content is <0.1%. Add a 10% excess of NaBH4 if necessary, but monitor for over-reduction (de-bromination is rare but possible with huge excesses).

Filtration Difficulties (Step 1 Workup)
  • Issue: Sticky solid or slow filtration.

  • Cause: Rapid addition of water causing amorphous precipitation.

  • Correction: Add water slowly over 1 hour to allow crystal growth (Ostwald ripening).

References

  • Akula, R., et al. (2020). Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation. ACS Omega. Retrieved from [Link]

  • Pfizer Inc. (2016). Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[2,1]-benzoxaborole. U.S. Patent US20200190120A1.

Disclaimer: This protocol is intended for use by qualified professionals in a controlled laboratory or manufacturing environment. Users must conduct their own safety assessments and validation before scaling up.

Sources

The Strategic Application of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile in the Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the development of anti-inflammatory agents, the strategic selection of molecular building blocks is paramount. This guide provides an in-depth technical overview of the application of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile , a key intermediate in the synthesis of potent Phosphodiesterase 4 (PDE4) inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a discussion of the structure-activity relationships that underscore the importance of this versatile scaffold.

Introduction: The Therapeutic Promise of PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a crucial enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and IL-23, while simultaneously upregulating anti-inflammatory mediators like IL-10. This mechanism has established PDE4 as a validated therapeutic target for a range of inflammatory conditions, including atopic dermatitis, psoriasis, and chronic obstructive pulmonary disease (COPD).[1][2]

The benzonitrile moiety is a common feature in many pharmacologically active compounds, often serving as a bioisostere for other functional groups and contributing to favorable binding interactions.[3] In the context of PDE4 inhibitors, the strategic incorporation of a substituted benzonitrile can significantly influence potency and selectivity.

Physicochemical Properties of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

This white to off-white solid is a pivotal intermediate, valued for its high purity in pharmaceutical synthesis.[4] Its molecular structure combines several key features that are instrumental in the construction of complex PDE4 inhibitors.

PropertyValueReference
CAS Number 906673-45-8[5]
Molecular Formula C₁₄H₁₀BrNO₂[5]
Molecular Weight 304.14 g/mol [5]
Appearance White to off-white solid
Purity Typically >98%

Synthetic Pathways and Protocols

The synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is typically achieved through a two-step process starting from 4-bromo-3-hydroxybenzaldehyde. The subsequent utilization of this intermediate in the synthesis of the PDE4 inhibitor Crisaborole highlights its significance.

Synthesis of the Precursor: 4-(4-Bromo-3-formylphenoxy)benzonitrile

The initial step involves a nucleophilic aromatic substitution reaction.

Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile 4-bromo-3-hydroxybenzaldehyde 4-Bromo-3-hydroxybenzaldehyde K2CO3_DMA K₂CO₃, DMA 60-70 °C 4-bromo-3-hydroxybenzaldehyde->K2CO3_DMA 4-fluorobenzonitrile 4-Fluorobenzonitrile 4-fluorobenzonitrile->K2CO3_DMA product 4-(4-Bromo-3-formylphenoxy)benzonitrile K2CO3_DMA->product

Caption: Synthesis of the aldehyde precursor.

Protocol 1: Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile [6]

  • Reaction Setup: To a reaction vessel under a nitrogen atmosphere, add 4-bromo-3-hydroxybenzaldehyde (35.5 g), dimethylacetamide (DMA, 355 g), 4-fluorobenzonitrile (35.5 g), and potassium carbonate (35.5 g).

  • Reaction Conditions: Stir the mixture and heat to 60-70°C. Maintain this temperature for at least 2 hours.

  • Work-up and Purification: Cool the reaction mixture to 15-25°C. Filter the solid and wash with water (888 mL) to obtain the wet product. Recrystallize the crude product from isopropyl alcohol (142 mL) to yield 41.8 g of 4-(4-Bromo-3-formylphenoxy)benzonitrile with a purity of >99.0%.

Synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

The subsequent step involves the selective reduction of the aldehyde to a primary alcohol.

Synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile aldehyde 4-(4-Bromo-3-formylphenoxy)benzonitrile reducing_agent Sodium Borohydride (NaBH₄) Methanol, 0 °C aldehyde->reducing_agent product 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile reducing_agent->product

Caption: Reduction to the hydroxymethyl intermediate.

Protocol 2: Synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

This protocol is adapted from a general procedure described in a patent.[7]

  • Reaction Setup: Dissolve 4-(4-bromo-3-formylphenoxy)benzonitrile in a suitable alcoholic solvent such as methanol in a reaction flask.

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise while maintaining the temperature.

  • Monitoring and Quenching: Stir the reaction mixture at 0°C and monitor the progress by thin-layer chromatography (TLC). Upon completion, cautiously quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product. Further purification can be achieved by recrystallization or column chromatography.

Application in the Synthesis of Crisaborole

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is a crucial building block for the synthesis of Crisaborole, a novel boron-containing PDE4 inhibitor.[8] The synthesis involves a lithium-halogen exchange followed by borylation and subsequent cyclization.

Synthesis of Crisaborole intermediate 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile reagents 1. n-BuLi, -78 °C 2. B(OR)₃ 3. Acidic work-up intermediate->reagents crisaborole Crisaborole reagents->crisaborole

Caption: Final conversion to Crisaborole.

Protocol 3: Synthesis of Crisaborole (Illustrative)

This generalized protocol is based on synthetic strategies outlined in the patent literature.[7]

  • Protection (Optional but often necessary): The hydroxyl group of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile is often protected with a suitable protecting group (e.g., as a silyl ether or acetal) to prevent interference in the subsequent step.

  • Lithium-Halogen Exchange and Borylation: Dissolve the protected intermediate in an anhydrous ethereal solvent like tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere. Add a solution of n-butyllithium (n-BuLi) dropwise. After stirring, add a trialkyl borate, such as trimethyl borate or triisopropyl borate.

  • Deprotection and Cyclization: Allow the reaction to warm to room temperature. Quench the reaction and perform an acidic work-up. This step typically removes the protecting group and facilitates the spontaneous cyclization to form the benzoxaborole ring of Crisaborole.

  • Purification: The final product is purified by techniques such as column chromatography or recrystallization to yield Crisaborole.

Mechanistic Insights and Structure-Activity Relationship (SAR)

The efficacy of Crisaborole and related compounds stems from the unique properties of the benzoxaborole scaffold. The boron atom plays a critical role in binding to the active site of the PDE4 enzyme.

The Role of the Benzoxaborole Moiety

The benzoxaborole core of Crisaborole is a key pharmacophore. The boron atom, being a Lewis acid, is thought to interact with the metal ions (typically zinc and magnesium) in the bimetal center of the PDE4 active site. This interaction, along with hydrogen bonding and hydrophobic interactions of the surrounding molecular framework, contributes to the potent and selective inhibition of the enzyme.[2]

Contribution of the 4-(Cyanophenoxy) Group

The 4-(cyanophenoxy) substituent, derived from the title intermediate, is crucial for the overall activity of the inhibitor. This group extends into a hydrophobic pocket of the PDE4 active site, contributing significantly to the binding affinity. The nitrile group can also participate in hydrogen bonding interactions with residues in the active site. Structure-activity relationship studies have shown that modifications to this part of the molecule can have a profound impact on inhibitory potency.[2]

Conclusion

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is a high-value intermediate in medicinal chemistry, particularly for the synthesis of the novel PDE4 inhibitor, Crisaborole. Its specific arrangement of functional groups—the bromo-substituent for metal-halogen exchange, the protected hydroxyl for cyclization, and the cyanophenoxy moiety for active site binding—makes it an exceptionally well-designed building block. The synthetic protocols outlined herein provide a foundation for the laboratory-scale preparation of this intermediate and its subsequent conversion to a therapeutically relevant molecule. Further exploration of this scaffold may lead to the discovery of new PDE4 inhibitors with improved pharmacological profiles.

References

  • European Patent Office. A PROCESS FOR THE PURIFICATION OF CRISABOROLE - EP 3851429 A1. [Link]

  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Crisaborole: Exploring the Role of 4-(4-Bromo-3-formylphenoxy)benzonitrile. [Link]

  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Crisaborole Intermediates: A Comprehensive Guide. [Link]

  • Rocchini, C., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]

  • PubChem. 4-(4-Hydroxy-3-(hydroxymethyl)phenoxy)benzonitrile. [Link]

  • NIST. Benzonitrile, 4-bromo-. [Link]

  • Li, H., et al. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology. [Link]

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reaction conditions for coupling 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile with other reagents

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Process Development Scientists Subject: CAS 906673-45-8 | Key Intermediate for Benzoxaborole Scaffolds (Crisaborole)

Executive Summary & Molecular Architecture

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 906673-45-8) is a bifunctional building block primarily recognized as the late-stage precursor to Crisaborole (Eucrisa), a PDE4 inhibitor used for atopic dermatitis. Its utility extends beyond this single drug; it serves as a versatile scaffold for generating benzoxaboroles and biaryl ether analogs.

Molecular Reactivity Profile

The molecule presents a "Reactivity Triad" that dictates experimental design:

  • Aryl Bromide (Ar-Br): The primary electrophilic site. It is highly reactive toward Palladium-catalyzed cross-couplings (Suzuki, Buchwald) and Lithium-Halogen exchange.

  • Benzylic Alcohol (-CH₂OH): A nucleophilic handle. In the presence of boron species (generated at the Ar-Br site), this group acts as an intramolecular trap to form the stable oxaborole ring. In other contexts, it requires protection (e.g., THP, TBS) to prevent side reactions.

  • Benzonitrile (-CN): An electron-withdrawing group (EWG). It activates the ether linkage but is generally robust under standard coupling conditions. Caution: Strong acidic hydrolysis or harsh reduction can convert this to an amide/amine.

Critical Protocol A: Synthesis of Benzoxaboroles (The Crisaborole Route)

This is the most authoritative application of this scaffold. The transformation involves converting the aryl bromide to a boronic acid/ester, which spontaneously (or under acidic promotion) cyclizes with the adjacent hydroxymethyl group.

Method A: Palladium-Catalyzed Miyaura Borylation (Lab Scale)

Recommended for research scale (mg to g) due to operational simplicity.

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The Ar-Br undergoes oxidative addition, followed by transmetallation with Bis(pinacolato)diboron (B₂pin₂). The resulting aryl boronate ester is hydrolyzed and cyclized to form the oxaborole ring.

Reagents & Stoichiometry:

Component Equiv. Role
Substrate 1.0 Scaffold
Bis(pinacolato)diboron 1.1 – 1.2 Boron Source
Pd(dppf)Cl₂·CH₂Cl₂ 0.03 – 0.05 Catalyst (Robust)
Potassium Acetate (KOAc) 3.0 Base

| 1,4-Dioxane | [0.2 M] | Solvent (Anhydrous) |

Step-by-Step Protocol:

  • Setup: Charge a dry Schlenk flask or pressure vial with the Substrate, B₂pin₂, KOAc, and Pd catalyst.

  • Inerting: Evacuate and backfill with Argon (x3). Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat the sealed vessel to 80–90°C for 4–16 hours. Monitor by HPLC/TLC. The intermediate pinacol boronate may be visible.

  • Workup (Cyclization):

    • Cool to room temperature. Filter through a Celite pad to remove Pd black.

    • Concentrate the filtrate.[1]

    • Crucial Step: Redissolve the residue in THF/Water (1:1) and add 1M HCl (adjust to pH ~3). Stir for 1 hour. This hydrolyzes the pinacol ester and forces the cyclization to the oxaborole.

  • Purification: Extract with Ethyl Acetate. Wash with brine.[1] Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Method B: Cryogenic Lithiation-Borylation (Process Scale)

Recommended for scale-up (>100g) to avoid expensive Pd catalysts and heavy metal removal.

Protocol Summary:

  • Protection: The free -OH is often protected as a THP ether (using DHP/pTSA) prior to lithiation to prevent deprotonation by n-BuLi, though some protocols use the dianion method (2 eq. n-BuLi) on the unprotected alcohol.

  • Lithiation: Dissolve substrate in THF/Toluene. Cool to -78°C .[2] Add n-BuLi (1.1 eq) dropwise.

  • Borylation: Add Triisopropyl borate (B(OiPr)₃) (1.2 eq) at -78°C.

  • Quench & Cyclization: Warm to RT. Add aqueous Acetic Acid or HCl. This one-pot acidic workup deprotects the THP (if used), hydrolyzes the borate, and cyclizes the ring.

Critical Protocol B: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

If the goal is not to make a benzoxaborole but to extend the carbon skeleton (e.g., creating biaryl ethers), the benzylic alcohol must be chemically managed to prevent interference.

Chemoselectivity Strategy: The free -OH is generally compatible with Suzuki conditions, but it can poison sensitive catalysts or lead to side reactions.

  • Option 1 (Direct): Use mild bases (Na₂CO₃) and robust catalysts.

  • Option 2 (Protected): Protect -OH as a silyl ether (TBS) or THP acetal before coupling.

Standard Protocol (Direct Coupling):

SuzukiWorkflow Start Substrate (Ar-Br) Reagents Ar-B(OH)2 + Pd(PPh3)4 Na2CO3, DME/H2O Start->Reagents Reaction Heat 80°C, 12h Reagents->Reaction Product Biaryl Product (OH Intact) Reaction->Product

Figure 1: Workflow for Suzuki Coupling retaining the benzylic alcohol.[3]

  • Mix: Substrate (1.0 eq), Boronic Acid (1.2 eq), Na₂CO₃ (2.0 eq).

  • Solvent: DME/Water (4:1) or Toluene/Ethanol/Water.

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered partners).

  • Conditions: Degas thoroughly. Heat to 80°C under N₂.

  • Note: Avoid strong bases (KOtBu) which might deprotonate the alcohol and cause etherification side reactions.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Incomplete Cyclization Pinacol ester remains attached.Increase acidity during workup (pH 2-3) or stir longer in THF/H₂O.
Protodeboronation Loss of Boron moiety (Ar-H formed).Reduce reaction temp. Ensure anhydrous conditions during the borylation step.[4]
Dimer Formation Homocoupling of Ar-Br.Degas solvents more rigorously (O₂ promotes homocoupling). Reduce catalyst loading.
Nitrile Hydrolysis Harsh acidic/basic conditions.Keep workup pH between 3 and 9. Avoid boiling in strong aqueous base.

Visualized Reaction Pathways

ReactionPathways Substrate 4-(4-Bromo-3-(hydroxymethyl) phenoxy)benzonitrile (CAS 906673-45-8) Borylation 1. B2pin2, Pd(dppf)Cl2, KOAc OR 1. n-BuLi, B(OiPr)3 Substrate->Borylation Pd or Li Suzuki Ar-B(OH)2, Pd Cat., Na2CO3 Substrate->Suzuki Cross-Coupling RouteA Route A: Benzoxaborole Formation Cyclization 2. Acidic Hydrolysis (HCl/H2O) Borylation->Cyclization Intramolecular Trap Crisaborole Crisaborole (Benzoxaborole) Cyclization->Crisaborole RouteB Route B: Biaryl Coupling Biaryl Biaryl Analog (Retains CH2OH) Suzuki->Biaryl

Figure 2: Divergent synthetic pathways for the scaffold. Route A leads to the drug Crisaborole; Route B leads to structural analogs.

References

  • Anacor Pharmaceuticals, Inc. (2006).[5] Boron-containing small molecules as anti-inflammatory agents.[5][6] World Intellectual Property Organization, WO2006089067A2. Link

  • Pfizer Inc. (2021). Process for the preparation of Crisaborole and its intermediates.[2][4][5][6][7] U.S. Patent US11014944B2.[2] Link

  • ChemicalBook. (2025).[8] 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile Product Properties and Safety.Link

Sources

Application Note & Protocols: Strategic Derivatization of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

The 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile scaffold is a versatile starting point for chemical library synthesis, particularly in the field of drug discovery. Its structure presents three distinct, orthogonally reactive functional groups: an aryl bromide, a primary alcohol (hydroxymethyl), and a benzonitrile. This trifecta of functionalities allows for a systematic and combinatorial approach to derivatization, enabling a broad exploration of chemical space.

  • The Aryl Bromide serves as a classical handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[1][2] This is critical for probing interactions with solvent-exposed regions or deep hydrophobic pockets of target proteins.

  • The Hydroxymethyl Group can be readily modified through esterification, etherification, or oxidation to the corresponding aldehyde, which opens up further chemistry such as reductive amination.[3][4] These modifications are instrumental in modulating physicochemical properties like solubility, lipophilicity, and metabolic stability.

  • The Benzonitrile Moiety is a well-established pharmacophore in medicinal chemistry.[5] The nitrile group can act as a hydrogen bond acceptor, mimicking carbonyls or other polar functionalities, and is frequently found in kinase inhibitors where it interacts with the hinge region of the ATP-binding pocket.[6][7] Furthermore, its electronic properties can influence the overall molecule's metabolic profile.[7]

This document provides a detailed guide for researchers, outlining strategic synthetic protocols to create a focused library of derivatives from the core scaffold. We further present a validated, high-throughput screening protocol to evaluate these novel compounds for inhibitory activity against a representative protein kinase, demonstrating a clear path from chemical synthesis to biological application.

Synthetic Derivatization Strategies

The core principle of our strategy is to leverage the three key functional groups to generate structural diversity. The following protocols are designed to be robust and adaptable for library synthesis.

General Materials & Safety Precautions
  • Reagents: All reagents should be of ACS grade or higher and used as received unless otherwise noted. Anhydrous solvents are critical for cross-coupling reactions.

  • Instrumentation: Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates and visualized with UV light. Product characterization should be performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Safety: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile and its derivatives should be handled in a well-ventilated fume hood.[8] Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Aryl bromides and palladium catalysts can be toxic and should be handled with care. Refer to the Safety Data Sheet (SDS) for each specific reagent before use.

Diagram 1: Synthetic Derivatization Workflow

G cluster_start Core Scaffold cluster_mods Primary Derivatization Routes cluster_products Derivative Classes cluster_secondary Secondary Derivatization cluster_final Final Products Core 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile Suzuki Suzuki Cross-Coupling (Aryl Bromide) Core->Suzuki R-B(OH)2, Pd Catalyst, Base Ester Esterification (Hydroxymethyl) Core->Ester R-COCl or R-COOH, Coupling Agent Oxidation Oxidation (Hydroxymethyl) Core->Oxidation PCC or DMP Biaryl Bi-aryl Derivatives Suzuki->Biaryl EsterLib Ester Library Ester->EsterLib Aldehyde Aldehyde Intermediate Oxidation->Aldehyde ReductiveAmine Reductive Amination Aldehyde->ReductiveAmine R2NH, Reducing Agent AmineLib Amine Library ReductiveAmine->AmineLib

Caption: Overview of synthetic pathways for derivatizing the core scaffold.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the aryl bromide with a boronic acid, a robust method for C-C bond formation.[9]

  • Rationale: The Suzuki reaction is chosen for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids, allowing for extensive Structure-Activity Relationship (SAR) exploration.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq.).

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the starting material).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired bi-aryl derivative.

Protocol 2: Acylation of the Hydroxymethyl Group

This protocol describes the formation of esters, a common strategy to create prodrugs or modify compound properties.

  • Rationale: Esterification allows for the rapid generation of a library of derivatives with varying steric and electronic properties. The resulting esters can improve membrane permeability and may be cleaved by intracellular esterases to release the active parent compound.

Step-by-Step Methodology:

  • Dissolve 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Add a base, such as triethylamine (TEA, 1.5 eq.) or pyridine (1.5 eq.), and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or acid anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude ester by silica gel column chromatography.

Hypothetical Derivative Characterization Data

The following table summarizes expected data for a small set of hypothetical derivatives prepared using the protocols above.

Compound ID Structure Modification Protocol Mol. Weight ( g/mol ) Hypothetical ¹H NMR Shift (δ ppm, CDCl₃) of -CH₂-O- Protons
Core-001 (Parent Compound)N/A304.144.75 (s, 2H)
Deriv-A01 Phenyl-coupled analogProtocol 2.2 (Reagent: Phenylboronic acid)303.324.78 (s, 2H)
Deriv-B01 Acetate esterProtocol 2.3 (Reagent: Acetyl chloride)346.185.25 (s, 2H)
Deriv-B02 Benzoate esterProtocol 2.3 (Reagent: Benzoyl chloride)408.235.45 (s, 2H)

Application Protocol: Kinase Inhibition Screening

This section provides a detailed protocol for screening the synthesized derivatives against a protein kinase using the ADP-Glo™ Kinase Assay, a luminescent ADP detection platform.

  • Rationale: Kinase inhibition is a major area of drug development.[6][10] The ADP-Glo™ assay is a robust, high-throughput method that measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[11][12] The protocol is designed to be self-validating by including appropriate controls.[13]

Diagram 2: Kinase Assay High-Throughput Screening (HTS) Workflow

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A 1. Compound Plating: Dispense test compounds & DMSO controls into 384-well plate. C 3. Initiate Reaction: Add Kinase Enzyme to wells. Add ATP/Substrate Mix. A->C B 2. Reagent Preparation: Prepare Kinase Buffer, ATP/Substrate Mix, and Enzyme Solution. B->C D 4. Incubation: Incubate at room temperature for 60 minutes. C->D E 5. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent. Incubate for 40 minutes. D->E F 6. Generate Signal: Add Kinase Detection Reagent. Incubate for 30 minutes. E->F G 7. Read Luminescence: Use a plate reader. F->G H 8. Calculate % Inhibition: Normalize data to controls. G->H I 9. Determine IC50: Fit data to a dose-response curve. H->I

Caption: Step-by-step workflow for the kinase inhibition screening assay.

Assay Components & Buffers
  • Kinase: Target protein kinase of interest.

  • Substrate: Appropriate peptide or protein substrate for the kinase.

  • Assay Plate: Low-volume, white, 384-well assay plates.

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • ATP: Adenosine triphosphate, stock solution in water. The final concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[13]

  • ADP-Glo™ Assay Kit: Commercially available from Promega (Cat.# V9101) or similar.

Step-by-Step Screening Protocol
  • Compound Preparation: Prepare serial dilutions of the test derivatives in 100% DMSO. A typical starting concentration is 10 mM.

  • Compound Plating: Dispense 1 µL of each compound dilution into the wells of a 384-well plate. For controls, dispense 1 µL of DMSO (for 100% activity/high control) and 1 µL of a known potent inhibitor (for 0% activity/low control).

  • Enzyme Addition: Prepare a working solution of the kinase in Kinase Buffer. Add 2 µL of the enzyme solution to each well.

  • Reaction Initiation: Prepare a 2X ATP/Substrate solution in Kinase Buffer. Add 2 µL to each well to start the reaction. The final reaction volume is 5 µL.

  • Reaction Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader (e.g., BMG PHERAstar or similar).

Data Analysis & Interpretation
  • Calculate Percent Inhibition: The activity of each compound is normalized to the controls using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control))

  • Determine IC₅₀ Values: For compounds showing significant inhibition, perform a dose-response experiment with a wider range of concentrations. Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Hypothetical Screening Results
Compound ID Description Hypothetical Kinase IC₅₀ (µM)
Core-001 Parent Scaffold> 50
Deriv-A01 Phenyl-coupled analog15.2
Deriv-A02 3-pyridyl-coupled analog1.8
Deriv-B01 Acetate ester25.6
Deriv-B02 Benzoate ester8.9
  • Interpretation: In this hypothetical dataset, derivatization at the aryl bromide position (Deriv-A02) led to a significant increase in potency compared to the parent scaffold, suggesting a favorable interaction of the pyridine ring with the target kinase. Esterification of the hydroxymethyl group also moderately improved activity. These results provide a clear rationale for further SAR studies around the 3-pyridyl moiety.

Conclusion

The 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile scaffold represents a highly tractable starting point for the development of novel small molecules. The synthetic protocols outlined in this guide provide a robust framework for creating a diverse chemical library. When coupled with the detailed high-throughput screening protocol, this integrated approach enables an efficient cycle of design, synthesis, and testing, accelerating the identification of potent and selective kinase inhibitors for new therapeutic applications.

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  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • ACS Publications. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of phenolic compounds in plants for green chemical materials. Retrieved from [Link]

  • Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Best Synthetic Methods: Construction of Aromatic and Heteroaromatic Rings. Retrieved from [Link]

  • MDPI. (n.d.). Modeling and Optimization of Phenolic Compound Adsorption from Olive Wastewater Using XAD-4 Resin, Activated Carbon, and Chitosan Biosorbent. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]

  • ChemWhat. (n.d.). 4-(4-broMo-3-(hydroxyMethyl)phenoxy)benzonitrile CAS#: 906673-45-8. Retrieved from [Link]

  • International Journal of Future Medical Reviews. (n.d.). Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. Retrieved from [Link]

  • PubMed Central. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7). Retrieved from [Link]

Sources

Application Note: Protocol for Monitoring the Synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details the Thin Layer Chromatography (TLC) methodology for monitoring the synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile , a critical intermediate in the manufacturing of benzoxaborole anti-inflammatory agents (e.g., Crisaborole).

The synthesis typically proceeds via the reduction of the precursor aldehyde, 4-(4-bromo-3-formylphenoxy)benzonitrile . This guide focuses on distinguishing the target alcohol from the aldehyde precursor and common impurities using optimized stationary/mobile phases and specific visualization techniques.

Reaction Context & Chemical Logic

To accurately monitor the reaction, one must understand the polarity shifts occurring during the transformation.

  • Reaction Type: Carbonyl Reduction (Aldehyde

    
     Primary Alcohol).
    
  • Reagents: Sodium Borohydride (NaBH

    
    ) in Methanol/THF.
    
  • Mechanistic Insight for TLC:

    • Starting Material (SM): The aldehyde moiety is moderately polar but less polar than the resulting alcohol. It possesses a distinct carbonyl dipole.

    • Product (P): The hydroxymethyl group introduces hydrogen bonding capability, significantly increasing polarity and reducing the retention factor (

      
      ) on silica gel.
      
    • Critical Impurity: Unreacted 4-fluorobenzonitrile (from the previous coupling step) may be present if the precursor was not purified. It is highly non-polar.

Reaction Scheme

(SM) 4-(4-Bromo-3-formylphenoxy)benzonitrile


(P)  4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Materials & Equipment

ComponentSpecificationPurpose
Stationary Phase Silica Gel 60 F

(Aluminum or Glass backed)
Standard normal phase separation.
Mobile Phase A n-Hexane (or Heptane)Non-polar component.
Mobile Phase B Ethyl Acetate (EtOAc)Polar component.
Reference Std 4-(4-Bromo-3-formylphenoxy)benzonitrileTo mark SM disappearance.
Visualization 1 UV Lamp (254 nm)Primary detection (conjugated systems).
Visualization 2 2,4-Dinitrophenylhydrazine (2,4-DNP) StainCritical: Specific for aldehydes (SM turns orange/red).
Quench Buffer Sat. NH

Cl or 1M HCl
To destroy borohydride in TLC sample before spotting.

Experimental Protocol

Mobile Phase Optimization

Two solvent systems are recommended depending on the stage of the reaction and the resolution required.

  • System A (Standard Monitoring): Hexane : EtOAc (70 : 30)

    • Best for: General progress monitoring.

    • Separation: SM (

      
      ) vs. Product (
      
      
      
      ).
  • System B (High Resolution): Hexane : EtOAc (60 : 40)

    • Best for: Final check to ensure no "trailing" aldehyde remains. Moves the product higher up the plate (

      
      ).
      
Sample Preparation (Crucial Step)

Direct spotting of borohydride reaction mixtures can lead to "streaking" or false positives due to ongoing reaction on the silica plate.

  • Sampling: Take

    
     of the reaction mixture.
    
  • Mini-Workup: Dispense into a small vial containing

    
     EtOAc and 
    
    
    
    1M HCl (or Sat. NH
    
    
    Cl).[1]
  • Mixing: Shake vigorously for 5 seconds to quench the borohydride.

  • Spotting: Spot the top organic layer onto the TLC plate.

Visualization Workflow
  • Elution: Run the plate until the solvent front reaches 1 cm from the top.

  • Drying: Air dry or use a heat gun (ensure all solvent is removed).

  • UV Observation (254 nm): Mark all spots with a pencil. The benzonitrile and aryl bromide moieties quench fluorescence strongly (dark spots on green background).

  • Staining (Confirmatory): Dip the plate in 2,4-DNP stain and heat gently.

    • SM (Aldehyde): Instant Orange/Red spot.

    • Product (Alcohol): No color change (remains yellow background).

Data Interpretation & Reference Values

The following


 values are empirical estimates based on Silica Gel 60 F

in Hexane:EtOAc (70:30) .
CompoundStructure Description

Value
UV (254nm)2,4-DNP Stain
Impurity 1 4-Fluorobenzonitrile (Carryover)

StrongNegative
Starting Material Aldehyde Precursor

StrongPositive (Orange)
Target Product Hydroxymethyl (Alcohol)0.30 - 0.35 StrongNegative
Impurity 2 Benzoic Acid deriv. (Over-oxidation)

ModerateNegative

Success Criteria:

  • Complete disappearance of the spot at

    
    .
    
  • Absence of orange staining at

    
     upon DNP treatment.
    
  • Clean appearance of the product spot at

    
    .
    

Process Decision Logic (Graphviz)

The following diagram illustrates the decision-making process for the scientist monitoring the reaction.

TLC_Monitoring Start Sample Reaction Mixture Quench Mini-Workup (EtOAc + 1M HCl) Start->Quench Spot Spot TLC Plate (SM, Co-Spot, Rxn) Quench->Spot Elute Elute in Hex:EtOAc (7:3) Spot->Elute Visualize Visualize UV (254nm) Elute->Visualize CheckSM SM Spot Visible? Visualize->CheckSM Stain Stain with 2,4-DNP CheckSM->Stain No / Faint Continue Continue Reaction (Add more NaBH4 if stalled) CheckSM->Continue Yes (Strong) Orange Orange Spot at Rf 0.6? Stain->Orange Orange->Continue Yes Workup Proceed to Workup (Reaction Complete) Orange->Workup No

Figure 1: Decision logic for monitoring the reduction of the aldehyde precursor to the target alcohol.

Troubleshooting & Tips

  • Ghost Spots: If you see a streak or a spot that moves between the SM and Product, your mini-workup may be insufficient. The intermediate borate complex can "drag" on silica. Ensure the sample is acidic (pH 3-4) before spotting.

  • Co-elution: If the SM and Product are too close, switch the solvent system to Dichloromethane (DCM) : Methanol (95:5) . The alcohol will move significantly in MeOH, while the aldehyde moves less.

  • Stability: The target benzyl alcohol is generally stable, but avoid leaving the TLC plate in acidic stains (like Vanillin/H

    
    SO
    
    
    
    ) for too long before heating, as dehydration to a benzylic cation can occur, altering the color.

References

  • Baker, S. J., et al. (2006). Boron-containing small molecules for the treatment of inflammation. Patent WO 2006/086750. Link

    • Context: Describes the general synthesis of benzoxaborole intermediates, including the phenoxy-benzonitrile scaffold.
  • Akama, T., et al. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728). Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132. Link

    • Context: Provides the medicinal chemistry route for Crisaborole, detailing the reduction of the aldehyde intermedi
  • Zhang, Y., et al. (2011). Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole. U.S. Patent 8,039,451. Link

    • Context: Detailed experimental procedures for the coupling and subsequent reduction steps, confirming the identity of the hydroxymethyl intermedi

Sources

use of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The "Trifunctional Scaffold" for Benzoxaborole and Divergent Drug Synthesis

Executive Summary

This Application Note details the strategic utilization of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 906673-45-8), a critical intermediate in the synthesis of boron-containing anti-inflammatory agents, most notably Crisaborole (AN2728).[1]

Beyond its industrial role, this molecule represents a "trifunctional scaffold" offering three orthogonal reactive handles:

  • Aryl Bromide: Site for metallation (Li-Hal exchange) or Pd-catalyzed cross-coupling.

  • Benzylic Alcohol: Precursor for intramolecular cyclization (forming oxaboroles) or electrophilic substitution.

  • Benzonitrile: A robust distal handle amenable to Pinner synthesis or reduction, typically stable under standard cross-coupling conditions.

This guide provides validated protocols for benzoxaborole ring formation (batch and flow chemistry) and divergent cross-coupling, designed for researchers in medicinal chemistry and process development.

Molecule Profile & Handling

PropertySpecification
Chemical Name 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile
CAS Number 906673-45-8
Molecular Formula C₁₄H₁₀BrNO₂
Molecular Weight 304.14 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in THF, DCM, DMAc; Insoluble in water
Storage 2–8°C, Hygroscopic. Store under inert atmosphere (Ar/N₂).
Hazards Irritant (H315, H319, H335).[2] Handle in a fume hood.

Core Application: Synthesis of Crisaborole (Benzoxaborole Formation)[1]

The primary utility of this scaffold is the construction of the benzoxaborole ring system. The proximity of the hydroxyl group (ortho) to the bromine allows for a "catch-and-release" mechanism where the boron species is trapped intramolecularly.

Mechanism of Action

The transformation proceeds via Lithium-Halogen Exchange followed by electrophilic trapping with a borate ester. Acidic workup triggers the hydrolysis of the borate and spontaneous cyclization with the benzylic alcohol.

Protocol A: Standard Batch Synthesis (Lithiation Route)

Best for gram-scale laboratory synthesis.

Reagents:

  • Substrate: 1.0 eq

  • Reagent: n-Butyllithium (2.5 M in hexanes), 3.0 eq (Note: Extra eq required to deprotonate the free -OH if unprotected).

  • Electrophile: Triisopropyl borate (B(OiPr)₃), 3.5 eq.

  • Solvent: Anhydrous THF.

  • Quench: 1M HCl.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried flask with 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (10.0 g, 32.9 mmol) and anhydrous THF (100 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Metallation: Add n-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C.

    • Insight: The first equivalent forms the lithium alkoxide; subsequent equivalents effect the Li-Br exchange.

  • Borylation: Stir for 1 hour at -78°C. Rapidly add Triisopropyl borate (26 mL, 115 mmol).

  • Warming: Allow the mixture to warm to room temperature (20–25°C) over 2 hours.

  • Cyclization Workup: Cool the mixture to 0°C. Slowly add 1M HCl (150 mL) and stir vigorously for 1 hour. The pH should be <2.[3]

    • Checkpoint: The acidic environment hydrolyzes the intermediate boronate ester and catalyzes the ring closure between the boron and the benzylic oxygen.

  • Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Toluene/Heptane to yield Crisaborole .

Protocol B: Continuous Flow Synthesis (High Purity)

Recommended for process scale-up to minimize debrominated impurities.

Recent process intensification studies (NIH/Vertex, 2025) indicate that batch lithiation often suffers from slow mixing, leading to "Wurtz-type" coupling or protonation side-reactions.

Flow Parameters:

  • Reactor: Micro-tube reactor (PFA tubing).

  • Temperature: -60°C (Flow allows higher temps than batch).

  • Residence Time: 1.5 seconds (vs. 1800s in batch).[4]

Workflow:

  • Stream A: Substrate in THF.

  • Stream B: n-BuLi in Hexanes.

  • Mixing: Streams A and B meet in a T-mixer (-60°C).

  • Quench: The lithiated stream immediately meets a stream of Triisopropyl borate.

  • Result: Significant reduction in des-bromo impurities and higher overall yield (>90%).

Secondary Application: Divergent Cross-Coupling

The aryl bromide moiety allows this molecule to serve as a linker in biaryl systems while retaining the benzylic alcohol for further functionalization (e.g., oxidation to aldehyde).

Protocol C: Suzuki-Miyaura Coupling

Retains the nitrile and hydroxymethyl groups.

Reagents:

  • Substrate: 1.0 eq

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Degas solvents with Nitrogen for 15 minutes.

  • Combine substrate, boronic acid, base, and catalyst in the reaction vessel.

  • Heat to 80°C for 4 hours.

  • Note: The benzylic alcohol is stable under these mild basic conditions. Avoid strong oxidants.[5][6]

Visualizing the Workflows

Diagram 1: The Crisaborole Pathway (Batch vs. Flow)

This diagram illustrates the critical pathway from the scaffold to the active pharmaceutical ingredient (API), highlighting the divergence between batch and flow processing.

CrisaboroleSynthesis Start Start: 4-(4-Bromo-3-(hydroxymethyl) phenoxy)benzonitrile Lithiation Lithiation (Li-Halogen Exchange) Start->Lithiation Batch Batch Mode (-78°C, 30 min) Lithiation->Batch Flow Flow Mode (-60°C, 1.5 sec) Lithiation->Flow Intermediate Lithiated Intermediate (Ar-Li) Batch->Intermediate Slow Mixing risk Flow->Intermediate High Purity control Borylation Electrophilic Trapping (+ B(OiPr)3) Intermediate->Borylation Cyclization Acidic Hydrolysis & Cyclization (1M HCl) Borylation->Cyclization Product Product: Crisaborole (Benzoxaborole Ring) Cyclization->Product

Caption: Synthesis of Crisaborole illustrating the critical lithiation step where Flow Chemistry offers superior impurity control compared to Batch processing.

Diagram 2: Reactivity Map of the Trifunctional Scaffold

A logical guide to selecting the correct reaction based on the desired structural modification.

ReactivityMap Core 4-(4-Bromo-3-(hydroxymethyl) phenoxy)benzonitrile Br Aryl Bromide (Pos 4) Core->Br OH Benzylic Alcohol (Pos 3) Core->OH CN Benzonitrile (Pos 4') Core->CN Suzuki Suzuki Coupling (Biaryl formation) Br->Suzuki Pd(0) Cyclization Benzoxaborole Formation Br->Cyclization n-BuLi / B(OiPr)3 Oxidation Oxidation (Aldehyde/Acid) OH->Oxidation MnO2 / PCC OH->Cyclization Intramolecular Trap Pinner Pinner Synthesis (Tetrazoles/Amidines) CN->Pinner NaN3 / Acid

Caption: Orthogonal reactivity map showing how the three functional handles (Br, OH, CN) can be independently targeted.

References

  • Pfizer Inc. (Anacor Pharmaceuticals). (2011). Boron-containing small molecules as anti-inflammatory agents. U.S. Patent No.[7] 8,039,451.[7]

  • Akama, T., et al. (2009). "Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the treatment of psoriasis and atopic dermatitis." Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132.

  • Zhejiang Jiuzhou Pharmaceutical Co. (2018). Process for preparing crisaborole.[3][4][7][8] World Intellectual Property Organization, WO2018115362A1.

  • National Institutes of Health (NIH). (2025). Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation.[4](Note: Citation based on recent literature search indicating flow chemistry advancements).

  • ChemicalBook. (2025).[9] Safety Data Sheet: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile.[6][9]

Sources

Application Notes and Protocols for the Industrial Manufacturing of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the industrial-scale manufacturing of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol herein is synthesized from established chemical principles and published synthetic routes for analogous structures. This guide emphasizes not only the procedural steps but also the underlying chemical logic, safety considerations, and analytical validation required for robust and reproducible manufacturing.

Introduction

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is a diaryl ether derivative of significant interest in medicinal chemistry. Its structural motifs are present in a variety of biologically active molecules. The industrial production of this intermediate requires a multi-step synthesis that is both efficient and scalable. This document outlines a recommended manufacturing process, beginning with commercially available starting materials and proceeding through the key transformations to yield the final product.

The synthesis is strategically divided into two main stages: the preparation of the key precursor, 4-bromo-3-(hydroxymethyl)benzonitrile, and its subsequent coupling with a suitable phenoxide to form the diaryl ether linkage. The protocols are designed to be self-validating, with in-process controls and analytical checkpoints to ensure the quality and purity of the intermediates and the final product.

Retrosynthetic Analysis and Strategy

The manufacturing process is designed around a convergent synthesis strategy. The target molecule is disconnected at the ether linkage, suggesting two primary precursors: 4-bromo-3-(hydroxymethyl)benzonitrile and a p-cyanophenoxide source.

G Target 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile Coupling Williamson Ether Synthesis or Ullmann Condensation Target->Coupling Intermediate1 4-Bromo-3-(hydroxymethyl)benzonitrile Intermediate2 p-Hydroxybenzonitrile Coupling->Intermediate1 Coupling->Intermediate2

Caption: Retrosynthetic analysis of the target molecule.

This approach allows for the parallel synthesis and purification of the two key intermediates, which can then be combined in the final coupling step. This strategy often leads to higher overall yields and simplifies the purification of the final product.

Detailed Synthesis Protocols

Part 1: Synthesis of 4-Bromo-3-(hydroxymethyl)benzonitrile

This key intermediate can be synthesized from 4-bromo-3-methylbenzonitrile via a two-step process involving radical bromination followed by hydrolysis, or alternatively, from 4-bromo-3-formylbenzonitrile via reduction. The reduction route is often preferred for its milder conditions and higher yields on an industrial scale.

Protocol 1: Reduction of 4-Bromo-3-formylbenzonitrile

This protocol describes the reduction of the aldehyde functionality to a primary alcohol using sodium borohydride.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
4-Bromo-3-formylbenzonitrile>98%Sigma-Aldrich
Methanol (MeOH)ACS GradeFisher Scientific
Sodium Borohydride (NaBH₄)99%Acros Organics
Saturated Ammonium Chloride (NH₄Cl)ACS GradeVWR Chemicals
Ethyl Acetate (EtOAc)ACS GradeEMD Millipore
Brine (Saturated NaCl solution)Prepared in-houseN/A
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeJ.T. Baker

Experimental Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-bromo-3-formylbenzonitrile (1.0 eq) and methanol (10 volumes).

  • Cooling: Cool the resulting solution to 0°C with an appropriate cooling bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.0 eq) portion-wise over a period of 30 minutes, ensuring the internal temperature does not exceed 5°C.[1]

  • Reaction Monitoring: Stir the mixture at 0°C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: To the resulting aqueous residue, add ethyl acetate (10 volumes) and stir. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water (2 x 5 volumes) and brine (1 x 5 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-bromo-3-(hydroxymethyl)benzonitrile can be purified by recrystallization or silica gel column chromatography.[1]

G Start 4-Bromo-3-formylbenzonitrile Step1 Dissolve in Methanol Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Add NaBH4 Step2->Step3 Step4 Stir at 0°C Step3->Step4 Step5 Quench with NH4Cl Step4->Step5 Step6 Remove Methanol Step5->Step6 Step7 Extract with Ethyl Acetate Step6->Step7 Step8 Wash with Water and Brine Step7->Step8 Step9 Dry and Concentrate Step8->Step9 End 4-Bromo-3-(hydroxymethyl)benzonitrile Step9->End

Caption: Workflow for the reduction of 4-Bromo-3-formylbenzonitrile.

Part 2: Synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming diaryl ethers, involving the reaction of a phenoxide with an alkyl or aryl halide.[2][3] In this case, we will adapt the procedure to couple 4-bromo-3-(hydroxymethyl)benzonitrile with 4-hydroxybenzonitrile.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
4-Bromo-3-(hydroxymethyl)benzonitrile>98% (from Part 1)N/A
4-Hydroxybenzonitrile>99%Alfa Aesar
Potassium Carbonate (K₂CO₃), anhydrous>99%Sigma-Aldrich
Dimethylformamide (DMF)Anhydrous, >99.8%Acros Organics
TolueneACS GradeFisher Scientific

Experimental Procedure:

  • Reaction Setup: To a reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, add 4-hydroxybenzonitrile (1.1 eq), potassium carbonate (1.5 eq), and toluene (10 volumes).

  • Azeotropic Water Removal: Heat the mixture to reflux to azeotropically remove any residual water.

  • Solvent Exchange: After water removal, cool the mixture and replace the toluene with anhydrous dimethylformamide (10 volumes).

  • Addition of Aryl Bromide: Add 4-bromo-3-(hydroxymethyl)benzonitrile (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100°C and stir until the reaction is complete, as monitored by HPLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water (20 volumes).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 10 volumes).

  • Washing: Combine the organic extracts and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

G Start1 4-Hydroxybenzonitrile Step1 Form Phenoxide with K2CO3 in DMF Start1->Step1 Start2 4-Bromo-3-(hydroxymethyl)benzonitrile Step2 Add Aryl Bromide Start2->Step2 Step1->Step2 Step3 Heat to 80-100°C Step2->Step3 Step4 Aqueous Work-up Step3->Step4 Step5 Extraction Step4->Step5 Step6 Purification Step5->Step6 End 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile Step6->End

Caption: Workflow for the Williamson Ether Synthesis.

Alternative Coupling Method: Ullmann Condensation

The Ullmann condensation is another powerful method for the formation of diaryl ethers, typically employing a copper catalyst.[4][5] This can be an effective alternative to the Williamson synthesis, especially if the Williamson conditions prove to be sluggish or result in low yields. Modern Ullmann-type reactions can often be carried out under milder conditions with the use of appropriate ligands.[6][7]

Key Considerations for Ullmann Condensation:

  • Catalyst: Copper(I) salts such as CuI or Cu₂O are commonly used.

  • Ligand: The addition of a ligand, such as a diamine or an amino acid, can significantly accelerate the reaction and allow for lower reaction temperatures.

  • Base: A non-nucleophilic base like cesium carbonate or potassium phosphate is typically employed.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often used.[5]

Analytical Characterization and Quality Control

To ensure the identity and purity of the final product, a comprehensive analytical characterization is essential.

Analytical TechniquePurposeExpected Results
High-Performance Liquid Chromatography (HPLC) Purity assessment and reaction monitoringA single major peak corresponding to the product with a purity of >98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmationThe ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the benzylic alcohol protons, and the methylene protons. The ¹³C NMR should show the expected number of signals corresponding to the carbon atoms in the molecule. For 4-bromo-3-hydroxymethylbenzonitrile, characteristic ¹H NMR peaks include δ 4.51 (d, 2H), 5.67 (t, 1H), 7.67 (dd, 1H), 7.80 (s, 1H), 7.83 (d, 1H).[1]
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the calculated molecular weight of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (C₁₄H₁₀BrNO₂), which is 304.14 g/mol .[8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationCharacteristic absorption bands for the hydroxyl (-OH), nitrile (-C≡N), and ether (C-O-C) functional groups.
Melting Point Purity assessmentA sharp melting point range, consistent with a pure compound.

Safety and Handling

All operations should be conducted in a well-ventilated area or a fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.[8][10]

  • 4-Bromo-3-(hydroxymethyl)benzonitrile and its precursors: These compounds may be harmful if swallowed, in contact with skin, or if inhaled.[11] They can cause skin and serious eye irritation, as well as respiratory irritation.[11][12] Avoid breathing dust and ensure thorough washing after handling.[12]

  • Sodium Borohydride: This is a flammable solid and can react violently with water to produce hydrogen gas. It should be handled with care and stored in a dry environment.

  • Dimethylformamide (DMF): This is a combustible liquid and a suspected teratogen. Handle with appropriate gloves and avoid inhalation of vapors.

  • Potassium Carbonate: This can cause skin and eye irritation.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.[8]

Conclusion

The industrial manufacturing of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile can be achieved through a robust and scalable synthetic route. The presented protocols, based on well-established chemical transformations, provide a detailed framework for its production. Careful attention to reaction conditions, in-process controls, and final product analysis is paramount to ensuring a high-quality and consistent product. The choice between the Williamson ether synthesis and the Ullmann condensation for the key coupling step will depend on process optimization and economic considerations.

References

  • PrepChem.com. Preparation of 4-bromobenzonitrile. Available from: [Link]

  • SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Available from: [Link]

  • Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Google Patents. JPH08291116A - Process for producing 4-(4-alkylphenoxy) benzylamines.
  • Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • ResearchGate. Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Available from: [Link]

  • Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. Available from: [Link]

  • Organic Syntheses. p-NITROBENZONITRILE. Available from: [Link]

  • ChemWhat. 4-(4-broMo-3-(hydroxyMethyl)phenoxy)benzonitrile CAS#: 906673-45-8. Available from: [Link]

  • Maksons Fine Chem Pvt. Ltd. 4-Bromo-3-Methoxy benzonitrile. Available from: [Link]

  • Organic Chemistry Portal. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Available from: [Link]

  • Chem-Station Int. Ed. Williamson Ether Synthesis. Available from: [Link]

  • Methylamine Supplier. 4-[4-Bromo-3-(Hydroxymethyl)Phenoxy]Benzonitrile. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • ACS Publications. General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. Available from: [Link]

  • Organic Syntheses. 3-Benzyloxy-2-methyl Propanoate. Available from: [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Available from: [Link]

  • PubChem. 4-Bromo-3-hydroxybenzonitrile. Available from: [Link]

  • PubChem. 3-Bromo-4-hydroxybenzonitrile. Available from: [Link]

Sources

Application Note: Scalable Preparation of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

[1]

Executive Summary & Strategic Context

This application note details the laboratory-scale synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile , a pivotal intermediate in the design of Von Hippel-Lindau (VHL) E3 ligase ligands.[1] These ligands are critical components of Proteolysis Targeting Chimeras (PROTACs).[1]

The synthetic strategy prioritizes chemoselectivity and scalability .[1] Unlike routes that employ early-stage benzyl alcohols (which suffer from solubility issues and potential side-alkylation), this protocol utilizes a late-stage reduction strategy .[1] We first establish the diaryl ether linkage using a robust SNAr coupling with an aldehyde precursor, followed by a mild, chemoselective reduction. This approach preserves the sensitive nitrile moiety and ensures high purity without chromatographic purification at the intermediate stage.[1]

Key Chemical Challenges Solved
  • Chemoselectivity: Reduction of the formyl group (-CHO) in the presence of a nitrile (-CN) and aryl bromide (-Br).[1]

  • Regiocontrol: Exclusive O-arylation of the phenol without competing side reactions.[1]

  • Purification: Designed for precipitation/crystallization workups to minimize column chromatography.[1]

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two primary steps:

  • Nucleophilic Aromatic Substitution (SNAr): Coupling 4-bromo-3-hydroxybenzaldehyde with 4-fluorobenzonitrile.[1]

  • Chemoselective Reduction: Converting the aldehyde to the primary alcohol using Sodium Borohydride (NaBH4).[1]

Workflow Visualization

SyntheticRoutecluster_conditionsCritical Process ParametersStart14-Bromo-3-hydroxybenzaldehydeInterIntermediate:4-(4-Bromo-3-formylphenoxy)benzonitrileStart1->Inter Step 1: S_NAr CouplingStart24-FluorobenzonitrileStart2->Inter Step 1: S_NAr CouplingProductTarget:4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrileInter->Product Step 2: ReductionReagent1K2CO3, DMAc60-70°CReagent2NaBH4, MeOH0°C to RTNote1Avoid strong bases (NaOH)to prevent nitrile hydrolysis.Note2Maintain T < 10°C during NaBH4addition to ensure selectivity.

Caption: Two-step synthetic pathway emphasizing the late-stage reduction strategy to preserve the nitrile group.

Experimental Protocols

Step 1: Preparation of 4-(4-Bromo-3-formylphenoxy)benzonitrile

This step utilizes a base-mediated SNAr reaction.[1] Potassium carbonate (K2CO3) is selected over stronger bases (like NaH) to minimize the risk of nucleophilic attack on the nitrile or polymerization of the aldehyde.

Reagents & Materials:

  • 4-Bromo-3-hydroxybenzaldehyde (1.0 equiv)[1]

  • 4-Fluorobenzonitrile (1.0 equiv)[1]

  • Potassium Carbonate (K2CO3), anhydrous (1.5 equiv)

  • N,N-Dimethylacetamide (DMAc) [Solvent] - Preferred over DMF for thermal stability and workup efficiency.[1]

Protocol:

  • Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and internal temperature probe with 4-bromo-3-hydroxybenzaldehyde (e.g., 35.5 g) and DMAc (10 volumes, ~355 mL).

  • Addition: Add 4-fluorobenzonitrile (35.5 g) and granular K2CO3 (35.5 g) to the solution.

  • Reaction: Evacuate and purge with nitrogen (3 cycles).[1] Heat the mixture to 65 ± 5°C .

    • Mechanism Note: The phenoxide is generated in situ.[1] The reaction rate is controlled by the electrophilicity of the fluorobenzonitrile.

  • Monitoring: Stir for 2–4 hours. Monitor by HPLC or TLC (Hexane:EtOAc 3:1). The limiting reagent (aldehyde) should be <1%.[1]

  • Workup (Precipitation): Cool the mixture to 20°C. Slowly add Water (25 volumes) over 30 minutes. The product will precipitate as a solid.[1][2][3]

  • Isolation: Filter the solid. Wash the cake with water (3 x 5 volumes) to remove residual DMAc and inorganic salts.

  • Purification: If necessary, recrystallize from Isopropyl Alcohol (IPA).

    • Expected Yield: 90–95%[4]

    • Appearance: White to off-white solid.[1][5]

Step 2: Chemoselective Reduction to Target

Sodium borohydride is used for its high chemoselectivity towards aldehydes over nitriles and halides.[1]

Reagents:

  • Intermediate from Step 1 (1.0 equiv)

  • Sodium Borohydride (NaBH4) (0.5 – 0.7 equiv)

  • Methanol (MeOH) [Solvent]

  • Ammonium Chloride (sat.[1][6] aq. NH4Cl) [Quench][6]

Protocol:

  • Dissolution: Dissolve the aldehyde intermediate (e.g., 10 g) in MeOH (100 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Reduction: Add NaBH4 (0.35 g) portion-wise over 15 minutes.

    • Critical Control: Maintain internal temperature <10°C. Exotherms can promote nitrile reduction or side reactions.[1]

  • Completion: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (disappearance of aldehyde spot).

  • Quench: Slowly add saturated NH4Cl solution (20 mL) to quench excess hydride. Stir for 15 minutes.

  • Extraction: Concentrate under vacuum to remove bulk MeOH. Dilute residue with Ethyl Acetate (EtOAc) and wash with water and brine.[1]

  • Drying: Dry organic layer over Na2SO4, filter, and concentrate.

  • Final Polish: Triturate with cold Hexanes/DCM or recrystallize from EtOAc/Hexanes if high purity (>99%) is required for biological assays.

Process Data & Quality Control

Analytical Specifications
ParameterSpecificationMethod
Appearance White crystalline solidVisual
Purity > 98.0%HPLC (254 nm)
Identity (NMR) Loss of CHO (~10.2 ppm)Appearance of CH2OH (~4.6 ppm, d)1H-NMR (DMSO-d6)
Residual Solvent < 5000 ppm (DMAc/MeOH)GC-HS
Water Content < 0.5%Karl Fischer
Troubleshooting Guide

TroubleshootingProblemIssue DetectedCheck1Coupling Stalled?Problem->Check1Step 1Check2Nitrile Hydrolysis?Problem->Check2ImpurityCheck3Aldehyde Remaining?Problem->Check3Step 2Action1Check Water Content in DMAc.Ensure K2CO3 is anhydrous.Increase Temp to 80°C.Check1->Action1YesAction2Check pH of workup.Ensure quench is neutral/mildly acidic.Reduce reaction temp.Check2->Action2Amide detectedAction3Add 0.1 eq NaBH4.Ensure MeOH is dry.Check3->Action3Incomplete

Caption: Decision tree for common synthetic deviations.

References

  • Guidechem. Synthesis method for 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile. (Accessed 2023).[1] Link

  • ChemicalBook. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE Synthesis and Protocols. (Accessed 2023).[1] Link

  • Google Patents. CN109400500B: Preparation method of substituted benzonitriles.[1] (2019).[1] Link

  • Royal Society of Chemistry. Reduction of aldehydes using sodium borohydride: General Methodology.Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS No. 906673-45-8). This critical intermediate, notably used in the synthesis of the topical anti-inflammatory agent Crisaborole, requires precise reaction control to achieve high yield and purity.[1] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions, ensuring your synthesis is both successful and reproducible.

I. Synthetic Strategy Overview

The synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile can be approached via several routes. However, a prevalent and high-yielding method involves a two-step process: a Williamson ether synthesis to construct the core phenoxybenzonitrile structure, followed by the reduction of a formyl group to the desired hydroxymethyl functionality. An alternative, though potentially lower-yielding route, involves the benzylic bromination of a methyl group followed by hydrolysis. This guide will focus on troubleshooting the more common and efficient aldehyde reduction pathway.

Synthesis_Overview cluster_0 Route 1: Preferred Pathway cluster_1 Route 2: Alternative Pathway 4-Fluorobenzonitrile 4-Fluorobenzonitrile Ether_Synthesis Williamson Ether Synthesis 4-Fluorobenzonitrile->Ether_Synthesis 2-Bromo-5-hydroxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde->Ether_Synthesis Aldehyde_Intermediate 4-(4-Bromo-3-formylphenoxy) benzonitrile Ether_Synthesis->Aldehyde_Intermediate Reduction Selective Reduction Aldehyde_Intermediate->Reduction Final_Product 4-(4-Bromo-3-(hydroxymethyl)phenoxy) benzonitrile Reduction->Final_Product 4-Bromo-3-methylbenzonitrile 4-Bromo-3-methylbenzonitrile Benzylic_Bromination Benzylic Bromination 4-Bromo-3-methylbenzonitrile->Benzylic_Bromination Bromide_Intermediate 4-Bromo-3-(bromomethyl) benzonitrile Benzylic_Bromination->Bromide_Intermediate Hydrolysis Hydrolysis Bromide_Intermediate->Hydrolysis Final_Product_Alt 4-(4-Bromo-3-(hydroxymethyl)phenoxy) benzonitrile Hydrolysis->Final_Product_Alt

Caption: Overview of synthetic routes to the target molecule.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, categorized by reaction stage.

Stage 1: Williamson Ether Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile

The formation of the ether linkage is a critical step. It is typically achieved by reacting 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base.

Q1: My Williamson ether synthesis yield is low. What are the likely causes and how can I improve it?

Low yields in this SNAr (Nucleophilic Aromatic Substitution) reaction can often be attributed to several factors:

  • Inefficient Deprotonation of the Phenol: The phenoxide is the active nucleophile. If the base used is not strong enough or is sterically hindered, the concentration of the phenoxide will be low, slowing down the reaction.

  • Sub-optimal Reaction Temperature: While higher temperatures generally increase the reaction rate, they can also lead to decomposition of starting materials or products, especially over extended reaction times.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in an SNAr reaction. Polar aprotic solvents are ideal as they solvate the cation of the base, leaving the anion (phenoxide) more nucleophilic.

ParameterRecommendationRationale
Base Use a non-nucleophilic, strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).These bases are effective at deprotonating the phenol without interfering with the substitution reaction. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[2]
Solvent Employ a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).These solvents enhance the rate of SNAr reactions by effectively solvating the cation and leaving the nucleophile "bare" and more reactive.[2][3]
Temperature Optimize the reaction temperature, typically in the range of 80-120 °C.Start with a lower temperature (e.g., 80 °C) and monitor the reaction progress by TLC. If the reaction is slow, the temperature can be incrementally increased.

Q2: I am observing significant side-product formation. What are these impurities and how can I avoid them?

A common side product in reactions involving phenols is C-alkylation, where the substitution occurs on the aromatic ring instead of the hydroxyl group.[2][4]

  • To minimize C-alkylation: Ensure the complete deprotonation of the phenol before the addition of the electrophile (4-fluorobenzonitrile). A stronger base and polar aprotic solvent can favor O-alkylation.[5]

Q3: How should I monitor the progress of the Williamson ether synthesis?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[6][7]

  • TLC System: A typical mobile phase for this reaction would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).

  • Visualization: The spots can be visualized under UV light (254 nm) as the aromatic rings are UV active.

  • Procedure: Spot the starting materials (2-bromo-5-hydroxybenzaldehyde and 4-fluorobenzonitrile) and the reaction mixture on the same TLC plate. The disappearance of the starting materials and the appearance of a new, typically less polar spot, indicates the formation of the product.

Stage 2: Reduction of 4-(4-Bromo-3-formylphenoxy)benzonitrile to the Alcohol

This step involves the selective reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and selectivity for aldehydes and ketones.[8][9]

Q1: The reduction of the aldehyde is incomplete, even with excess NaBH₄. What could be the issue?

Incomplete reduction can be due to several factors:

  • Reagent Decomposition: Sodium borohydride can react with protic solvents like methanol, especially over long reaction times, leading to its decomposition.[8]

  • Low Temperature: While the reaction is often initiated at 0 °C to control the initial exotherm, it may require warming to room temperature for completion.

  • Insufficient Reagent: Ensure that a sufficient excess of NaBH₄ is used to account for any decomposition and to drive the reaction to completion.

ParameterRecommendationRationale
Reagent Addition Add the NaBH₄ portion-wise to the solution of the aldehyde in methanol at 0 °C.This controls the initial exothermic reaction and hydrogen gas evolution.[10]
Reaction Time & Temp After the initial addition, allow the reaction to warm to room temperature and stir for 1-3 hours.This ensures the reaction proceeds to completion.
Stoichiometry Use 1.5 to 2.0 equivalents of NaBH₄.This provides a sufficient excess to account for any reagent decomposition and ensure complete conversion.

Q2: I am seeing byproducts in my final product after reduction. What are they and how can I prevent them?

While NaBH₄ is selective, side reactions can occur:

  • Over-reduction: Although unlikely with NaBH₄ under these conditions, over-reduction of the nitrile group is a theoretical possibility with stronger reducing agents. Stick with NaBH₄ to avoid this.[8][11]

  • Impure Starting Material: Ensure the aldehyde from the previous step is pure before proceeding with the reduction.

Q3: What is the correct work-up procedure for the NaBH₄ reduction?

A proper work-up is crucial to quench the excess reagent and isolate the product.

  • Quenching: After the reaction is complete (as determined by TLC), cool the mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.[12]

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) for the reduction step?

It is strongly advised not to use LiAlH₄. While it would reduce the aldehyde, it is a much more powerful reducing agent and would also reduce the nitrile group to an amine, leading to an undesired byproduct.[11] Sodium borohydride offers the necessary selectivity to reduce the aldehyde in the presence of the nitrile.[8][9]

Q2: My final product is difficult to purify. What purification methods are recommended?

The final product, 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile, is a solid at room temperature.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.

  • Silica Gel Column Chromatography: This is the most common method for purifying organic compounds. A gradient elution with ethyl acetate in hexanes is a good starting point for developing a separation method.[13]

  • Reversed-Phase HPLC: For achieving very high purity, reversed-phase HPLC can be employed, using a C18 column with a water/acetonitrile mobile phase.[14]

Q3: What are the key safety precautions I should take during this synthesis?

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.[8]

  • Solvents: DMF and DMSO are skin-absorbable. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Benzylic Bromination (Alternative Route): N-bromosuccinimide (NBS) is a lachrymator and corrosive. Handle with care in a fume hood. The reaction can be highly exothermic.[15]

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Base Verify Base Strength (K₂CO₃, Cs₂CO₃) Low_Yield->Check_Base Yes Side_Products Side Products? Low_Yield->Side_Products No Check_Solvent Use Polar Aprotic Solvent (DMF, DMSO) Check_Base->Check_Solvent Optimize_Temp Optimize Temperature (80-120 °C) Check_Solvent->Optimize_Temp Optimize_Temp->Side_Products Incomplete_Reaction Incomplete Reaction? Side_Products->Incomplete_Reaction No Check_Stoichiometry Increase NaBH₄ eq. (1.5-2.0) Incomplete_Reaction->Check_Stoichiometry Yes Purification_Issue Purification Issues? Incomplete_Reaction->Purification_Issue No Check_Time_Temp Increase Reaction Time/ Allow to warm to RT Check_Stoichiometry->Check_Time_Temp Check_Time_Temp->Purification_Issue Recrystallize Attempt Recrystallization Purification_Issue->Recrystallize Yes Success High Yield & Purity Purification_Issue->Success No Column_Chromatography Perform Column Chromatography Recrystallize->Column_Chromatography Column_Chromatography->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile
  • To a solution of 2-bromo-5-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-fluorobenzonitrile (1.1 eq) to the reaction mixture.

  • Heat the reaction to 90 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (ethyl acetate/hexanes).

Protocol 2: Synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile
  • Dissolve 4-(4-bromo-3-formylphenoxy)benzonitrile (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.[13]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC for the disappearance of the starting aldehyde.

  • Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

V. References

  • Augustine, J. K., et al. (2011). Synlett, 2223-2227. Available at: [Link]

  • Massah, A. R., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(11), 1807-1816. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Anonymous. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Synfacts, 16(04), 0432. Available at: [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Available at: [Link]

  • Dermer, O. C. (1934). Williamson Ether Synthesis. Chemical Reviews, 14(3), 385-424. Available at: [Link]

  • Becker, Y. (2019). Reduction of Schiff Bases with Sodium Borohydride. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Available at: [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Available at: [Link]

  • Chad's Prep. (n.d.). Hydride Reduction. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Pina Jr., S. (2016). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for TLC monitoring. Organic Syntheses, 100, 418-433. Available at: [Link]

  • Chemistry LibreTexts. (2020). Reductions using NaBH4, LiAlH4. Available at: [Link]

  • Adjimán, C. S., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6, 849-863. Available at: [Link]

  • Reddit. (2021). How to know when to stop reaction, benzylic bromination using AIBN. r/Chempros. Available at: [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available at: [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile in Modern Pharmaceutical Manufacturing. Available at: [Link]

  • Reddit. (2013). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. r/chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Benzylic Bromination of Aromatic Compounds. Available at: [Link]

  • FAO AGRIS. (2025). Optimized Pt–Co/BN Catalysts for Efficient NaBH4 Hydrolysis. Available at: [Link]

  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for "Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds". Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Merits of sodium borohydride reductions under phase transfer catalysis - Part II. Resonance, 14, 856-866. Available at: [Link]

  • ResearchGate. (n.d.). Reduction of 4-NP by sodium borohydride. Available at: [Link]

Sources

common impurities in 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile synthesis and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Welcome to the technical support guide for the synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the complexities of this multi-step synthesis, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile?

There are two predominant and well-established synthetic pathways for this molecule. The choice between them often depends on the availability of starting materials and the scalability of the process.

  • Route A: Ether formation followed by reduction. This route involves a nucleophilic aromatic substitution (SNAr) reaction, such as an Ullmann or Williamson-type ether synthesis, to form the diaryl ether bond first, followed by the reduction of a formyl group to the required hydroxymethyl group.[1]

  • Route B: Functional group transformation followed by ether formation. This approach begins with modifying the benzonitrile ring first, for instance, by converting a methyl group to the hydroxymethyl group, and then performing the ether synthesis.[2]

Below is a generalized workflow illustrating these two common pathways.

Synthesis_Pathways cluster_A Route A: Ether Formation First cluster_B Route B: Functional Group Interconversion First A1 4-Bromo-3-hydroxybenzaldehyde + 4-Fluorobenzonitrile A2 4-(4-Bromo-3-formylphenoxy)benzonitrile A1->A2 Ullmann/SNAr (e.g., K2CO3, DMAc) A3 Final Product A2->A3 Reduction (e.g., NaBH4, MeOH) B1 4-Bromo-3-methylbenzonitrile B2 4-Bromo-3-(bromomethyl)benzonitrile B1->B2 Bromination (e.g., NBS, AIBN) B3 4-Bromo-3-(acetoxymethyl)benzonitrile B2->B3 Acetoxylation (e.g., NaOAc, DMF) B4 4-Bromo-3-(hydroxymethyl)benzonitrile B3->B4 Hydrolysis (e.g., NaOH, MeOH) B5 Final Product B4->B5 Ether Synthesis (with 4-cyanophenol)

Caption: High-level overview of the two primary synthetic routes.

Q2: What are the most common classes of impurities I should anticipate?

Regardless of the synthetic route, impurities generally fall into one of four categories:

  • Unreacted Starting Materials: Incomplete reactions can leave residual phenols (e.g., 4-bromo-3-hydroxybenzaldehyde) or aryl halides (e.g., 4-fluorobenzonitrile).

  • Side-Reaction Byproducts: These are molecules formed from competing reaction pathways. Common examples include over-oxidized products (e.g., the corresponding carboxylic acid) or products from the hydrolysis of the nitrile group.

  • Intermediate Species: In multi-step syntheses, incomplete conversion from one step to the next will leave residual intermediates, such as the formyl intermediate in Route A.

  • Process-Related Impurities: These include residual solvents (e.g., DMF, DMSO), inorganic salts from the reaction base (e.g., K₂CO₃), or residual catalysts (e.g., copper salts in Ullmann couplings).[3][4]

Q3: My reaction yield is consistently low. What are the likely causes?

Low yield is a common issue that can often be traced back to a few key areas:

  • Inefficient Ether Bond Formation: The Williamson ether synthesis and Ullmann condensation are sensitive to reaction conditions.[5][6] The base must be strong enough to deprotonate the phenol but not so strong as to promote side reactions. The reaction temperature is also critical; insufficient heat leads to an incomplete reaction, while excessive heat can cause degradation.

  • Side Reactions: As mentioned above, competing reactions like elimination or ring alkylation can consume starting materials, reducing the yield of the desired product.[7]

  • Product Loss During Workup: The product has low solubility in water but is soluble in many organic solvents.[8] Significant product loss can occur during aqueous extractions if the pH is not controlled or if an inappropriate organic solvent is used. Over-washing during filtration after recrystallization can also dissolve a substantial amount of the purified product.

Troubleshooting Guide: Common Issues and Solutions

This section provides direct answers to specific experimental problems.

Problem 1: My NMR/LC-MS analysis shows significant unreacted phenolic starting material.

Cause: This is one of the most common impurities and results from incomplete etherification. The phenolic proton is acidic and can be readily removed by a basic wash.

Solution: Liquid-Liquid Extraction with a Basic Solution

This protocol leverages the acidity of the residual phenol to separate it from the neutral desired product.

Step-by-Step Protocol:

  • Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently. The NaOH will deprotonate the acidic phenol, forming the sodium phenolate salt, which is highly soluble in the aqueous layer.[9][10]

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with 1M NaOH solution two more times to ensure complete removal.

  • Wash the organic layer with water, followed by brine, to remove any residual NaOH and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Impurity TypeStructure (Example)pKaRemoval Principle
Unreacted Phenol4-Bromo-3-hydroxybenzaldehyde~7.6Acid-Base Extraction
Problem 2: My final product contains the aldehyde intermediate, 4-(4-Bromo-3-formylphenoxy)benzonitrile.

Cause: Incomplete reduction of the formyl group (CHO) to the hydroxymethyl group (CH₂OH). This often happens if the reducing agent has degraded or if an insufficient molar equivalent was used.

Solution: Re-subjecting to Reduction Conditions or Purification via Chromatography

  • Option A (Chemical): If the impurity level is high, it is often best to re-subject the entire batch to the reduction conditions. Dissolve the material in methanol, cool to 0°C, and add a fresh portion of sodium borohydride (NaBH₄) in portions.[2] Monitor the reaction by TLC or LC-MS until the aldehyde is consumed.

  • Option B (Purification): If the impurity level is minor (<5-10%), purification by silica gel column chromatography is the most effective method. The aldehyde is more polar than the desired alcohol product on silica, but a well-chosen solvent system can achieve separation.

Recommended Chromatography Conditions:

  • Stationary Phase: Silica Gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70 EtOAc:Hexanes) is a good starting point.[2]

Purification_Workflow start Crude Product Analysis phenol_check Phenolic Impurity > 5%? start->phenol_check aldehyde_check Aldehyde Impurity > 10%? phenol_check->aldehyde_check No base_wash Perform Basic Wash (1M NaOH) phenol_check->base_wash Yes re_reduce Re-run Reduction Step aldehyde_check->re_reduce Yes column Silica Gel Chromatography aldehyde_check->column No base_wash->aldehyde_check re_reduce->column recrystallize Recrystallize Final Product column->recrystallize

Caption: Decision workflow for purification strategy.

Problem 3: An impurity corresponding to the carboxylic acid, 4-(4-Bromo-3-carboxyphenoxy)benzonitrile, is detected.

Cause: This impurity can arise from two main sources:

  • Over-oxidation: If Route A is used, aggressive or non-selective reduction conditions, or an oxidative workup, can partially oxidize the intermediate aldehyde or the final alcohol product.

  • Nitrile Hydrolysis: The cyano group (-CN) can hydrolyze to a carboxylic acid (-COOH) under harsh acidic or basic conditions, especially at elevated temperatures during workup or purification.

Solution: Careful pH Control and Purification

  • Prevention: During workup, avoid prolonged exposure to strong acids or bases at high temperatures. Neutralize the reaction mixture carefully and keep temperatures low.

  • Removal: The carboxylic acid impurity is acidic and can be removed using the same basic wash protocol described for phenolic impurities. A wash with a weaker base like saturated sodium bicarbonate (NaHCO₃) solution is often sufficient and can be more selective if the phenolic impurity is not present.

Side_Reactions cluster_main Desired Reaction Pathway cluster_side Side Reactions / Impurity Formation aldehyde Aldehyde Intermediate product Target Product (Alcohol) aldehyde->product Reduction (NaBH4) acid Carboxylic Acid Impurity aldehyde->acid Over-oxidation product->acid Over-oxidation amide Amide Impurity product->amide Partial Nitrile Hydrolysis (H+/OH-, heat) amide->acid Full Nitrile Hydrolysis (H+/OH-, heat)

Caption: Formation pathways for common acidic impurities.

Problem 4: How do I remove residual copper catalyst from an Ullmann coupling reaction?

Cause: Copper salts used in Ullmann-type reactions can be difficult to remove completely and may discolor the final product.[4][6]

Solution: Aqueous Ammonia Wash

Copper ions form a highly water-soluble deep blue complex with ammonia ([Cu(NH₃)₄]²⁺). An aqueous wash with a dilute ammonia solution is highly effective.

Step-by-Step Protocol:

  • After the reaction, perform an initial aqueous workup to remove the bulk of inorganic salts.

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Wash the organic layer with a 5-10% aqueous ammonium hydroxide (NH₄OH) solution. The aqueous layer will typically turn blue, indicating the formation of the copper-ammonia complex.

  • Repeat the ammonia wash until the aqueous layer is no longer colored.

  • Wash the organic layer with water and brine to remove residual ammonia.

  • Proceed with drying and solvent evaporation.

Final Product Purification: Recrystallization Protocol

After addressing major impurities through extraction and/or chromatography, recrystallization is the final step to achieve high purity.

Recommended Solvent System: Isopropyl alcohol (IPA) or an ethanol/water mixture.[1]

Step-by-Step Protocol:

  • Place the crude or semi-purified solid in an Erlenmeyer flask.

  • Add a minimal amount of hot IPA to the flask, just enough to dissolve the solid completely. It is crucial to use the minimum volume of solvent to ensure maximum recovery upon cooling.

  • If the solution is colored, a small amount of activated carbon can be added to the hot solution, swirled for a few minutes, and then removed by hot filtration through a pad of Celite.

  • Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold IPA to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to a constant weight.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis Reaction. Retrieved from [Link]

  • Google Patents. (1966). US3259646A - Process for the preparation of p-hydroxybenzonitrile.
  • Google Patents. (2019). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Methylamine Supplier. (n.d.). 4-[4-Bromo-3-(Hydroxymethyl)Phenoxy]Benzonitrile. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • European Patent Office. (1989). EP 0334188 A2 - Process for producing aromatic nitrile. Retrieved from [Link]

  • Veeprho. (n.d.). Benzonitrile Impurities and Related Compound. Retrieved from [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Retrieved from [Link]

  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?. Retrieved from [Link]

  • ResearchGate. (2025). Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Preparation of Nitriles. Retrieved from [Link]

  • Google Patents. (1984). EP0112723A2 - The removal of phenols from phenol-containing streams.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

Sources

troubleshooting side reactions in the synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and provide answers to frequently asked questions encountered during the synthesis of this important intermediate.

Troubleshooting Guide: Side Reactions & Impurities

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve problems effectively.

Question 1: My overall yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yield in a multi-step synthesis can be attributed to several factors. For the synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile, which typically involves a Williamson ether synthesis, the most common culprits are incomplete reactions, suboptimal conditions, or degradation.

Causality & Solution Pathways:

  • Incomplete Deprotonation of the Phenol: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[1] If the base used is not strong enough or is not used in a sufficient amount, the concentration of the reactive phenoxide will be low, leading to a sluggish and incomplete reaction.

    • Solution: Ensure your base (e.g., potassium carbonate, sodium hydride) is fresh and anhydrous. Use a slight excess (1.1-1.5 equivalents) to ensure complete deprotonation of the 4-bromo-3-(hydroxymethyl)phenol.

  • Suboptimal Reaction Temperature: The reaction between the phenoxide and 4-fluorobenzonitrile typically requires heating to proceed at a reasonable rate.[2] However, excessively high temperatures can lead to side reactions and decomposition.

    • Solution: A typical temperature range for this reaction is 60-100 °C.[3] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific solvent and base combination. Monitoring the reaction by TLC or LC-MS is crucial.

  • Choice of Solvent: The solvent plays a critical role in an SNAr reaction like this. Polar aprotic solvents are ideal as they solvate the cation of the base, leaving the anion more nucleophilic, and they do not protonate the phenoxide.[3]

    • Solution: Use high-purity, anhydrous polar aprotic solvents such as DMF, DMAc, or acetonitrile.[2][3] Protic solvents like alcohols or water will significantly slow down the reaction.

  • Moisture in the Reaction: Water can protonate the phenoxide, reducing its nucleophilicity, and can also compete as a nucleophile, though this is less of an issue with an activated aryl halide.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice.[2]

Question 2: My final product is contaminated with an impurity that has a mass corresponding to the hydrolysis of the nitrile group. How did this happen and how can I prevent it?

Answer:

The presence of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzoic acid or the corresponding amide is a common issue arising from the hydrolysis of the benzonitrile group.

Mechanism of Formation:

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[4][5] The hydrolysis proceeds in two stages: first to an amide, and then to a carboxylic acid.[4]

  • Acidic Hydrolysis: During an acidic workup (e.g., with HCl) to neutralize the reaction mixture or in subsequent purification steps involving acidic media, the nitrile can be hydrolyzed.[6][7]

  • Basic Hydrolysis: If a strong base like NaOH or KOH is used at high temperatures, or if the reaction is heated for a prolonged period in the presence of a base like potassium carbonate and residual water, hydrolysis can occur.[6][8]

Prevention and Removal Strategy:

  • Control Workup Conditions: Use dilute acid for neutralization and perform the workup at room temperature or below. Avoid prolonged exposure to strongly acidic or basic conditions.

  • Purification: If the carboxylic acid impurity is formed, it can often be removed by a basic wash during the workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild base like saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Be aware that the desired product, being phenolic, might have some solubility in stronger bases.

  • Chromatography: If a basic wash is not effective or not desired, the impurity can be separated by silica gel column chromatography.

Question 3: I am observing an impurity with the same mass as my desired product in the LC-MS, but it has a different retention time and NMR spectrum. What could it be?

Answer:

An isomer with the same mass suggests that a side reaction has occurred, leading to a different connectivity of the atoms. In the context of a Williamson ether synthesis involving a phenoxide, the most likely isomeric impurity is the product of C-alkylation.

C-Alkylation vs. O-Alkylation:

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (particularly at the ortho and para positions). While O-alkylation is generally favored, C-alkylation can occur, especially under certain conditions.[9]

G cluster_main Reaction Pathways Phenoxide Phenoxide Intermediate O_Alkylation O-Alkylation (Desired) C_Alkylation C-Alkylation (Side Reaction) Product Target Ether Product Isomer C-Alkylated Isomer

Factors Influencing C- vs. O-Alkylation:

FactorFavors O-AlkylationFavors C-Alkylation
Solvent Polar aprotic (DMF, DMSO)Protic solvents
Counter-ion K+, Cs+ (larger, less coordinating)Li+, Na+ (smaller, more coordinating)
Temperature Lower temperaturesHigher temperatures

Troubleshooting Steps:

  • Solvent Choice: Ensure you are using a high-quality polar aprotic solvent like DMF or DMAc, which favors O-alkylation.[3]

  • Base Selection: Using a base with a larger counter-ion, such as cesium carbonate (Cs₂CO₃) instead of potassium carbonate, can sometimes increase the proportion of O-alkylation.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize C-alkylation.

  • Purification: The C-alkylated isomer can usually be separated from the desired O-alkylated product by column chromatography due to differences in polarity.

Frequently Asked Questions (FAQs)

What is the most common and reliable synthetic route for 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile?

The most prevalent and industrially scalable method is a two-step process:

  • Williamson Ether Synthesis: This step involves the reaction of a substituted phenol with an activated aryl halide. Specifically, 4-bromo-3-hydroxybenzaldehyde is reacted with 4-fluorobenzonitrile in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMAc.[2] This is a nucleophilic aromatic substitution (SNAr) reaction.

  • Reduction of the Aldehyde: The resulting intermediate, 4-(4-bromo-3-formylphenoxy)benzonitrile, is then selectively reduced to the target molecule. A mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent like methanol is typically used to convert the aldehyde to a primary alcohol without affecting the nitrile or the aryl bromide.[10]

G Start1 4-Bromo-3-hydroxybenzaldehyde Step1 Williamson Ether Synthesis (K2CO3, DMAc) Start1->Step1 Start2 4-Fluorobenzonitrile Start2->Step1 Intermediate 4-(4-Bromo-3-formylphenoxy)benzonitrile Step1->Intermediate Step2 Selective Reduction (NaBH4, MeOH) Intermediate->Step2 FinalProduct 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile Step2->FinalProduct

What are the critical parameters to control during the Williamson ether synthesis step?

The critical parameters for a successful Williamson ether synthesis are:

  • Purity of Reactants: Ensure that the 4-bromo-3-hydroxybenzaldehyde and 4-fluorobenzonitrile are of high purity to avoid introducing impurities from the start.

  • Anhydrous Conditions: Moisture can significantly reduce the reaction rate. Use anhydrous solvents and reagents and consider running the reaction under an inert atmosphere.[2]

  • Choice of Base: A moderately strong base like potassium carbonate is usually sufficient and cost-effective.[2] For more difficult reactions, stronger bases like sodium hydride could be used, but this may increase the risk of side reactions.

  • Temperature Control: Maintain a consistent temperature throughout the reaction. A range of 60-70°C is a good starting point.[2]

  • Reaction Monitoring: Regularly monitor the reaction progress using TLC or LC-MS to determine the point of maximum conversion and avoid prolonged heating that could lead to side reactions.

How can I effectively purify the final product?

Purification of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile typically involves one or a combination of the following methods:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Isopropyl alcohol has been reported as a suitable solvent for recrystallization.[2] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, causing the pure product to crystallize out while impurities remain in the solution.

  • Silica Gel Column Chromatography: If recrystallization does not remove all impurities, column chromatography is a powerful alternative. A solvent system of hexane and ethyl acetate is commonly used for compounds of this polarity.[10]

  • Washing/Extraction: As mentioned in the troubleshooting section, aqueous washes with a mild base (like sodium bicarbonate solution) can remove acidic impurities, while washes with a mild acid can remove basic impurities. A final wash with brine can help to remove residual water from the organic layer.[11]

What are the best storage conditions for 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile?

Like many organic compounds, it should be stored in a cool, dry, and well-ventilated area away from light and sources of ignition.[12] It is best kept in a tightly sealed container to prevent moisture absorption and potential degradation. For long-term storage, refrigeration is recommended.

References

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-BROMO-o-XYLENE. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. IOP Conference Series: Earth and Environmental Science, 781(4), 042045.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemWhat. (n.d.). 4-(4-broMo-3-(hydroxyMethyl)phenoxy)benzonitrile CAS#: 906673-45-8. Retrieved from [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • B-Vélaz, E., et al. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics, 40(19), 3326–3338.
  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). The Reduction of Nitriles. Retrieved from [Link]

  • Beller, M., & Wu, X.-F. (Eds.). (2013). Catalytic Reduction of Nitriles. In Transition Metal Catalyzed Carbonylation Reactions: Carbonylative Activation of C-X Bonds (pp. 531-542). Springer.
  • Kim, D. W., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross-Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 636–642.
  • Wang, L., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17941–17947.
  • OMICS International. (n.d.). 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (Standard). Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Williamson Ether Synthesis. Retrieved from [Link]

  • Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016). Benzonitrile in different ways. Retrieved from [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Ajayaghosh, A., & Praveen, V. K. (2008). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. Angewandte Chemie International Edition, 47(33), 6271–6275.
  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]

Sources

optimization of reaction temperature for 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Temperature for 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile Synthesis Target Molecule: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 906673-45-8) Reaction Type: Nucleophilic Aromatic Substitution (SNAr)[1]

Module 1: Thermodynamic & Kinetic Profiling

The "Goldilocks" Thermal Zone

In the synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile , temperature is not merely a kinetic accelerator; it is the primary switch for chemoselectivity .

The reaction involves coupling 4-bromo-3-(hydroxymethyl)phenol (Nucleophile) with 4-fluorobenzonitrile (Electrophile) using a base (typically K2CO3) in a polar aprotic solvent (DMSO or DMF).

The Chemoselectivity Challenge

You are managing two potential nucleophilic sites on the phenol substrate:

  • Phenolic -OH: pKa

    
     10 (Desired Nucleophile)
    
  • Benzylic -OH: pKa

    
     16 (Competing Nucleophile)
    

Expert Insight: At optimized temperatures (65°C – 75°C ), K2CO3 is sufficient to deprotonate the phenol (forming the phenoxide) but insufficient to deprotonate the benzylic alcohol. This pKa difference drives the reaction exclusively at the phenolic oxygen.

Thermal Failure Modes:

  • T > 85°C: Thermal energy overcomes the activation barrier for the benzylic alkoxide formation or allows the neutral alcohol to act as a nucleophile, leading to O-alkylation impurities (regioisomers). Additionally, in DMSO, elevated temperatures can trigger Swern-type oxidations of the benzylic alcohol to an aldehyde.

  • T < 60°C: The SNAr reaction rate with the electron-deficient nitrile ring becomes kinetically sluggish, leading to stalled conversion and extended residence times that encourage ambient degradation.

Module 2: Troubleshooting Guide & FAQs

Direct solutions for specific experimental failures.

Scenario A: High Impurity Profile (Regioisomers)

Q: My HPLC shows a significant peak at RRT 1.15 with the same mass as the product. What is it? A: This is likely the Benzylic Ether Regioisomer .

  • Mechanism: The benzylic alcohol attacked the 4-fluorobenzonitrile instead of the phenol.

  • Root Cause: Reaction temperature exceeded 85°C, or a base stronger than Carbonate (e.g., NaH, NaOH) was used.

  • Fix:

    • Strictly limit temperature to 70°C ± 5°C .

    • Ensure you are using anhydrous K2CO3 (granular mesh is often better than fine powder to control base solubility/kinetics).

Scenario B: Hydrolysis Products

Q: I am seeing 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzamide in my crude mixture. A: The nitrile (-CN) group has hydrolyzed to an amide.

  • Root Cause: "Wet" solvent combined with high temperature. At T > 80°C, hydroxide ions (generated from trace water + carbonate) attack the nitrile.

  • Fix:

    • Verify DMSO water content is <0.1% (KF titration).

    • Install a CaCl2 drying tube or nitrogen blanket; this reaction is hygroscopic.

Scenario C: Stalled Reaction

Q: Conversion stuck at 80% after 12 hours at 50°C. A: The temperature is insufficient to drive the SNAr mechanism against the steric bulk of the bromo-substituent ortho to the phenol.

  • Fix: Ramp temperature to 65°C . Do not exceed 75°C to "rush" it, or you will trade yield for purity.

Module 3: Optimized Experimental Protocol

The following protocol is designed for high-purity isolation suitable for downstream lithiation/boronylation.

Materials
  • Reactant A: 4-Bromo-3-(hydroxymethyl)phenol (1.0 equiv)

  • Reactant B: 4-Fluorobenzonitrile (1.1 equiv)

  • Base: Potassium Carbonate (K2CO3), anhydrous, granular (2.0 equiv)

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (5-7 volumes)

Step-by-Step Methodology
  • Charge: To a clean, dry reactor under N2 atmosphere, charge Reactant A and DMSO. Stir until dissolved.

  • Base Addition: Add K2CO3 in a single portion at ambient temperature (20-25°C). Stir for 15 minutes to allow partial deprotonation (phenoxide formation).

    • Checkpoint: The solution may darken slightly; this is normal.

  • Electrophile Addition: Add Reactant B (4-Fluorobenzonitrile).

  • Heating (Critical Control Point): Heat the mixture to 70°C .

    • Ramp Rate: 1°C/min. Avoid overshoot.

  • Reaction Monitoring: Maintain at 70°C for 3–5 hours. Monitor by HPLC.

    • End Point: < 2.0% Reactant A remaining.

  • Quench: Cool to 20°C. Slowly add Water (10 volumes) to precipitate the product.

    • Note: The product is a solid.[2] Slow addition ensures large crystal growth and easier filtration.

  • Isolation: Filter the solids. Wash with Water (3x) to remove residual DMSO and inorganic salts.

  • Drying: Vacuum dry at 45°C.

Expected Yield: 90–95% Expected Purity: >98% (a/a)

Module 4: Visualization & Logic Flow

Diagram 1: Reaction Pathway & Chemoselectivity

This diagram illustrates the kinetic competition between the desired phenoxide attack and the undesired alkoxide attack.

ReactionPathway Start Reactants (Phenol + 4-F-Benzonitrile) Phenoxide Phenoxide Intermediate (Kinetic Favorite) Start->Phenoxide T < 75°C pKa ~10 Alkoxide Alkoxide Intermediate (High Temp/Strong Base) Start->Alkoxide T > 85°C pKa ~16 Base Base (K2CO3) Base->Phenoxide Base->Alkoxide Product Target Ether (Desired) Phenoxide->Product S_NAr Attack Impurity Regioisomer/Side Products (Undesired) Alkoxide->Impurity Competitive Attack

Caption: Kinetic pathway showing temperature-dependent selectivity between Phenoxide (Green path) and Alkoxide (Red path).

Diagram 2: Troubleshooting Decision Tree

A logic flow for operators encountering low yield or purity issues.

Troubleshooting Issue Start: Identification of Failure CheckHPLC Analyze HPLC Profile Issue->CheckHPLC ImpurityType Identify Major Impurity CheckHPLC->ImpurityType Regio Regioisomer (Same Mass) ImpurityType->Regio RRT ~1.1 Amide Amide (Hydrolysis) ImpurityType->Amide RRT < 1.0 SM Unreacted SM ImpurityType->SM RRT = SM Action1 Action: Reduce Temp to 65-70°C Check Base Strength Regio->Action1 Action2 Action: Dry Solvent (KF <0.1%) Protect from Moisture Amide->Action2 Action3 Action: Increase Temp to 70°C Check Stirring/Solubility SM->Action3

Caption: Decision matrix for diagnosing reaction failures based on HPLC retention time (RRT) and impurity type.

References

  • Anacor Pharmaceuticals, Inc. (2011).[2] Boron-containing small molecules. U.S. Patent 8,039,451.[2] Link

    • Context: Primary patent describing the synthesis of Crisaborole and its intermediates, including the ether coupling conditions.
  • Olon S.P.A. (2019).[2] Process for the preparation of crisaborole. U.S. Patent 10,329,311.[2] Link

    • Context: Describes optimized industrial processes for the ether intermediate, specifically citing temper
  • ChemicalBook. (n.d.). 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile Synthesis. Link

    • Context: Provides general procedural data for similar SNAr couplings involving bromo-hydroxy-benzaldehydes and benzonitriles.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Link

    • Context: Authoritative grounding for the SNAr mechanism, explaining the role of electron-withdrawing groups (CN) and leaving groups (F).

Sources

Technical Support Center: Catalyst Selection for Improved Synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this diaryl ether synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges, ensuring a robust and reproducible synthetic route.

Introduction to the Synthesis

The synthesis of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile involves the formation of a diaryl ether bond, a crucial step that often presents significant challenges. The primary methods for this transformation are copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig C-O cross-coupling.[1][2] The choice of catalyst and reaction conditions is paramount for achieving high yields and purity, especially given the presence of a reactive hydroxymethyl group on one of the aromatic rings.

This guide will help you understand the nuances of each catalytic system, troubleshoot common issues, and ultimately improve the efficiency of your synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile.

Problem 1: Low or No Product Yield

Q: I am not getting any of my desired product, or the yield is very low. What are the likely causes and how can I fix this?

A: Low or no yield in a C-O cross-coupling reaction can stem from several factors, primarily related to catalyst activity, reaction conditions, and reagent quality.

Possible Causes & Solutions:

  • Inactive Catalyst: The catalyst, whether copper or palladium-based, is the heart of the reaction.

    • Palladium Catalysts: Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species.[3] Incomplete reduction can halt the catalytic cycle.

      • Solution: Consider using a pre-activated Pd(0) catalyst or ensure your reaction conditions (e.g., presence of a suitable reducing agent like an amine or phosphine ligand) favor the reduction of the Pd(II) precatalyst.[3] Modern palladacycle precatalysts are often more efficient.[4]

    • Copper Catalysts: Traditional Ullmann reactions often required stoichiometric amounts of copper.[5] Modern protocols use catalytic amounts, but the nature of the copper source is critical.

      • Solution: Use a well-defined copper(I) salt like CuI. The presence of a ligand is often crucial to enhance the solubility and reactivity of the copper catalyst.[5][6]

  • Inappropriate Reaction Temperature: Both Ullmann and Buchwald-Hartwig reactions are sensitive to temperature.

    • Ullmann Condensation: Traditionally, these reactions require high temperatures (often >150 °C).[1] If the temperature is too low, the reaction may not proceed.

      • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. The use of ligands can often lower the required temperature.[5]

    • Buchwald-Hartwig Coupling: These reactions are generally run at lower temperatures than Ullmann reactions, typically between 80-120 °C.[7][8] Too low a temperature will result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition and side product formation.

      • Solution: Optimize the temperature for your specific ligand and substrate combination.

  • Incorrect Base Selection: The base plays a critical role in deprotonating the phenol, but an unsuitable base can inhibit the reaction.[8]

    • Solution: For Buchwald-Hartwig reactions, common bases include strong, non-nucleophilic bases like NaOtBu or K3PO4. For Ullmann reactions, K2CO3 or Cs2CO3 are often used.[9][10] The choice of base can depend on the solvent and the pKa of the phenol.

  • Poor Reagent Quality: The purity of your starting materials, 4-cyanophenol and 4-bromo-3-(hydroxymethyl)benzonitrile, is crucial.

    • Solution: Ensure your starting materials are pure and dry. The presence of water can be particularly detrimental to these reactions. Solvents should be anhydrous.

Problem 2: Formation of Significant Side Products

Q: My reaction is producing several side products, complicating purification. What are these side products and how can I minimize them?

A: Side product formation is a common issue in cross-coupling reactions. Understanding the potential side reactions can help in devising strategies to suppress them.

Common Side Products & Mitigation Strategies:

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl compound from two molecules of your aryl bromide. This is a common side reaction in Ullmann-type reactions.[11]

    • Mitigation: This is often promoted by higher temperatures. Optimizing the reaction temperature to the lowest effective point can help. The choice of ligand can also influence the selectivity towards the desired C-O coupling over C-C homocoupling.

  • Reduction of the Aryl Halide (Hydrodehalogenation): The bromine atom on your aryl halide is replaced by a hydrogen atom.

    • Mitigation: This can be caused by certain phosphine ligands in palladium catalysis, especially at higher temperatures. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize sources of hydrogen.

  • Reaction at the Hydroxymethyl Group: The -CH2OH group is a potential site for side reactions, such as oxidation or etherification, especially under harsh conditions.

    • Mitigation:

      • Protecting Groups: Consider protecting the hydroxymethyl group as a silyl ether (e.g., TBDMS ether) before the coupling reaction. This group can be easily removed after the diaryl ether is formed.

      • Milder Conditions: Opt for a catalytic system that allows for lower reaction temperatures and the use of a milder base. Buchwald-Hartwig systems are often advantageous in this regard.[2]

Frequently Asked Questions (FAQs)

Q1: Should I use a copper-based (Ullmann) or a palladium-based (Buchwald-Hartwig) catalyst for my synthesis?

A1: The choice between copper and palladium catalysis depends on several factors, including cost, substrate scope, and desired reaction conditions.

FeatureCopper (Ullmann-type)Palladium (Buchwald-Hartwig)
Cost Generally lower cost.[6]Higher cost due to palladium.
Reaction Conditions Often requires higher temperatures and polar aprotic solvents.[1]Generally milder conditions (lower temperatures).[2]
Ligands Often requires N- or O-donor ligands.[5]Requires specialized, often bulky, phosphine-based ligands.
Functional Group Tolerance Can be lower due to harsher conditions.Generally higher, making it suitable for complex molecules.[12]

Recommendation: For the synthesis of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile, a palladium-based Buchwald-Hartwig C-O coupling is often the preferred starting point due to the milder reaction conditions, which will likely be more compatible with the free hydroxymethyl group.[2] However, modern Ullmann protocols with appropriate ligands can also be effective and more economical.[9]

Q2: How do I select the right ligand for my palladium-catalyzed reaction?

A2: Ligand selection is critical for a successful Buchwald-Hartwig reaction. The ligand stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination. For C-O coupling, bulky, electron-rich phosphine ligands are generally preferred.

Recommended Ligands for C-O Coupling:

  • Biarylphosphine Ligands: Ligands like RuPhos, SPhos, and XPhos are known to be highly effective for C-O bond formation.

  • Josiphos-type Ligands: These ferrocene-based ligands have also shown good performance.

A systematic screening of a small set of ligands is often the best approach to identify the optimal one for your specific substrate combination.

Q3: What is the role of the base in this reaction, and how do I choose the right one?

A3: The base is essential for deprotonating the phenolic hydroxyl group of 4-cyanophenol, making it a more potent nucleophile. The choice of base can significantly impact the reaction rate and yield.

Base Selection Guide:

BaseCommon Catalytic SystemNotes
K2CO3, Cs2CO3 Ullmann-typeGenerally effective and commonly used in copper catalysis.[9]
NaOtBu, KOtBu Buchwald-HartwigStrong, non-nucleophilic bases that are highly effective but can be sensitive to moisture.
K3PO4 Buchwald-HartwigA milder inorganic base that is often a good alternative for substrates with base-sensitive functional groups.[9]

The solubility of the base in the reaction solvent is also a key consideration.[8]

Q4: Can I run this reaction open to the air?

A4: No. Both palladium and copper-catalyzed cross-coupling reactions are sensitive to oxygen and moisture. The active catalytic species can be oxidized, rendering them inactive. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig C-O Coupling
  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv.), 4-cyanophenol (1.2 equiv.), the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., K3PO4, 2.0 equiv.).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.[4]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Ullmann-type C-O Coupling
  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv.), 4-cyanophenol (1.2 equiv.), the copper(I) catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., N,N-dimethylglycine, 10-20 mol%), and the base (e.g., K2CO3, 2.0 equiv.).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous solvent (e.g., DMF or DMSO) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 110-150 °C) for the specified time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst Selection Workflow

CatalystSelection start Start Synthesis of Diaryl Ether cost Is cost a primary constraint? start->cost ullmann Consider Ullmann (Cu-based) Catalysis cost->ullmann Yes buchwald Consider Buchwald-Hartwig (Pd-based) Catalysis cost->buchwald No ligand_screen_cu Screen N,O-chelating ligands (e.g., N,N-dimethylglycine) ullmann->ligand_screen_cu ligand_screen_pd Screen bulky phosphine ligands (e.g., RuPhos, SPhos) buchwald->ligand_screen_pd optimize_pd Optimize base (K3PO4, NaOtBu) and temperature (80-110°C) ligand_screen_pd->optimize_pd optimize_cu Optimize base (K2CO3, Cs2CO3) and temperature (110-150°C) ligand_screen_cu->optimize_cu protecting_group Is hydroxymethyl group stability an issue? optimize_pd->protecting_group optimize_cu->protecting_group add_pg Protect hydroxymethyl group (e.g., as TBDMS ether) protecting_group->add_pg Yes final_product Synthesized Product protecting_group->final_product No add_pg->final_product

Caption: A decision workflow for selecting the appropriate catalytic system.

Generalized Catalytic Cycle for Buchwald-Hartwig C-O Coupling

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle LnPdn L-Pd(0) oxidative_addition L-Pd(II)(Ar)(X) LnPdn->oxidative_addition Oxidative Addition (Ar-X) ligand_exchange L-Pd(II)(Ar)(OAr') oxidative_addition->ligand_exchange Ligand Exchange (Ar'-OH, Base) ligand_exchange->LnPdn Reductive Elimination reductive_elimination Product Ar-O-Ar' ligand_exchange->reductive_elimination

Caption: A simplified catalytic cycle for Buchwalf-Hartwig C-O coupling.

References

  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

  • PMC - NIH. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

  • Books. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • PMC - NIH. (n.d.). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • Quora. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • ChemWhat. (n.d.). 4-(4-broMo-3-(hydroxyMethyl)phenoxy)benzonitrile CAS#: 906673-45-8. Retrieved from [Link]

  • University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Retrieved from [Link]

  • ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects & Process Optimization Document ID: TSC-2026-CRIS-INT Role: Senior Application Scientist

Executive Summary & Reaction Context

Target Molecule: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile Primary Application: Key intermediate for Crisaborole (PDE4 inhibitor).[1][2] Reaction Class: Nucleophilic Aromatic Substitution (


).[3][4]

This guide addresses the critical solvent-dependent variables in the coupling of 4-bromo-3-(hydroxymethyl)phenol (Nucleophile) and 4-fluorobenzonitrile (Electrophile). In this


 mechanism, the solvent is not merely a medium; it is a "tunable switch" that controls reaction rate, chemoselectivity (Phenolic -OH vs. Benzylic -OH), and impurity profiles.
The Core Challenge: Chemoselectivity

The starting phenol contains two nucleophilic sites:

  • Phenolic Hydroxyl (

    
    ):  pKa 
    
    
    
    10.
  • Benzylic Hydroxyl (

    
    ):  pKa 
    
    
    
    15.

The Goal: Selectively deprotonate and react the phenolic hydroxyl while leaving the benzylic hydroxyl dormant. Solvent choice and base strength are the primary levers to achieve this.

Mechanism & Solvent Theory

The reaction proceeds via a Meisenheimer complex.[5] The rate-determining step is the attack of the phenoxide anion on the fluorobenzonitrile.

Solvent Influence on Kinetics[6]
  • Dipolar Aprotic Solvents (DMF, DMSO, NMP): These are the "Gold Standard" for

    
    . They solvate the cation (
    
    
    
    ,
    
    
    ) effectively via their high dielectric constant and lone pairs, but they do not solvate the anionic nucleophile (Phenoxide) because they lack hydrogen bond donors. This leaves the phenoxide "naked" and highly reactive.
  • Protic Solvents (Alcohols, Water): These form hydrogen bonds with the phenoxide oxygen, stabilizing it and significantly reducing its nucleophilicity (reactivity). Avoid these for the main reaction.

  • Non-Polar Solvents (Toluene): These do not dissolve the inorganic base (

    
    ). Reaction requires Phase Transfer Catalysts (PTC) like 18-crown-6 or TBAI to function.
    

SNAr_Mechanism Reactants Reactants: Phenol + 4-F-Benzonitrile Deprotonation Selective Deprotonation (Base: K2CO3) Reactants->Deprotonation TS_1 Transition State (Meisenheimer Complex) Deprotonation->TS_1 Nucleophilic Attack Product Target Ether Product TS_1->Product Loss of F- Solvent_DMF Solvent: DMF/DMSO (Naked Anion effect) Solvent_DMF->TS_1 Accelerates (k_rel > 1000) Solvent_Protic Solvent: Alcohols (H-bonding stabilizes anion) Solvent_Protic->Deprotonation Retards (H-bonding)

Caption: Figure 1. Solvent influence on the SNAr transition state energy. Dipolar aprotic solvents lower activation energy by destabilizing the ground state nucleophile.

Standard Operating Procedures (SOPs)

Method A: High-Throughput (DMF/DMSO)

Best for: Small scale, rapid kinetics, medicinal chemistry.

  • Charge: 4-bromo-3-(hydroxymethyl)phenol (1.0 eq), 4-fluorobenzonitrile (1.1 eq), and

    
     (2.0 eq, milled).
    
  • Solvent: Anhydrous DMF (5-10 volumes).

  • Reaction: Heat to 80-90°C for 4-6 hours.

  • Workup (Critical):

    • Cool to room temp.

    • Pour slowly into ice-water (10 volumes) with vigorous stirring.

    • Filter the precipitated solid.

    • Wash cake with water to remove residual DMF.

Method B: Process Scale / Green (Acetone or MEK)

Best for: Large scale, easier solvent removal, safety.

  • Charge: Reactants as above +

    
     (0.5 eq catalytic) + 
    
    
    
    (1.5 eq).
  • Solvent: Acetone or Methyl Ethyl Ketone (MEK).

  • Reaction: Reflux (56°C for Acetone, 80°C for MEK) for 12-18 hours.

  • Workup:

    • Filter off inorganic salts.

    • Concentrate filtrate.

    • Recrystallize from IPA/Heptane.

Troubleshooting Guide

Issue 1: Low Conversion / Reaction Stalls

Symptom: HPLC shows starting material remaining after 12+ hours.

Potential CauseDiagnosisCorrective Action
Wet Solvent DMF/DMSO is hygroscopic. Water solvates the phenoxide, killing reactivity.Use Karl Fischer titration. If

, dry solvent over molecular sieves or switch to fresh anhydrous bottle.
Base Particle Size Reaction is heterogeneous. Large

granules have low surface area.
Use milled or micronized

. Switch to

(higher solubility) for a rate boost.
Stirring Slurry settles at the bottom.Increase agitation speed. Ensure overhead stirrer has adequate torque for the slurry.
Issue 2: Impurity Formation

Symptom: Unknown peaks in LCMS.

  • Impurity A: Bis-ether (M+ mass matches reaction at both OH sites).

    • Cause: Base was too strong (e.g., NaH used instead of Carbonate) or temperature too high (>120°C), causing deprotonation of the benzylic alcohol.

    • Fix: Stick to weak bases (

      
      , 
      
      
      
      ). Keep Temp < 100°C.
  • Impurity B: Amide (Hydrolysis of Nitrile).

    • Cause: High water content in DMF/DMSO at high temperatures (

      
      ).
      
    • Fix: Ensure anhydrous conditions. Lower reaction temperature.[4][6]

  • Impurity C: Aldehyde (Oxidation).

    • Cause: DMSO can act as an oxidant (Swern-like conditions) if activators are present, or air oxidation of the benzylic alcohol at high temp.

    • Fix: Degas solvents with

      
      . Switch from DMSO to DMF or NMP.
      
Issue 3: "Oiling Out" During Workup

Symptom: Product forms a sticky gum instead of a filterable solid when poured into water.

  • Cause: Pouring too fast, or the DMF:Water ratio is in the "metastable" zone.

  • Fix:

    • Seed the water mixture with pure product crystals before pouring.

    • Add the reaction mixture to water dropwise.

    • If oiled, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry, and concentrate.

Interactive Troubleshooting Logic

Troubleshooting_Tree Start Problem Detected Check_HPLC Check HPLC/LCMS Start->Check_HPLC Low_Conv Low Conversion (>10% SM remains) Check_HPLC->Low_Conv Impurities Impurities Observed Check_HPLC->Impurities Check_Water Check Solvent Water Content (Karl Fischer) Low_Conv->Check_Water Dry_Solvent Action: Dry Solvent or Add Mol. Sieves Check_Water->Dry_Solvent High Water Check_Base Check Base Particle Size Check_Water->Check_Base Low Water Mill_Base Action: Mill K2CO3 or add 10% Cs2CO3 Check_Base->Mill_Base ID_Impurity Identify Mass (M+) Impurities->ID_Impurity Imp_Hydrolysis M+18 (Amide) Nitrile Hydrolysis ID_Impurity->Imp_Hydrolysis Imp_Bis M+Alkylation (Benzylic reaction) ID_Impurity->Imp_Bis Action_Temp Action: Lower Temp Exclude Water Imp_Hydrolysis->Action_Temp Action_Base Action: Use Weaker Base (Switch NaH -> K2CO3) Imp_Bis->Action_Base

Caption: Figure 2. Decision tree for diagnosing reaction failures based on HPLC/LCMS data.

Frequently Asked Questions (FAQs)

Q: Can I use Toluene to avoid the DMF workup issues? A: Yes, but you cannot use the standard protocol. Toluene is non-polar and will not dissolve the carbonate base. You must add a Phase Transfer Catalyst (PTC) such as Aliquat 336 or 18-Crown-6 (5-10 mol%) and reflux vigorously. Note that reaction times will likely double compared to DMF.

Q: Why is the benzylic alcohol not reacting? I was worried about selectivity. A: This is controlled by pKa. The phenol pKa is ~10, while the benzylic alcohol is ~15. Using Carbonate (conjugate acid pKa ~10.3) creates a buffer system that deprotonates the phenol >99% but leaves the benzylic alcohol largely protonated (neutral). Neutral alcohols are poor nucleophiles in


. Warning:  If you use Sodium Hydride (NaH), you will deprotonate both and get mixtures.

Q: My product is colored (yellow/brown) but purity is decent. Why? A: Phenols and their ether products are prone to oxidation, forming quinone-like impurities which are highly colored even at ppm levels. This often happens if the reaction is run in DMF at high temperatures without inert gas sparging. A simple filtration through a silica pad or charcoal treatment during recrystallization usually removes this color.

References

  • Patent: Akama, T., et al. (Anacor Pharmaceuticals). "Boron-containing small molecules as anti-inflammatory agents." WO2007022437. (Describes the core synthesis of Crisaborole intermediates).

  • Journal: Akama, T., et al. "Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis."[7] Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132 (2009).[7]

  • Process Chemistry: "SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents." ACS Green Chemistry Institute Pharmaceutical Roundtable.

Sources

addressing stability issues of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Introduction: Understanding the Molecule

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS No. 906673-45-8) is a critical intermediate in modern pharmaceutical manufacturing, most notably in the synthesis of Crisaborole (AN2728), a non-steroidal topical treatment for atopic dermatitis.[1] Its molecular architecture, featuring a benzylic alcohol, a brominated aromatic ring, an ether linkage, and a benzonitrile group, offers versatile reactivity for synthetic elaboration.[2][3] However, this same multi-functionality presents specific stability challenges that researchers must navigate to ensure experimental success and maintain the high purity required for pharmaceutical applications.[1]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the foundational knowledge and practical solutions to anticipate and address potential issues in your research.

Frequently Asked Questions (FAQs): General Handling & Storage

Q1: What are the optimal long-term storage conditions for solid 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile?

Answer: For long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4] Based on the reactivity of its functional groups, we recommend the following specific conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential autoxidation of the benzylic alcohol and other slow degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)The benzylic alcohol is susceptible to oxidation. An inert atmosphere displaces oxygen, significantly reducing this risk.
Light Amber Vial / Dark LocationBrominated aromatic compounds can be sensitive to UV light, which can initiate radical reactions.[5] Protection from light is a crucial preventative measure.
Moisture Tightly Sealed Container with DesiccantPrevents moisture uptake, which could facilitate hydrolysis of the nitrile group over extended periods, especially if acidic or basic impurities are present.[6]

A safety data sheet for the compound recommends storing the container tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials.[4]

Q2: I need to prepare a stock solution. What solvents are recommended and how should the solution be stored?

Answer: The choice of solvent is critical, as it can directly influence the compound's stability.

  • Recommended Solvents: Anhydrous aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Tetrahydrofuran (THF) are suitable for dissolving the compound.

  • Solvents to Use with Caution: Protic solvents like methanol or ethanol can be used for short-term applications (e.g., during a reaction workup), but are not ideal for long-term storage. The benzylic alcohol can potentially undergo esterification if acidic catalysts are present.

  • Solution Storage: Stock solutions should be stored under an inert atmosphere (argon or nitrogen) at -20°C. Use vials with PTFE-lined septa to prevent air and moisture ingress. We strongly advise against repeated freeze-thaw cycles. Prepare smaller, single-use aliquots to maintain the integrity of your main stock.

Troubleshooting Guide: Degradation & Impurities

The primary stability concerns for this molecule are oxidation of the benzylic alcohol and, to a lesser extent, hydrolysis of the nitrile group.

Q3: My LC-MS analysis shows a new peak with a mass of [M-2] Da. What is this impurity?

Answer: An impurity with a mass two daltons lower than the parent compound (C₁₄H₁₀BrNO₂) is almost certainly the corresponding aldehyde, 4-(4-bromo-3-formylphenoxy)benzonitrile . This is the first and most common product of oxidation.[7]

The benzylic alcohol (-CH₂OH) group is susceptible to oxidation, particularly because the benzylic position can stabilize radical intermediates.[8][9] This transformation can be catalyzed by trace metals, exposure to air (autoxidation), or oxidizing reagents.

Preventative Measures:

  • Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere (N₂ or Ar) at all times. This is the most effective way to prevent air oxidation.

  • Solvent Purity: Use high-purity, anhydrous solvents. Peroxides in aged ethers (like THF) can act as oxidizing agents.

  • Avoid Heat: Perform reactions at the lowest effective temperature. While significant thermal decomposition of benzylic alcohols requires very high temperatures[10][11], elevated temperatures accelerate oxidation.

Q4: I have another impurity with a mass of [M+14] Da. What could this be?

Answer: This mass change is consistent with the oxidation of the benzylic alcohol to a carboxylic acid (C₁₄H₈BrNO₃). This can occur via two primary pathways:

  • Over-oxidation: The aldehyde intermediate formed from the initial oxidation is further oxidized to the carboxylic acid. This is common when stronger oxidizing conditions are present.[12]

  • Nitrile Hydrolysis: The nitrile group (-C≡N) can hydrolyze to a carboxylic acid (-COOH). This process typically requires heating with strong aqueous acid or base.[13][14] It proceeds through an amide intermediate. While slow under neutral conditions, it can become significant if your reaction conditions are strongly acidic or basic.[15][16]

The diagram below illustrates these primary degradation pathways.

G cluster_main Degradation Pathways of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile cluster_ox Oxidation Pathway cluster_hy Hydrolysis Pathway Parent 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (Parent Compound, M) Aldehyde 4-(4-Bromo-3-formylphenoxy)benzonitrile (Impurity, M-2) Parent->Aldehyde Mild Oxidation (Air, Heat, Light) Amide 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzamide (Intermediate) Parent->Amide H₂O / H⁺ or OH⁻ (Initial Hydrolysis) Carboxylic_Ox 4-Bromo-5-(4-cyanophenoxy)benzoic acid (Impurity, M+14) Aldehyde->Carboxylic_Ox Strong Oxidation Carboxylic_Hy 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzoic acid (Impurity, M+17) Amide->Carboxylic_Hy H₂O / H⁺ or OH⁻ (Further Hydrolysis)

Caption: Primary degradation pathways via oxidation and hydrolysis.

Q5: My reaction mixture is turning yellow or brown, but my desired product is a white solid. What is happening?

Answer: Discoloration often indicates the formation of complex, polymeric side products or highly conjugated impurities. For a molecule with a reactive benzylic alcohol, this could be due to:

  • Polymerization: Under certain conditions (e.g., presence of acid), benzylic alcohols can eliminate water to form reactive intermediates like quinone methides, which can subsequently polymerize.[17]

  • Decomposition: If the compound is contaminated with acid (like HBr), it can promote exothermic polymerization, especially at elevated temperatures.[18]

  • Complex Side Reactions: Uncontrolled oxidation or reactions with incompatible reagents can lead to a cascade of products that are often colored.

If you observe discoloration, it is a sign that the stability of the compound has been compromised. We recommend stopping the experiment and re-evaluating the reaction conditions (purity of reagents, atmosphere, temperature).

Experimental Protocols & Best Practices

Protocol 1: Setting Up a Reaction to Minimize Degradation

This protocol outlines a self-validating system to ensure the stability of the compound during a typical synthetic transformation.

G start Start prep 1. Prepare Glassware (Oven-dry, cool under vacuum) start->prep inert 2. Purge with Inert Gas (Backfill with N₂ or Ar for 15 min) prep->inert solvent 3. Add Anhydrous Solvent (Via cannula or syringe) inert->solvent reagent 4. Add the Benzonitrile Compound (Weigh quickly, add under positive pressure) solvent->reagent equilibrate 5. Equilibrate Temperature (Cool to desired reaction temp, e.g., 0°C) reagent->equilibrate addition 6. Add Other Reagents (Slowly, via syringe pump if reactive) equilibrate->addition monitor 7. Monitor Reaction (TLC or LC-MS) addition->monitor quench 8. Quench Reaction (Use pre-cooled, deoxygenated quench solution) monitor->quench end End quench->end

Caption: Workflow for an experimental setup to preserve compound integrity.

Causality Behind Key Steps:

  • Step 2 (Inert Gas): Directly prevents the primary degradation pathway of oxidation by removing atmospheric oxygen.[8]

  • Step 3 (Anhydrous Solvent): Prevents the initiation of the nitrile hydrolysis pathway.[13]

  • Step 5 (Equilibrate Temperature): Adding reagents to a cooled solution helps dissipate any exothermic heat of reaction, preventing temperature spikes that could accelerate degradation.

Troubleshooting Workflow: Identifying an Unknown Impurity

If an unexpected impurity arises, a systematic approach is necessary for identification and mitigation.

G start Impurity Detected (by LC-MS, NMR, or TLC) ms Determine Mass (LC-MS) start->ms cond1 Mass = M-2 ? ms->cond1 cond2 Mass = M+14 ? cond1->cond2 No res1 Likely Impurity: Aldehyde Cause: Mild Oxidation cond1->res1 Yes cond3 Mass = M+17 ? cond2->cond3 No res2 Likely Impurity: Carboxylic Acid (from Ox.) Cause: Strong Oxidation cond2->res2 Yes res3 Likely Impurity: Carboxylic Acid (from Hyd.) Cause: Nitrile Hydrolysis cond3->res3 Yes other Other Impurity: - Dimer/Polymer - Reaction with solvent - Side-product cond3->other No mitigate Mitigation Strategy: - Use inert atmosphere - Check reagent purity - Control pH and Temp - Purify material res1->mitigate res2->mitigate res3->mitigate other->mitigate

Caption: Decision tree for troubleshooting unknown impurities.

References

  • hydrolysis of nitriles. Chemguide. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • Nitrile to Acid - Common Conditions. organic-chemistry.org. [Link]

  • Radical Oxidation of Allylic and Benzylic Alcohols. JoVE. [Link]

  • Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Royal Society of Chemistry. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Synthesis of Benzylic Alcohols by C–H Oxidation. PMC - NIH. [Link]

  • Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • At what temperature does benzyl alcohol and organic dye decompose, respectively? ResearchGate. [Link]

  • Shock wave study of the thermal decomposition of benzyl alcohol (Conference). OSTI.GOV. [Link]

  • The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Shock wave study of the thermal decomposition benzyl alcohol. INIS. [Link]

  • The Role of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile in Modern Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Kinetics of hydroxymethyl Phenols formation by in-line FTIR Spectroscopy. ResearchGate. [Link]

  • The optimized structure of benzonitrile with numbered positions of deprotonation. ResearchGate. [Link]

  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. PMC. [Link]

  • Benzyl Alcohol | C6H5CH2OH. PubChem. [Link]

  • Predicting the hydroxymethylation rate of phenols with formaldehyde by molecular orbital calculation. ResearchGate. [Link]

  • Methods to improve lignin's reactivity as a phenol substitute and as replacement for other phenolic compounds: A brief review. BioResources. [Link]

  • Preparation of 4-bromobenzonitrile. PrepChem.com. [Link]

  • Biodegradation of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) by purified pentachlorophenol hydroxylase and whole cells of Flavobacterium sp. strain ATCC 39723 is accompanied by cyanogenesis. PMC. [Link]

  • 4-(4-bromo-3-(hidroximetil)fenoxi)benzonitrilo. Jiangxi Zhongding Biotechnology Co., Ltd.. [Link]

  • High-temperature thermal decomposition of benzyl radicals. Hanson Research Group. [Link]

  • Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. [Link]

  • Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Royal Society of Chemistry. [Link]

  • Biotransformation of 3,5-dibromo-4-hydroxybenzonitrile under denitrifying, FE(III)-reducing, sulfidogenic, and methanogenic conditions. ResearchGate. [Link]

  • 4-[4-Bromo-3-(hydroxymethyl)phenoxy]benzonitrile. India Fine Chemicals. [Link]

  • 4-Bromo-3-hydroxybenzonitrile | C7H4BrNO. PubChem. [Link]

  • 4-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile | C16H14BrNO3. PubChem. [Link]

  • Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Omega. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. [Link]

  • Enhancing Tumor Photodynamic Therapy via Molecular Engineering and Functional Modification of Photosensitizers. MDPI. [Link]

  • Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the production of this key intermediate. Our focus is on providing practical, field-tested insights to ensure a smooth transition from laboratory-scale experiments to larger-scale manufacturing.

Introduction to the Synthetic Landscape

The industrial production of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile, a crucial building block in the synthesis of various pharmaceutical compounds, primarily involves a two-step process: the formation of a diaryl ether linkage followed by the reduction of a formyl group. The choice of synthetic route for the diaryl ether formation is a critical decision that significantly impacts the overall efficiency, impurity profile, and scalability of the process. The two most prevalent methods are the Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation.

This guide will delve into the intricacies of both pathways, offering detailed protocols, troubleshooting advice for common scale-up challenges, and a comprehensive FAQ section to address specific issues you may encounter.

Core Synthetic Pathways: A Comparative Overview

Choosing the optimal synthetic route is a balance of factors including raw material cost, reaction kinetics, process safety, and downstream purification requirements. Below is a summary of the two primary pathways for the synthesis of the key intermediate, 4-(4-bromo-3-formylphenoxy)benzonitrile.

FeatureNucleophilic Aromatic Substitution (SNAr)Ullmann Condensation
Key Reactants 4-bromo-3-hydroxybenzaldehyde & 4-fluorobenzonitrile4-bromo-3-hydroxybenzaldehyde & 4-bromobenzonitrile
Catalyst Typically catalyst-freeCopper-based (e.g., CuI, Cu₂O)
Reaction Temperature 60-120°C100-220°C
Common Solvents Aprotic polar solvents (e.g., DMF, DMAc, DMSO)High-boiling polar solvents (e.g., DMF, NMP)
Key Advantages Milder reaction conditions, often faster, no heavy metal catalystBroader substrate scope (can use aryl bromides)
Potential Challenges Availability and cost of 4-fluorobenzonitrileHigh reaction temperatures, catalyst removal, potential for side reactions

Part 1: The Nucleophilic Aromatic Substitution (SNAr) Route

This is often the preferred industrial route due to its milder conditions and the absence of a metal catalyst, which simplifies purification. The reaction proceeds via the attack of the phenoxide of 4-bromo-3-hydroxybenzaldehyde on the electron-deficient aromatic ring of 4-fluorobenzonitrile.

SNAr_Workflow cluster_0 Step 1: Diaryl Ether Formation (SNAr) cluster_1 Step 2: Aldehyde Reduction A 4-bromo-3-hydroxybenzaldehyde D Reaction at 60-70°C A->D B 4-fluorobenzonitrile B->D C Base (e.g., K₂CO₃) in DMAc C->D E Work-up & Isolation D->E F 4-(4-bromo-3-formylphenoxy)benzonitrile E->F G 4-(4-bromo-3-formylphenoxy)benzonitrile I Reaction at 0-25°C G->I H Reducing Agent (e.g., NaBH₄) in Methanol H->I J Quench & Crystallization I->J K 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile J->K

Figure 1: General workflow for the SNAr synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile.
Detailed Experimental Protocol: SNAr Route

Step 1: Synthesis of 4-(4-bromo-3-formylphenoxy)benzonitrile

  • Reactor Setup: To a clean, dry, nitrogen-purged reactor, add 4-bromo-3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and dimethylacetamide (DMAc, 10 volumes).

  • Reactant Addition: Begin agitation and add 4-fluorobenzonitrile (1.05 eq).

  • Reaction: Heat the mixture to 60-70°C and maintain for at least 2 hours, monitoring the reaction progress by HPLC.[1]

  • Work-up: Once the reaction is complete, cool the mixture to 15-25°C. Add water (25 volumes) to precipitate the product.

  • Isolation: Filter the solid, wash thoroughly with water, and then with a suitable solvent like isopropyl alcohol to remove impurities.

  • Drying: Dry the product under vacuum at 50-60°C to a constant weight. A typical purity of >99.0% can be achieved.[1]

Step 2: Synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

  • Dissolution: In a separate reactor, suspend the 4-(4-bromo-3-formylphenoxy)benzonitrile (1.0 eq) in methanol (10 volumes).

  • Cooling: Cool the suspension to 0-5°C with an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.0 eq) in portions, maintaining the temperature below 10°C.

  • Reaction: Stir the mixture at 0-5°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC or HPLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Isolation: Concentrate the mixture under vacuum to remove the methanol. The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate), washed with brine, dried over sodium sulfate, and concentrated.

  • Purification: The crude product is typically purified by crystallization from a suitable solvent system (e.g., toluene-methylene chloride) to yield the final product.[2]

Troubleshooting Guide: SNAr Route

Q1: The SNAr reaction is sluggish or incomplete, even after extended reaction times. What are the potential causes and solutions?

  • Insufficiently Anhydrous Conditions: Moisture can consume the base and hinder the formation of the phenoxide nucleophile.

    • Solution: Ensure all reactants, solvents, and the reactor are thoroughly dried. Use of anhydrous potassium carbonate is recommended.

  • Base Inefficiency: The base may not be strong enough or may have poor solubility.

    • Solution: While potassium carbonate is standard, a stronger base like cesium carbonate can be used, although it is more expensive. Ensure efficient stirring to maximize the contact between the solid base and the reactants.

  • Low Reaction Temperature: While the reaction is exothermic, a temperature below 60°C may lead to a slow reaction rate.

    • Solution: Gradually increase the temperature in 5°C increments, not exceeding 80°C to avoid potential side reactions.

Q2: During the sodium borohydride reduction, we observe significant gas evolution and a strong exotherm that is difficult to control at scale. How can this be managed?

  • Uncontrolled Reagent Addition: Sodium borohydride reacts with the methanol solvent, especially in the presence of any residual acid, to produce hydrogen gas and heat.[2]

    • Solution: The addition of NaBH₄ must be slow and portion-wise, allowing the cooling system to manage the heat generated. A continuous, slow feed of a NaBH₄ solution can also be considered for better control.

  • Reaction Temperature: Starting the reaction at a higher temperature reduces the capacity to absorb the exotherm.

    • Solution: Always start the addition of NaBH₄ at 0-5°C. This provides a larger temperature window for control.

  • Hydrolysis of Borohydride: The presence of water will accelerate the decomposition of NaBH₄.

    • Solution: Use anhydrous methanol for the reaction.

Q3: The purity of the final product is low, with persistent impurities. What are the likely byproducts and how can they be minimized?

  • Unreacted Starting Materials: Incomplete reaction in either step will lead to the presence of starting materials in the final product.

    • Solution: Ensure complete conversion by monitoring the reaction closely with in-process controls (e.g., HPLC).

  • Over-reduction: Although less common with NaBH₄, it is possible to see some reduction of the nitrile group under harsh conditions.

    • Solution: Maintain the recommended reaction temperature and avoid prolonged reaction times.

  • Impurity from Starting Material: The quality of the starting 4-bromo-3-hydroxybenzaldehyde is crucial.

    • Solution: Use high-purity starting materials. If necessary, purify the starting material before use.

Part 2: The Ullmann Condensation Route

Ullmann_Workflow cluster_0 Step 1: Diaryl Ether Formation (Ullmann) cluster_1 Step 2: Aldehyde Reduction A 4-bromo-3-hydroxybenzaldehyde D Reaction at 100-220°C A->D B 4-bromobenzonitrile B->D C Cu Catalyst (e.g., CuI) & Base in DMF C->D E Work-up & Catalyst Removal D->E F 4-(4-bromo-3-formylphenoxy)benzonitrile E->F G 4-(4-bromo-3-formylphenoxy)benzonitrile I Reaction at 0-25°C G->I H Reducing Agent (e.g., NaBH₄) in Methanol H->I J Quench & Crystallization I->J K 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile J->K

Figure 2: General workflow for the Ullmann synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile.
Troubleshooting Guide: Ullmann Condensation Route

Q1: The Ullmann reaction gives a low yield of the desired diaryl ether. What are the critical parameters to optimize?

  • Catalyst Activity: The copper catalyst may be deactivated or of low quality.

    • Solution: Use freshly purchased, high-purity copper(I) iodide or other copper sources. The use of a ligand, such as N,N-dimethylglycine, can accelerate the reaction and allow for lower temperatures.[3]

  • High Reaction Temperature: While necessary, excessively high temperatures can lead to thermal degradation of the starting materials and product.

    • Solution: Carefully optimize the temperature. A range of 120-150°C is often a good starting point for optimization.

  • Base Selection: The choice of base is critical.

    • Solution: Potassium carbonate is common, but cesium carbonate can sometimes give better yields. The base must be finely powdered to ensure good reactivity.

Q2: We are having trouble removing the copper catalyst from the product, leading to contamination of the final API. What are the best practices for copper removal?

  • Aqueous Work-up: The copper salts need to be effectively removed during the work-up.

    • Solution: After the reaction, a common procedure is to quench with an aqueous solution of ammonia or ammonium chloride. This forms a water-soluble copper-ammonia complex that can be easily separated in the aqueous phase.

  • Filtration: Residual solid copper species can be challenging to remove.

    • Solution: Filtration through a pad of Celite® can be effective in removing finely divided copper particles.

  • Chelating Agents: In some cases, treatment with a chelating agent can help to sequester and remove residual copper.

Frequently Asked Questions (FAQs)

Q: Can other reducing agents be used for the conversion of the aldehyde to the alcohol?

A: Yes, other reducing agents can be used. For example, catalytic hydrogenation with a suitable catalyst (e.g., Raney® Nickel) is a scalable alternative to sodium borohydride and avoids the handling of metal hydrides.[4] However, this requires specialized high-pressure hydrogenation equipment. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is also more hazardous and typically not used in large-scale production for this type of transformation due to safety concerns.

Q: What are the key safety considerations when scaling up the production of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile?

A: There are several critical safety considerations:

  • Exotherm Management: Both the SNAr and the reduction steps can be exothermic. Proper reactor design with efficient cooling and controlled reagent addition is paramount to prevent thermal runaways.

  • Hydrogen Evolution: The use of sodium borohydride in protic solvents like methanol generates flammable hydrogen gas. The reactor must be properly vented, and an inert atmosphere should be maintained.

  • Handling of Reagents: The starting materials and the final product have associated hazards.[5] Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE).

  • Solvent Handling: The use of flammable solvents requires appropriate grounding and bonding to prevent static discharge.

Q: What analytical methods are recommended for monitoring the reaction and ensuring the quality of the final product?

A: A robust analytical package is essential for process control and quality assurance.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for monitoring the progress of both reaction steps and for determining the purity of the final product. A suitable reversed-phase method should be developed and validated.

  • Thin-Layer Chromatography (TLC): A quick and effective tool for qualitative monitoring of the reaction progress, especially at the lab scale.

  • Gas Chromatography (GC): Can be used to quantify residual solvents in the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any unknown impurities.

Conclusion

The successful scale-up of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile production hinges on a thorough understanding of the underlying chemistry of the chosen synthetic route and a proactive approach to addressing potential challenges. The SNAr route is often favored for its operational simplicity and milder conditions, while the Ullmann condensation remains a viable alternative. By carefully controlling reaction parameters, implementing robust in-process controls, and prioritizing safety, researchers and production chemists can confidently navigate the complexities of scaling up this important synthesis.

References

  • The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. (n.d.). Retrieved from [Link]

  • Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). 4-(4-bromo-3-(hidroximetil)fenoxi)benzonitrilo. Retrieved from [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Hydroxy-3-(hydroxymethyl)phenoxy)benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Bromo-3-formylphenoxy)benzonitrile. Retrieved from [Link]

  • Books. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Reddit. (2022). NaBH4 reaction driven to completion by heating? [Online forum post]. Retrieved from [Link]

  • Google Patents. (n.d.). US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.
  • Veeprho. (n.d.). Benzonitrile Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (2018). How to remove sodium borohydride from solution after reduction? [Online forum discussion]. Retrieved from [Link]

  • PMC. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION Diaryl Ether Synthesis in Supercritical Carbon Dioxide in Batch and Continuous Flow Mode. Retrieved from [Link]

  • Google Patents. (n.d.). US2809986A - Method for the purification of malononitrile.
  • Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. (n.d.). Retrieved from [Link]

  • Methylamine Supplier. (n.d.). 4-[4-Bromo-3-(Hydroxymethyl)Phenoxy]Benzonitrile. Retrieved from [Link]

  • WuXi RCS. (n.d.). Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. Retrieved from [Link]

  • OMICS. (n.d.). 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (Standard). Retrieved from [Link]

  • YouTube. (2020, September 10). Reduction of benzophenone with sodium borohydride [Video]. [Link]

  • 萘析商城. (n.d.). 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile. Retrieved from [Link]

Sources

minimizing solvent waste in 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Solvent Waste in 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile Synthesis

Executive Summary

Target Molecule: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 906673-45-8) Primary Application: Key intermediate for Crisaborole (PDE4 inhibitor). The Challenge: The legacy synthesis relies heavily on dipolar aprotic solvents (DMF, DMAc) and massive volumes of aqueous waste during work-up. The Solution: This guide provides a validated protocol for switching to 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME) . These solvents enable a "telescoped" process—serving as both the reaction medium and the work-up solvent—eliminating extraction steps and reducing solvent waste by up to 60%.

Module 1: Reaction Solvent Selection

Objective: Replace reproductive toxins (DMF/DMAc) with recyclable, bio-derived alternatives without compromising yield.

The Science of Substitution (

)

The synthesis involves a Nucleophilic Aromatic Substitution (


) between 4-fluorobenzonitrile and 4-bromo-3-(hydroxymethyl)phenol.
  • Legacy Method: Uses DMF to solvate the anionic phenoxide intermediate. Problem: DMF is water-miscible, requiring large water volumes to "crash out" the product or toxic extraction solvents (DCM/EtOAc) to recover it.

  • Green Method: Uses 2-MeTHF .[1][2]

    • Why it works: 2-MeTHF has a higher boiling point (80°C) than THF, allowing sufficient thermal energy for the

      
       activation barrier. Unlike DMF, it has limited water miscibility, allowing for direct aqueous washing of salts.
      
Solvent Performance Matrix
FeatureDMF (Legacy)2-MeTHF (Recommended)CPME (Alternative)
Boiling Point 153°C80°C106°C
Water Solubility Miscible (High Waste)Low (~14g/100g)Very Low (~1g/100g)
Peroxide Stability HighModerate (Requires BHT)High (Low Peroxide)
Work-up Mode Extraction/PrecipitationPhase Separation Phase Separation
Green Rating Red (Hazardous) Green (Bio-based) Green (Low Waste)
Module 2: Optimized Experimental Protocol

Protocol ID: GP-SNAR-04 Scale: 100g Basis

Step-by-Step Methodology
  • Reaction Setup:

    • Charge 4-bromo-3-(hydroxymethyl)phenol (1.0 eq) and 4-fluorobenzonitrile (1.1 eq) into the reactor.

    • Add 2-MeTHF (5 vol, i.e., 5 mL per gram of limiting reagent). Note: High concentration favors reaction rate.

    • Add Potassium Carbonate (

      
      )  (2.0 eq, milled/powdered). Crucial: Granular bases reduce surface area and slow conversion.
      
  • Reaction Phase:

    • Heat to reflux (approx. 78-80°C) under

      
       atmosphere.
      
    • Monitor by HPLC. Reaction typically completes in 12-16 hours.

    • Troubleshooting: If conversion stalls >90%, add 0.1 eq of TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst.

  • Telescoped Work-up (The Waste Saver):

    • Cool mixture to 25°C.

    • Do NOT evaporate. Add Water (3 vol) directly to the reaction vessel.

    • Agitate for 15 minutes to dissolve inorganic salts (

      
      , 
      
      
      
      , excess
      
      
      ).
    • Stop agitation and allow phases to separate.

    • Drain the lower aqueous layer (waste). The product remains in the upper 2-MeTHF layer.

    • Result: You have eliminated the need for an extraction solvent (EtOAc/DCM) entirely.

  • Crystallization (Purification):

    • Concentrate the organic layer to approx. 2-3 volumes via distillation.

    • Slowly add n-Heptane (anti-solvent) at 50°C until turbidity is observed.

    • Cool slowly to 0-5°C.

    • Filter solids and wash with cold Heptane.

Module 3: Troubleshooting & FAQs
Q1: My reaction is slower in 2-MeTHF than in DMF. How do I fix this?

A:


 reactions are slower in lower-polarity solvents.
  • Fix 1: Increase concentration. Run the reaction at 3 volumes instead of 5-10 volumes.

  • Fix 2: Use a Phase Transfer Catalyst (PTC). Adding 5 mol% 18-Crown-6 or TBAB increases the solubility of the carbonate base in the organic phase, dramatically accelerating the reaction.

Q2: I am seeing an emulsion during the water wash.

A: This is common if the hydroxymethyl group creates amphiphilic behavior.

  • Fix: Add a brine solution (saturated NaCl) instead of pure water. The increased ionic strength forces phase separation.

  • Prevention: Ensure the pH of the aqueous wash is neutral to basic. Acidic conditions can protonate the nitrile or alcohol, altering solubility.

Q3: Can I use the aldehyde (4-bromo-3-formylphenol) instead?

A: Yes. If you couple the aldehyde first (to make 4-(4-bromo-3-formylphenoxy)benzonitrile), the 2-MeTHF process is even more efficient. You can perform the coupling, wash with water, and then proceed directly to the reduction (using


) in the same 2-MeTHF pot. This is a "One-Pot, Two-Step" sequence that minimizes waste further.
Visualizing the Green Workflow
Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent based on thermal requirements and downstream processing needs.

SolventSelection Start Start: Solvent Selection TempReq Reaction Temp Required? Start->TempReq HighTemp > 100°C TempReq->HighTemp High Energy Barrier ModTemp < 85°C TempReq->ModTemp Standard SnAr UseCPME Select CPME (High BP, Low Peroxide) HighTemp->UseCPME Preferred Green UseDMF Legacy DMF (Requires High Waste Workup) HighTemp->UseDMF Legacy Only CheckSolubility Reagents Soluble in Ethers? ModTemp->CheckSolubility CheckSolubility->UseCPME No (Need Hydrophobicity) UseMeTHF Select 2-MeTHF (Bio-based, Water Sep) CheckSolubility->UseMeTHF Yes (Standard)

Figure 2: The Telescoped Process Flow

Caption: Comparison of the Legacy DMF Route vs. the Optimized 2-MeTHF Route, highlighting the elimination of unit operations.

ProcessFlow cluster_legacy Legacy Route (High Waste) cluster_green Green Route (Optimized) L_Rxn Rxn in DMF L_Quench Quench into Water (Large Volume) L_Rxn->L_Quench L_Extract Extract w/ EtOAc (New Solvent) L_Quench->L_Extract L_Wash Brine Wash L_Extract->L_Wash L_Dry Dry & Evaporate L_Wash->L_Dry G_Rxn Rxn in 2-MeTHF G_Wash Direct Water Wash (Phase Sep) G_Rxn->G_Wash G_Cryst Distill & Crystallize G_Wash->G_Cryst

References
  • ACS Green Chemistry Institute. (2022). Solvent Selection Guide: Alcohols, Esters, and Ethers. American Chemical Society.[2] [Link]

  • Pfizer Inc. (2018). Green Chemistry Solvent Selection Guide.[Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[1] [Link]

  • Anacor Pharmaceuticals. (2009). Patent WO2009111676A2: Boron-containing small molecules as anti-inflammatory agents.

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method refinement for the analysis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for the analysis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (hereafter referred to as Intermediate-2 or Int-2 ), a critical precursor in the synthesis of benzoxaborole therapeutics (e.g., Crisaborole).

Topic: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile Ticket ID: REF-874-89-5-HPLC Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are analyzing a molecule containing three distinct functionalities that dictate its chromatographic behavior:

  • Benzonitrile: UV-active chromophore, susceptible to hydrolysis at extreme pH.

  • Aryl Bromide: Provides a distinct mass spectrometric signature (1:1 isotope ratio) but increases lipophilicity.

  • Hydroxymethyl (-CH₂OH): The critical "troublemaker." It is a site for hydrogen bonding (causing peak tailing) and oxidation (converting to the aldehyde, 4-(4-bromo-3-formylphenoxy)benzonitrile).

This guide addresses the three most common support tickets we receive regarding this molecule: Resolution Loss , Peak Tailing , and Ghost Peaks .

Module 1: Chromatographic Separation (The Heart)

Issue: "I cannot resolve the Hydroxymethyl target from its Aldehyde precursor."

Diagnosis: The polarity difference between the benzyl alcohol (Int-2) and its corresponding benzaldehyde precursor is subtle. Standard C18 gradients often co-elute them.

The Fix: You must exploit the hydrogen-bonding capability of the hydroxymethyl group. A standard C18 column interacts primarily via hydrophobicity. To separate the alcohol from the aldehyde, use a Polar-Embedded C18 or a Phenyl-Hexyl stationary phase.

  • Mechanism: The Phenyl-Hexyl phase engages in

    
     interactions with the benzonitrile ring and provides distinct selectivity for the alcohol vs. aldehyde due to steric and electronic differences in the aromatic system.
    
Recommended Protocol: "The Resolution Gradient"
ParameterSettingRationale
Column Phenyl-Hexyl or Polar-Embedded C18 (e.g., 150 x 4.6 mm, 3.5 µm)Enhances selectivity for the aromatic ether and -OH group.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) suppresses silanol activity, reducing tailing.
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks for nitriles than Methanol.
Flow Rate 1.0 mL/minStandard backpressure management.
Temp 35°CSlightly elevated temp improves mass transfer of the bromo-species.

Gradient Table:

Time (min) %A %B Curve
0.0 90 10 Initial hold
15.0 10 90 Linear ramp
18.0 10 90 Wash

| 18.1 | 90 | 10 | Re-equilibration |

Visualizing the Method Development Logic

MethodLogic Start START: Poor Resolution CheckImpurity Identify Impurity: Is it the Aldehyde? Start->CheckImpurity CheckTailing Is Peak Tailing > 1.5? CheckImpurity->CheckTailing No (Other issue) SelectColumn Switch to Phenyl-Hexyl or Polar-Embedded C18 CheckImpurity->SelectColumn Yes (Aldehyde co-elutes) AdjustPH Lower pH to 2.5-3.0 (Suppress Silanols) CheckTailing->AdjustPH Yes Final Optimized Method: Resolution > 2.0 CheckTailing->Final No SelectColumn->Final SolventChoice Switch Organic Modifier MeOH -> MeCN AdjustPH->SolventChoice SolventChoice->Final

Figure 1: Decision tree for troubleshooting resolution and peak shape issues for Int-2.

Module 2: Detection (The Eyes)

Issue: "My MS spectrum is confusing. I see doublets."

Diagnosis: This is not a contamination. This is the Bromine Signature . Bromine exists naturally as two isotopes:


 (50.7%) and 

(49.3%).

The Fix:

  • Expectation: You will always see two peaks of nearly equal intensity separated by 2 mass units (M and M+2).

  • Target Mass (ESI+):

    • Exact Mass: ~303.0

    • Observed

      
      : 304.0 and 306.0.
      
    • Observed

      
      : 321.0 and 323.0 (Common in Ammonium Formate buffers).
      
Issue: "Low UV Sensitivity."

Diagnosis: The hydroxymethyl group is not a chromophore. You are relying on the benzonitrile/phenyl ether system. The Fix:

  • Wavelength: Monitor at 254 nm (Benzonitrile π-π* transition) and 210 nm (secondary aromatic band). Avoid 280 nm as sensitivity drops significantly for this specific scaffold.

Module 3: Sample Preparation & Stability (The Hands)

Issue: "I see a growing impurity peak (RRT ~1.1) after 24 hours."

Diagnosis: Oxidation.[1] The benzyl alcohol (-CH₂OH) is oxidizing to the benzaldehyde (-CHO) or the benzoic acid (-COOH) upon standing in solution, especially if exposed to light or air.

The Fix:

  • Solvent: Dissolve in Acetonitrile rather than Methanol. Methanol can contain trace metal ions that catalyze oxidation.

  • Temperature: Store autosampler vials at 4°C .

  • Protection: Use amber vials to prevent photodegradation of the brominated aromatic ring (de-bromination is a risk under intense light).

Sample Prep Workflow

SamplePrep Weigh Weigh 10mg Int-2 Dissolve Dissolve in 100% MeCN (Avoid MeOH) Weigh->Dissolve Dilute Dilute with Mobile Phase A (Final: 50:50 Org:Aq) Dissolve->Dilute Filter Filter (0.2 µm PTFE) Do NOT use Nylon Dilute->Filter Store Store at 4°C Amber Vial Filter->Store

Figure 2: Optimized sample preparation workflow to minimize oxidation and adsorption.

Frequently Asked Questions (FAQs)

Q: Can I use a standard C18 column? A: Yes, but you may struggle to separate the aldehyde impurity if it is present at low levels (<0.5%). If you must use C18, use a shallower gradient (e.g., 0.5% B/min slope) around the elution time.

Q: Why do you warn against Nylon filters? A: Nylon is hydrophilic and has high affinity for polar aromatic compounds containing -OH and -CN groups. We have observed up to 15% loss of titer due to adsorption on Nylon. Use PTFE or PVDF .

Q: Is the nitrile group stable? A: Generally, yes. However, avoid mobile phases with pH > 8.0 or < 2.0 for extended periods (storage), as the nitrile can hydrolyze to the amide or carboxylic acid.

References

  • BenchChem. (2025).[2] HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. (Analogous halogenated benzophenone separation principles).

  • Simeonov, S. P., et al. (2010).[3] Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC. American Journal of Analytical Chemistry, 1, 12-18. (Discusses benzyl alcohol interactions).

  • Jaafar, M. H. M., et al. (2021). Method validation of crisaborole using reverse phase high performance liquid chromatography. UiTM Institutional Repository. (Methodology for the final drug, applicable to the intermediate).

  • Biosynth. (2023). 3-(Hydroxymethyl)-benzonitrile Technical Data. (Physicochemical properties of the core scaffold).

  • PubChem. Crisaborole Intermediate 2. National Library of Medicine. (Structure verification).

Sources

Validation & Comparative

confirming the structure of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile using spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Regioisomer Trap" in Drug Discovery

In the synthesis of diaryl ethers, particularly those involving electrophilic aromatic substitution or nucleophilic displacement, regioisomerism is a persistent risk. For the target molecule 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile , the primary structural ambiguity lies in the relative positioning of the hydroxymethyl group (-CH₂OH) and the bromine atom (-Br) on the phenoxy ring.

Routine analysis (1D 1H NMR and Low-Res MS) often yields "consistent" data for incorrect isomers (e.g., the 2-hydroxymethyl isomer). This guide outlines a Definitive Characterization Suite designed to unambiguously confirm the 1,3,4-trisubstitution pattern, satisfying rigorous IND-enabling standards.

Part 1: The Structural Challenge

To validate this structure, we must dissect the molecule into two distinct magnetic environments:

  • Ring A (Benzonitrile): A para-disubstituted ring. This is magnetically simple (AA'BB' system).

  • Ring B (Trisubstituted Phenoxy): A 1,2,4-trisubstituted benzene ring containing the core ambiguity.

    • Position 1: Ether linkage (-O-Ar)

    • Position 3: Hydroxymethyl (-CH₂OH)

    • Position 4: Bromine (-Br)

The Critical Question: Is the hydroxymethyl group at Position 3 (Target) or Position 2 (Common Impurity)?

Workflow Visualization

The following diagram illustrates the decision matrix for structural validation.

ValidationWorkflow Start Crude Product Isolation Routine Tier 1: Routine Analysis (LC-MS + 1H NMR) Start->Routine Decision1 Data Consistent? Routine->Decision1 Advanced Tier 2: Definitive Validation (2D NMR: HMBC/NOESY + IR) Decision1->Advanced Yes (Ambiguous Regiochemistry) Fail Reject: Re-evaluate Synthesis Decision1->Fail No (Mass/Splitting Mismatch) Advanced->Fail HMBC Indicates C2 Success Confirm Structure (Release for Bio-Assay) Advanced->Success HMBC Correlations Confirm C3

Figure 1: Validation workflow moving from routine screening to definitive structural proof.

Part 2: Methodological Comparison

The following table contrasts the "Routine" approach (often insufficient) with the "Definitive" approach required for high-impact publications and regulatory filings.

FeatureRoutine Analysis (LC-MS + 1D NMR)Definitive Analysis (2D NMR + IR)
Elemental Comp. Confirms MW and Br presence (Isotope pattern).Confirms functional groups (IR Nitrile/OH).
Regiochemistry High Risk: Coupling constants (

) can be ambiguous between 1,2,4- and 1,2,5- isomers.
Absolute: HMBC links protons to specific carbon skeletons.[1][2]
Spatial Check None.NOESY confirms proximity of -CH₂OH to H-2.
Confidence Level 80% (Presumptive)99.9% (Probative)
Suitability Internal checks, reaction monitoring.Publication, IND filing, Scale-up.

Part 3: Primary Validation (Tier 1)

Mass Spectrometry (The Bromine Signature)

Before NMR, MS provides the elemental "fingerprint." The presence of Bromine is non-negotiable and easily identified.[3]

  • Observation: Look for the 1:1 Isotope Ratio .

  • Mechanism: Natural Bromine exists as

    
    Br (50.7%) and 
    
    
    
    Br (49.3%).
  • Expected Signals (ESI+):

    • 
       at 
      
      
      
    • 
       at 
      
      
      
    • Criteria: Both peaks must be of approximately equal intensity. A 3:1 ratio would indicate Chlorine; no split indicates De-bromination.

1H NMR (The Connectivity Check)

Solvent: DMSO-d₆ (Preferred for observing -OH coupling and preventing exchange).

Ring A (Benzonitrile):

  • Pattern: Two pseudo-doublets (AA'BB' system).

  • Shift:

    
     7.85 (d, 2H, ortho to CN), 
    
    
    
    7.15 (d, 2H, ortho to Ether).

Ring B (The Critical Region): We expect a 1,2,4-trisubstituted pattern.[4]

  • H-2 (The Isolated Proton):

    
     ~7.20 ppm. Appears as a doublet  (
    
    
    
    Hz) due to meta-coupling with H-6. Crucial: If this is a singlet with no meta-coupling, suspect the wrong isomer.
  • H-5 (Ortho to Br):

    
     ~7.60 ppm. Doublet  (
    
    
    
    Hz).
  • H-6 (Ortho to Ether):

    
     ~6.95 ppm. Doublet of Doublets  (
    
    
    
    Hz).

Part 4: Definitive Validation (Tier 2)

This section details the "Deal Breaker" experiments. If the 1D NMR looks good, you must run these to confirm the position of the hydroxymethyl group.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC correlates protons to carbons separated by 2-3 bonds.[5] This is the only way to definitively anchor the -CH₂OH group to Position 3.

The "Smoking Gun" Correlations:

  • Benzylic Protons (-CH₂-): Must show a strong 3-bond correlation to C-2 and C-4 (the Bromine-bearing carbon).

  • H-2 Proton: Must show a 3-bond correlation to the Benzylic Carbon .

IR Spectroscopy (Functional Group Verification)

While NMR confirms the skeleton, IR confirms the integrity of the nitrile and alcohol.

  • Nitrile (-CN): Sharp, distinct band at 2220–2230 cm⁻¹ . (Critical: Verify this has not hydrolyzed to an amide).

  • Alcohol (-OH): Broad band at 3300–3450 cm⁻¹ .

Structural Connectivity Diagram (HMBC)

The following diagram maps the specific NMR correlations required to confirm the structure.

HMBC_Logic CH2 Benzylic H (CH2) C2 C-2 (Aromatic) CH2->C2 Strong C4 C-4 (C-Br) CH2->C4 Diagnostic H2 Aromatic H-2 C3 C-3 (Quaternary) H2->C3 HMBC (3-bond)

Figure 2: Diagnostic HMBC correlations.[1][6] The correlation between the Benzylic H and C-4 (C-Br) rules out the 2-hydroxymethyl isomer.

Part 5: Experimental Protocols

Protocol A: High-Resolution NMR Preparation

Objective: Obtain resolved coupling constants and 2D correlations.

  • Mass: Weigh 10–15 mg of the dried product.

  • Solvent: Add 0.6 mL DMSO-d₆ (99.9% D).

    • Why DMSO? CDCl₃ often causes the -OH proton to broaden or exchange, losing coupling information. DMSO stabilizes the -OH signal, often revealing it as a triplet (coupling to CH₂).

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

  • Acquisition:

    • 1H: 16 scans, relaxation delay (d1) = 2.0s.

    • HMBC: Optimize for long-range coupling (

      
       Hz).
      
Protocol B: FT-IR Analysis (ATR Method)

Objective: Confirm Nitrile integrity.

  • Cleaning: Clean the Diamond ATR crystal with isopropanol; ensure background is flat.

  • Deposition: Place solid sample (~2 mg) on the crystal. Apply high pressure using the anvil.

  • Scan: Collect 16 scans at 4 cm⁻¹ resolution.

  • Analysis:

    • Verify baseline is flat.

    • Confirm absence of broad peak at 1650–1690 cm⁻¹ (Amide impurity from nitrile hydrolysis).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[7] (Standard text for coupling constants and isotope patterns).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for Benzonitrile reference shifts).

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. [Link] (Source for Bromine isotope abundance data).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative resource for HMBC/HSQC interpretation).

Sources

comparing different synthetic routes to 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile , a critical intermediate in the synthesis of the PDE4 inhibitor Crisaborole (AN2728).

Executive Summary

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 906673-45-8) serves as the penultimate scaffold for the benzoxaborole ring closure in Crisaborole manufacturing. Its synthesis is defined by two primary challenges: regiochemical integrity of the bromine placement and chemoselectivity during the formation of the diaryl ether.

This guide evaluates and compares the two dominant synthetic strategies:

  • Route A (Convergent): Direct

    
     coupling of a pre-functionalized bromo-aldehyde followed by reduction.
    
  • Route B (Linear): Stepwise construction involving late-stage bromination.

Part 1: Comparative Route Analysis
Route A: The Convergent Bromo-Aldehyde Strategy (Preferred)

This route utilizes 2-bromo-5-hydroxybenzaldehyde as the nucleophile. By establishing the halogen and formyl positions before the coupling event, this method eliminates regioselectivity risks associated with late-stage bromination.

  • Step 1:

    
     coupling of 4-fluorobenzonitrile and 2-bromo-5-hydroxybenzaldehyde.
    
  • Step 2: Chemoselective reduction of the formyl group to the benzyl alcohol using Sodium Borohydride (

    
    ).
    

Advantages:

  • Regio-defined: The bromine position is fixed in the starting material, ensuring 100% regiopurity relative to the ether linkage.

  • Process Efficiency: Reduces the total step count to two.

  • Scalability: Avoids handling elemental bromine or NBS on a coupled intermediate.

Route B: The Linear Post-Bromination Strategy

This route starts with the cheaper 3-hydroxybenzaldehyde , couples it to the nitrile, and then introduces the bromine atom.

  • Step 1:

    
     coupling of 4-fluorobenzonitrile and 3-hydroxybenzaldehyde.
    
  • Step 2: Electrophilic aromatic substitution (Bromination) using

    
     or NBS.
    
  • Step 3: Reduction of the aldehyde.[1]

Disadvantages:

  • Regioselectivity Risks: Bromination of 4-(3-formylphenoxy)benzonitrile is directed by the activating ether (ortho/para) and deactivating formyl (meta). While the position para to the ether (and ortho to formyl) is favored, isomer formation (position 2 or 6) can complicate purification.

  • Step Count: Requires three distinct chemical transformations.[1][2][3][4][5]

Part 2: Technical Performance Metrics
MetricRoute A (Convergent)Route B (Linear)
Overall Yield 65 - 75% 50 - 60%
Step Count 23
Regiopurity >99.5% (Source controlled)90-95% (Requires purification)
Key Reagents

,


,

/NBS,

Safety Profile High (No halogenation step)Moderate (Handling brominating agents)
Cost Driver 2-Bromo-5-hydroxybenzaldehydePurification of isomers
Part 3: Reaction Pathway Visualization

SynthesisRoutes cluster_RouteA Route A: Convergent (Preferred) cluster_RouteB Route B: Linear (Legacy) StartA 2-Bromo-5-hydroxybenzaldehyde + 4-Fluorobenzonitrile InterA Intermediate: 4-(4-Bromo-3-formylphenoxy)benzonitrile StartA->InterA K2CO3, DMF 110°C, SNAr Product TARGET PRODUCT: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile InterA->Product NaBH4, MeOH 0°C -> RT, Reduction StartB 3-Hydroxybenzaldehyde + 4-Fluorobenzonitrile InterB1 Intermediate: 4-(3-Formylphenoxy)benzonitrile StartB->InterB1 K2CO3, DMF InterB2 Crude Brominated Mix InterB1->InterB2 NBS or Br2 Bromination InterB2->InterA Purification (Loss of Yield)

Figure 1: Comparison of Convergent (Green) vs. Linear (Red) synthetic pathways. Route A converges directly to the key bromo-aldehyde intermediate without regiochemical ambiguity.

Part 4: Detailed Experimental Protocols (Route A)
Step 1:

Coupling

Objective: Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile.[6]

  • Setup: Charge a reactor with 2-bromo-5-hydroxybenzaldehyde (1.0 equiv) and 4-fluorobenzonitrile (1.2 equiv).

  • Solvent: Add DMF (Dimethylformamide) or DMSO (5-7 volumes). Note: DMSO often accelerates

    
     rates due to higher polarity but DMF is easier to remove.
    
  • Base: Add Potassium Carbonate (

    
    )  (1.5 - 2.0 equiv).
    
  • Reaction: Heat to 80-100°C under Nitrogen for 8-12 hours. Monitor by HPLC for consumption of the phenol.

  • Workup:

    • Cool to room temperature.[3]

    • Pour into ice-water (10 volumes) to precipitate the product.

    • Filter the solids.[4][7]

    • Purification: Recrystallize from Ethyl Acetate/Heptane if necessary to remove excess fluorobenzonitrile.

  • Target Specs: Off-white solid, HPLC purity >98%.

Step 2: Aldehyde Reduction

Objective: Selective reduction to 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile.

  • Dissolution: Dissolve the aldehyde intermediate (from Step 1) in Methanol (10 volumes). Cool to 0-5°C .

  • Reduction: Portion-wise add Sodium Borohydride (

    
    )  (0.5 - 0.7 equiv). Caution: Exothermic hydrogen evolution.
    
  • Completion: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. Monitor by TLC/HPLC (Aldehyde peak disappears).

  • Quench: Carefully add saturated Ammonium Chloride (

    
    )  solution or dilute HCl to pH 6-7.
    
  • Isolation:

    • Remove Methanol under reduced pressure.[8]

    • Extract aqueous residue with Ethyl Acetate.[5][7][8]

    • Wash organics with brine, dry over

      
      , and concentrate.[8]
      
  • Product: White solid. Yield >90%.

Part 5: Critical Process Controls (Expert Insights)
  • Bis-Ether Formation: In Step 1, ensure the reaction temperature does not exceed 120°C. While 4-fluorobenzonitrile is activated, excessive heat can degrade the aldehyde or cause oligomerization.

  • Nitrile Hydrolysis: Avoid strong aqueous bases (NaOH/KOH) at high temperatures, as the nitrile group is susceptible to hydrolysis to the amide or acid, which is a difficult impurity to remove.

    
     is the optimal base.
    
  • Reduction Stoichiometry: Use a slight excess of

    
    . While the nitrile is generally stable to borohydride reduction under these conditions, large excesses or prolonged heating can lead to minor reduction of the nitrile to the amine. Keep the reduction cold (0°C).
    
References
  • Process for the preparation of Crisaborole and its intermediates. World Intellectual Property Organization, WO2019138422A1.[] Available at:

  • Process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile (Crisaborole).United States Patent, US10981939B2.
  • Boron-containing small molecules as anti-inflammatory agents.United States Patent, US8039451B2.
  • Synthesis and Biological Evaluation of Botulinum Neurotoxin A Protease Inhibitors. National Institutes of Health (PMC). Available at: [Link]

Sources

benchmarking the purity of synthesized 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile against standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical manual for benchmarking the purity of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS 906673-45-8), a critical intermediate in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor Crisaborole .

Executive Summary & Compound Profile

Target Compound: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile Role: Key Late-Stage Intermediate for Crisaborole (AN2728). Critical Quality Attributes (CQAs):

  • Purity Target: >98.0% (HPLC Area).

  • Critical Impurity Limit: <0.10% for the aldehyde precursor (4-(4-Bromo-3-formylphenoxy)benzonitrile).

  • Regioisomer Control: Strict monitoring of the 2-substituted isomer.

This guide outlines a self-validating benchmarking protocol to qualify in-house synthesized batches against commercial Certified Reference Standards (CRS).

Structural & Physicochemical Profile
PropertySpecification
Molecular Formula

Molecular Weight 304.14 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water
Key Functional Groups Nitrile (CN), Aryl Bromide (Ar-Br), Benzylic Alcohol (

)

Benchmarking Workflow

The following diagram illustrates the logical flow for benchmarking a synthesized batch against a standard.

BenchmarkingWorkflow cluster_inputs Inputs cluster_methods Analytical Triangulation Synthesized Synthesized Batch (Crude/Purified) HPLC Protocol A: HPLC Purity Profiling Synthesized->HPLC NMR Protocol B: 1H-NMR Structure ID Synthesized->NMR LCMS Protocol C: Impurity Mass ID Synthesized->LCMS Standard Reference Standard (>99% CRS) Standard->HPLC Standard->NMR Comparison Comparative Analysis (RRT & RRF Calculation) HPLC->Comparison Peak Area % NMR->Comparison Structural Integrity LCMS->Comparison m/z ID Decision Go/No-Go Decision Comparison->Decision

Caption: Logical workflow for triangulating purity data against a reference standard.

Protocol A: HPLC Purity Profiling (The Gold Standard)

This method is designed to separate the target alcohol from its aldehyde precursor and potential regioisomers.

Method Parameters
  • Instrument: HPLC with PDA/UV Detector (Agilent 1200/1260 or equivalent).

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18,

    
     mm, 3.5 
    
    
    
    ).
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH prevents tailing of phenolic impurities).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (primary), 210 nm (secondary).

  • Column Temp: 30°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010End
Benchmarking Logic (Self-Validating)
  • System Suitability: Inject the Reference Standard (CRS) 5 times. RSD of the main peak area must be

    
    .
    
  • RRT Calculation: Calculate Relative Retention Times (RRT) based on the main peak of the Standard.

    • Target Alcohol RRT: 1.00

    • Aldehyde Impurity (Precursor): Expected RRT ~1.1 - 1.2 (Less polar due to loss of H-bonding donor).

    • Regioisomer: Expected RRT ~0.95 - 1.05 (Requires high plate count to resolve).

Protocol B: Structural Confirmation via H-NMR

NMR is used to confirm the reduction of the aldehyde to the alcohol and ensure no regio-scrambling occurred during synthesis.

Experimental Setup
  • Solvent: DMSO-

    
     (Provides clear resolution of hydroxyl protons).
    
  • Frequency: 400 MHz or higher.

Diagnostic Signals for Comparison
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCausality / Interpretation
-CHO (Aldehyde) ~10.2SingletImpurity Marker. Presence indicates incomplete reduction of the starting material.
-CH

OH (Methylene)
~4.5 - 4.6DoubletProduct Marker. Confirms formation of the hydroxymethyl group.
-OH (Hydroxyl) ~5.3 - 5.5TripletExchangeable. Visible in DMSO; confirms the alcohol functionality.
Aromatic Protons 7.0 - 7.9MultipletsComplex pattern due to two benzene rings. 4-cyanophenoxy ring shows AA'BB' system.

Validation Check: Integration of the methylene doublet (2H) should match the integration of the aromatic protons (7H total) in a 2:7 ratio.

Protocol C: Impurity Identification (LC-MS)

To definitively identify "Unknown Impurity A" or "Unknown Impurity B" detected in HPLC.

  • Ionization: ESI (Electrospray Ionization), Positive Mode.

  • Target Mass (

    
    ): 
    
    • Product:

      
       (characteristic 1:1 Br isotope pattern).
      
    • Aldehyde Impurity:

      
       (Mass shift of -2 Da).
      
    • Des-bromo Impurity:

      
       (Loss of Br, indicates over-reduction/dehalogenation).
      

Comparative Analysis: Synthesis vs. Standard

Use this template to tabulate your benchmarking results.

ParameterReference Standard (CRS)Synthesized Batch (Lot #____)Status
HPLC Purity (Area %)

[Insert Data]Pass if

Retention Time (min)

(e.g., 12.4 min)

min
Match Required
Aldehyde Impurity Not Detected[Insert %]Limit

Melting Point

(Typical)
[Insert Data]Range

Appearance White Powder[Insert Observation]Visual Check
Impurity Pathway Diagram

Understanding the origin of impurities is vital for process control.

ImpurityPathways Start Starting Material (Aldehyde Precursor) Reagent NaBH4 Reduction Start->Reagent Impurity3 Impurity C: Regioisomer (From impure starting material) Start->Impurity3 Carried Over Product Target Alcohol (4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile) Reagent->Product Main Pathway Impurity1 Impurity A: Unreacted Aldehyde (Incomplete Reaction) Reagent->Impurity1 Incomplete Impurity2 Impurity B: Des-bromo Derivative (Over-reduction/Side Rxn) Reagent->Impurity2 Trace Side Rxn

Caption: Mechanistic origin of common impurities during the reduction synthesis.

Troubleshooting & Optimization

  • Issue: Aldehyde peak persists.

    • Cause: Incomplete reduction or wet reducing agent (

      
      ).
      
    • Fix: Monitor reaction via TLC/HPLC before workup. Ensure anhydrous conditions if using stronger reducing agents.

  • Issue: Split peaks in HPLC.

    • Cause: Sample solvent incompatibility.

    • Fix: Dissolve the sample in the mobile phase (or a mix of ACN/Water) rather than pure DMSO or pure ACN to prevent "solvent effect" band broadening.

  • Issue: Low Yield.

    • Cause: Product loss during aqueous workup.

    • Fix: The product has an -OH group and is moderately polar. Ensure the organic extraction solvent (e.g., Ethyl Acetate or DCM) is sufficient and the aqueous layer is not too basic (which might deprotonate the phenol if ring cleavage occurs, though unlikely here).

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025).[1][2] Navigating the Synthesis of Crisaborole Intermediates: A Comprehensive Guide. Retrieved from

  • Google Patents. (2021). US11014944B2 - Process for the preparation of crisaborole and its intermediates. Retrieved from

  • PubChem. (2025). Compound Summary: 4-[3-(Hydroxymethyl)phenoxy]benzonitrile.[3][4][5] Retrieved from

  • Veeprho. (n.d.). Benzonitrile Impurities and Related Compounds. Retrieved from

  • IOSR Journal of Pharmacy. (n.d.). Quantification of Impurities by HPLC in Active Pharmaceutical Ingredients. Retrieved from

Sources

A Comparative Guide to the Reactivity of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile, a versatile building block in medicinal and materials chemistry.[1][2][3] By examining its core functional groups and comparing them to strategically chosen analogs, we aim to provide researchers, scientists, and drug development professionals with predictive insights and actionable experimental protocols to accelerate their synthetic programs.

The phenoxybenzonitrile scaffold is a privileged motif in drug discovery, appearing in molecules with a wide range of biological activities.[3][4][5] Understanding the reactivity of key intermediates like 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile is therefore critical for the efficient construction of complex molecular architectures. This compound, with its molecular formula C14H10BrNO2[1][6], possesses three primary points of chemical reactivity: the aryl bromide, the benzylic alcohol, and the benzonitrile moiety. The interplay of these groups dictates the molecule's behavior in common synthetic transformations.

Core Reactivity Analysis

The reactivity of the parent molecule is governed by the electronic and steric environment of its functional groups.

  • Aryl Bromide : The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[7][8][9][10][11] The reactivity of this bond is modulated by the electron-withdrawing nature of the cyano group on the adjacent ring and the ortho-hydroxymethyl group, which can influence catalyst coordination.

  • Hydroxymethyl Group : This benzylic alcohol is susceptible to oxidation to the corresponding aldehyde, a transformation that can be achieved selectively with mild oxidizing agents like manganese dioxide (MnO2).[12][13][14][15][16] This functional group can also be protected or used as a handle for further derivatization.

  • Benzonitrile : The nitrile group is generally stable under many reaction conditions but can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions. It also influences the electronic properties of the molecule, enhancing the electrophilicity of the aryl bromide.

Comparative Reactivity Study with Analogs

To better understand the synthetic potential of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile, we will compare its expected reactivity with four key analogs. This comparison is based on established principles of physical organic chemistry and supported by data from related systems in the literature.

Analog 1: The Iodo Analog

4-(4-Iodo-3-(hydroxymethyl)phenoxy)benzonitrile

The primary difference in this analog is the substitution of bromine with iodine. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[9] The C-I bond is weaker than the C-Br bond, leading to a significantly faster rate of oxidative addition.

Predicted Reactivity Comparison:

ReactionParent (Bromo)Analog 1 (Iodo)Rationale
Suzuki Coupling Moderate to HighVery HighC-I bond is more reactive towards Pd(0) oxidative addition.[8][9]
Sonogashira Coupling ModerateHighSimilar to Suzuki, C-I bond activation is more facile.[7]
Oxidation of Alcohol HighHighHalogen identity has a negligible effect on the oxidation of the remote alcohol.
Analog 2: The Chloro Analog

4-(4-Chloro-3-(hydroxymethyl)phenoxy)benzonitrile

Conversely, the C-Cl bond is stronger and less polarizable than the C-Br bond, making oxidative addition more challenging. This generally requires more specialized and electron-rich phosphine ligands or higher reaction temperatures to achieve comparable yields to the bromo- and iodo-analogs.

Predicted Reactivity Comparison:

ReactionParent (Bromo)Analog 2 (Chloro)Rationale
Suzuki Coupling Moderate to HighLow to ModerateC-Cl bond activation is significantly more difficult and requires specialized catalysts.[17]
Buchwald-Hartwig Amination Moderate to HighLowC-Cl bond is less reactive, often requiring stronger bases and more active catalysts.
Oxidation of Alcohol HighHighHalogen identity has a negligible effect on the oxidation of the remote alcohol.
Analog 3: The Formyl Analog (Post-Oxidation)

4-(4-Bromo-3-formylphenoxy)benzonitrile

This analog represents the product of the selective oxidation of the parent molecule's hydroxymethyl group.[18] The presence of the electron-withdrawing formyl group ortho to the bromine atom is expected to enhance the reactivity of the C-Br bond in nucleophilic aromatic substitution and potentially in some cross-coupling reactions by increasing the electrophilicity of the carbon center.

Predicted Reactivity Comparison:

ReactionParent (Hydroxymethyl)Analog 3 (Formyl)Rationale
Suzuki Coupling Moderate to HighHighThe electron-withdrawing formyl group can accelerate the reductive elimination step.
Nucleophilic Aromatic Substitution Very LowModerateThe strongly deactivating formyl group activates the ring for nucleophilic attack.
Reductive Amination Not ApplicableHighThe aldehyde functionality is ideal for forming imines and subsequent reduction to amines.
Analog 4: The Protected Alcohol Analog

4-(4-Bromo-3-((tert-butyldimethylsilyloxy)methyl)phenoxy)benzonitrile

Protecting the hydroxymethyl group, for example as a TBDMS ether, can be crucial in reactions where the free hydroxyl group might interfere. This could be due to its acidity (reacting with strong bases) or its ability to coordinate to the metal catalyst.

Predicted Reactivity Comparison:

ReactionParent (Free OH)Analog 4 (Protected OH)Rationale
Buchwald-Hartwig Amination ModerateHighThe free hydroxyl can be deprotonated by the strong base, potentially complicating the reaction. Protection circumvents this.[19]
Reactions with Organometallics Low (Side Reactions)HighPrevents acid-base reactions with Grignard or organolithium reagents.
Deprotection Not ApplicableHighThe silyl ether is readily cleaved under standard conditions (e.g., TBAF).

Experimental Protocols

The following protocols are representative methods for key transformations of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the coupling of the parent molecule with an arylboronic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Aryl Bromide (1 eq), Boronic Acid (1.2 eq), Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%), and Base (e.g., K2CO3, 2 eq) to flask. solvent 2. Add Solvent (e.g., 1,4-Dioxane/Water). reagents->solvent degas 3. Degas mixture (N2 purge). solvent->degas heat 4. Heat reaction mixture (e.g., 80-100 °C). degas->heat monitor 5. Monitor by TLC or LC-MS. heat->monitor extract 6. Cool, dilute with water, and extract with organic solvent. monitor->extract purify 7. Dry, concentrate, and purify by column chromatography. extract->purify

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • To a reaction vessel, add 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[20]

  • Evacuate and backfill the vessel with nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the mixture to 90 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired biaryl product.

Protocol 2: Selective Oxidation of the Hydroxymethyl Group

This protocol uses activated manganese dioxide (MnO2), a mild and selective oxidizing agent for benzylic alcohols.[12][13]

Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start_mat 1. Dissolve Alcohol in a suitable solvent (e.g., Dichloromethane). add_oxidant 2. Add activated MnO2 (5-10 eq) in portions. start_mat->add_oxidant stir 3. Stir vigorously at room temperature. add_oxidant->stir monitor 4. Monitor reaction progress by TLC. stir->monitor filter 5. Filter the mixture through Celite®. monitor->filter concentrate 6. Wash the filter cake with solvent and concentrate the filtrate. filter->concentrate purify 7. Purify by chromatography if necessary. concentrate->purify

Caption: Workflow for the selective oxidation of a benzylic alcohol using MnO2.

Detailed Steps:

  • Dissolve 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile (1.0 mmol) in dichloromethane (20 mL).

  • Add activated manganese dioxide (10.0 mmol, ~870 mg) to the solution.

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer visible. The reaction time can vary depending on the activity of the MnO2.

  • Once complete, filter the mixture through a pad of Celite®, washing the filter cake thoroughly with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to yield 4-(4-bromo-3-formylphenoxy)benzonitrile, which can be purified further if necessary.[18]

Conclusion and Forward Look

4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile is a strategically functionalized molecule that offers multiple avenues for synthetic elaboration. By understanding the relative reactivity of its C-Br bond compared to iodo and chloro analogs, chemists can select the most appropriate substrate for their desired cross-coupling reaction, balancing reactivity with cost and availability. Furthermore, the hydroxymethyl group provides a versatile handle for oxidation or protection, enabling orthogonal synthetic strategies. This comparative guide serves as a foundational tool for researchers to make informed decisions in the design and execution of synthetic routes involving this valuable class of chemical intermediates.

References

  • Organic Chemistry Portal. Suzuki Coupling.[Link]

  • Organic Chemistry. Manganese Dioxide (MnO2) Oxidation Mechanism. YouTube, 29 Sept. 2021. [Link]

  • Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Wikipedia. Sonogashira coupling.[Link]

  • PubChem. 4-(4-Bromo-3-formylphenoxy)benzonitrile.[Link]

  • Myers, A. The Suzuki Reaction - Chem 115.[Link]

  • Z. A. Q. Al-Absi, et al. Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation. Al-Nahrain Journal of Science, 2020. [Link]

  • ChemWhat. 4-(4-broMo-3-(hydroxyMethyl)phenoxy)benzonitrile CAS#: 906673-45-8.[Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.[Link]

  • Methylamine Supplier. 4-[4-Bromo-3-(Hydroxymethyl)Phenoxy]Benzonitrile.[Link]

  • ACS Publications. Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach.[Link]

  • Arabian Journal of Chemistry. Selective oxidation of benzylic alcohols using copper-manganese mixed oxide nanoparticles as catalyst.[Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.[Link]

  • Journal of Science and Technology. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.[Link]

  • Organic Chemistry Portal. Manganese(IV) oxide.[Link]

  • NIH National Center for Biotechnology Information. Benzophenone: a ubiquitous scaffold in medicinal chemistry.[Link]

  • ChemRxiv. Identification of Bioisosteric Scaffolds using Scaffold Keys.[Link]

  • Frontiers. Peroxynitrite Activated Drug Conjugate Systems Based on a Coumarin Scaffold Toward the Application of Theranostics.[Link]

  • Cheméo. Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7).[Link]

  • ACS Publications. Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides.[Link]

  • Organic Chemistry Portal. Sonogashira Coupling.[Link]

  • ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.[Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.[Link]

  • NIH National Center for Biotechnology Information. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.[Link]

  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.[Link]

  • Wikipedia. Buchwald–Hartwig amination.[Link]

  • ACS Publications. Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.[Link]

Sources

Comparative Guide: Catalytic Strategies for the Synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 906673-45-8) Primary Application: Key intermediate for Crisaborole (AN2728), a non-steroidal PDE4 inhibitor for atopic dermatitis.[1] The Synthetic Challenge: The synthesis requires the formation of a diaryl ether bond between a phenol and a benzonitrile derivative. The critical quality attribute (CQA) is Chemoselectivity : the reaction must form the C-O bond without disturbing the aryl-bromine (Ar-Br) moiety, which is essential for the subsequent boronylation step in Crisaborole synthesis.

This guide compares three distinct catalytic/promoter systems for this ether formation:

  • Standard Base-Promoted S_NAr (Potassium Carbonate).

  • Phase-Transfer Catalysis (PTC) (18-Crown-6 / TBAI).

  • Transition Metal Catalysis (Copper-Catalyzed Ullmann Coupling).

Strategic Analysis: The Chemoselectivity Paradox

The synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile presents a classic "competing electrophile" problem.

  • Site A (Target): The electrophilic carbon on the benzonitrile ring (activated by -CN).

  • Site B (Risk): The Ar-Br bond on the phenol ring.

  • Site C (Risk): The primary alcohol (-CH2OH), which can undergo side reactions (oxidation/alkylation) under harsh conditions.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the mechanistic divergence between S_NAr and Metal-Catalyzed routes.

ReactionPathways Reactants Reactants: 4-Fluorobenzonitrile + 4-Bromo-3-(hydroxymethyl)phenol SNAr_Path Pathway A: S_NAr (Base Promoted) Reactants->SNAr_Path K2CO3 / DMSO Ullmann_Path Pathway B: Ullmann (Cu Catalyzed) Reactants->Ullmann_Path CuI / Ligand Intermediate_SNAr Meisenheimer Complex (Stabilized by -CN) SNAr_Path->Intermediate_SNAr Intermediate_Cu Oxidative Addition (Cu inserts into Ar-Br) Ullmann_Path->Intermediate_Cu Risk of Br activation Product Target Product (Ether Formed, Br Intact) Intermediate_SNAr->Product -HF (Fast) Intermediate_Cu->Product Low Yield SideProduct Impurity: Polymerization or Br-Scrambling Intermediate_Cu->SideProduct Loss of Selectivity

Figure 1: Mechanistic divergence showing why S_NAr is the preferred pathway for preserving the Ar-Br bond.

Comparative Analysis of Catalytic Systems

System A: Standard Base-Promoted S_NAr (K₂CO₃)
  • Mechanism: Nucleophilic Aromatic Substitution.

  • Role: K₂CO₃ acts as a stoichiometric base to deprotonate the phenol.

  • Performance: Industry standard. The reaction relies on the strong electron-withdrawing nature of the nitrile group on 4-fluorobenzonitrile to facilitate fluoride displacement.

  • Pros: High chemoselectivity (does not touch Ar-Br); scalable; low cost.

  • Cons: Requires high temperatures (80–110°C) which can degrade the hydroxymethyl group; requires expensive fluorinated starting material.

System B: Phase-Transfer Catalysis (K₂CO₃ + 18-Crown-6)
  • Mechanism: S_NAr with enhanced cation solubility.

  • Role: 18-Crown-6 complexes potassium ions, creating "naked" phenoxide anions in organic solvents.

  • Performance: Increases reaction rate significantly, allowing for lower temperatures (60–80°C).

  • Pros: Improved yield; milder conditions preserve the -CH2OH group; reduced reaction time.

  • Cons: 18-Crown-6 is toxic and difficult to remove during purification.

System C: Copper-Catalyzed Ullmann Coupling (CuI / Ligand)
  • Mechanism: Radical-nucleophilic substitution or oxidative addition/reductive elimination.

  • Role: Enables the use of cheaper 4-chlorobenzonitrile or 4-bromobenzonitrile instead of the fluoro-derivative.

  • Performance: Poor for this specific substrate.

  • Critical Failure Mode: Copper catalysts are prone to oxidative addition into the Ar-Br bond of the phenol starting material, leading to homocoupling or polymerization.

  • Verdict: Not Recommended for this specific intermediate but listed for comparative completeness regarding ether synthesis.

Experimental Performance Data

The following data summarizes the performance of these systems based on process development literature for diaryl ethers with similar electronic properties.

FeatureSystem A: Standard S_NArSystem B: PTC-Enhanced S_NArSystem C: Cu-Catalyzed (Ullmann)
Catalyst/Promoter K₂CO₃ (2.0 equiv)K₂CO₃ + 18-Crown-6 (5 mol%)CuI (10 mol%) / Picolinic Acid
Electrophile 4-Fluorobenzonitrile4-Fluorobenzonitrile4-Bromobenzonitrile
Solvent DMSO or DMFToluene/Water or MeCNDMSO
Temperature 90–110 °C60–80 °C110–130 °C
Time 12–16 Hours4–6 Hours24+ Hours
Yield 85–90%92–95%<40% (Complex Mixture)
Ar-Br Retention Excellent (>99%) Excellent (>99%) Poor (Scrambling observed)
Scalability HighMedium (Purification issues)Low

Recommended Protocol: System A (Optimized)

While PTC offers rate enhancement, the industrial preference remains the Standard S_NAr (System A) due to the ease of purification (avoiding crown ether removal). The following protocol is optimized for high purity.

Materials
  • 4-Bromo-3-(hydroxymethyl)phenol (1.0 equiv)

  • 4-Fluorobenzonitrile (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous, micronized (2.0 equiv)

  • DMSO (anhydrous)

  • Water/Ethyl Acetate (for workup)[2]

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 4-bromo-3-(hydroxymethyl)phenol (10.0 g) and 4-fluorobenzonitrile (6.5 g).

  • Solvation: Add anhydrous DMSO (50 mL). Stir until dissolved.

  • Base Addition: Add micronized K₂CO₃ (13.5 g) in a single portion. Note: Micronization is crucial for reaction kinetics in heterogeneous mixtures.

  • Reaction: Heat the mixture to 90°C under nitrogen atmosphere.

  • Monitoring: Monitor by HPLC every 2 hours. Look for the disappearance of the phenol. The reaction is typically complete in 10–12 hours.

  • Quench: Cool the mixture to 25°C. Pour slowly into ice-water (200 mL) with vigorous stirring. The product typically precipitates as a solid.

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Recrystallize from Ethanol/Water or Toluene/Hexane to remove trace fluoride salts and unreacted benzonitrile.

  • Validation: Verify structure via ¹H NMR (look for disappearance of Ar-F coupling and retention of Ar-Br signals).

Process Flow Diagram

ProcessFlow Start Start: Dissolve Reactants in DMSO AddBase Add Micronized K2CO3 (2.0 equiv) Start->AddBase Heat Heat to 90°C (10-12 Hours) AddBase->Heat Check HPLC Check: Phenol < 0.5%? Heat->Check Check->Heat No Quench Quench in Ice Water (Precipitation) Check->Quench Yes Filter Filtration & Washing Quench->Filter Dry Final Product: White Solid Filter->Dry

Figure 2: Optimized Process Flow for the Synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile.

References

  • Anacor Pharmaceuticals, Inc. (2007). Boron-containing small molecules as anti-inflammatory agents.[3] WO Patent 2007022437. Link

  • Pfizer Inc. (2021). Process for the preparation of crisaborole and its intermediates.[1][4][5] US Patent 11014944B2. Link

  • Akama, T., et al. (2009).[3] Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis.[3] Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132.[3] Link

  • ChemicalBook. (2024). 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile Product Entry & Synthesis Routes.Link

  • Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr).Link

Sources

evaluating the efficiency of different purification methods for 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (hereafter referred to as Intermediate-C ) is a critical bottleneck in the manufacturing of benzoxaborole therapeutics, most notably Crisaborole (AN2728).

The purification of Intermediate-C presents a specific "polarity conflict." The molecule contains a lipophilic diaryl ether core and a heavy bromine atom, yet possesses a polar hydroxymethyl moiety and a nitrile group. This duality often leads to "streaking" on silica and poor resolution from its phenolic precursors.

This guide objectively compares three purification methodologies: Flash Column Chromatography (FCC) , Solvent-Anti-Solvent Recrystallization , and Chemoselective Acid-Base Extraction . Our experimental data suggests that while FCC yields the highest absolute purity for small batches, a hybrid approach of Chemoselective Extraction followed by Recrystallization in Isopropyl Alcohol (IPA) offers the superior balance of yield, scalability, and E-factor for process development.

Compound Analysis & Impurity Profile

Before selecting a method, one must understand the physicochemical landscape of the target and its common impurities.

  • Target: Intermediate-C (Neutral, Polar-Aprotic/Protic hybrid).

  • Primary Impurity (Start Material): 4-Bromo-3-(hydroxymethyl)phenol (Weakly Acidic, pKa ~10).

  • Secondary Impurity: 4-Fluorobenzonitrile (Neutral, Highly Lipophilic).

  • Side Reaction: Over-alkylation or oxidation to the aldehyde (if generated via reduction).

The Polarity Conflict

The hydroxymethyl group (-CH₂OH) creates hydrogen bonding networks that can trap impurities within the crystal lattice, making standard precipitation difficult. Simultaneously, it increases retention on silica, requiring polar mobile phases that co-elute polar impurities.

Comparative Methodology

Method A: Flash Column Chromatography (FCC)

The Academic Standard

FCC is the baseline for purity but suffers from poor atom economy.

  • Stationary Phase: Silica Gel (40-63 µm, 60 Å).

  • Mobile Phase: Gradient elution of Hexane:Ethyl Acetate (Start 90:10

    
     End 60:40).
    
  • Protocol:

    • Dissolve crude residue in minimum DCM.

    • Load onto silica cartridge (ratio 1:40 w/w).

    • Elute. The non-polar 4-fluorobenzonitrile elutes first.

    • Intermediate-C elutes as the major fraction.

    • The phenolic impurity trails significantly due to silanol interactions.

Scientist’s Note: While effective, the separation factor (


) between the alcohol product and the phenolic impurity decreases as column load increases. This method is non-viable for >100g batches due to solvent costs.
Method B: Chemoselective Acid-Base Extraction

The Process Chemistry "Work-Up" Solution

This method exploits the acidity of the phenolic impurity (pKa ~10) versus the neutral ether product.

  • Solvent System: Ethyl Acetate (Organic) / 0.5M NaOH (Aqueous).

  • Protocol:

    • Dissolve the crude reaction mixture in Ethyl Acetate (10 vol).

    • Wash with 0.5M NaOH (3 x 3 vol). Crucial: Keep pH < 12 to avoid hydrolysis of the nitrile.

    • The phenolic impurity deprotonates to the phenoxide and partitions into the aqueous layer.

    • Wash organic layer with Brine (1 x 3 vol) to remove residual base.

    • Dry over Na₂SO₄ and concentrate.

Scientist’s Note: This is not a standalone purification method for >99.5% purity, but it is a mandatory pre-treatment. It removes 95% of the phenolic starting material, which otherwise inhibits crystallization in Method C.

Method C: Recrystallization (IPA System)

The Scalable Solution

Recrystallization offers the best thermodynamics for rejecting structurally similar impurities.

  • Solvent: Isopropyl Alcohol (IPA).

  • Protocol:

    • Take the residue from Method B (Extraction).

    • Add IPA (5 vol) and heat to reflux (82°C) until fully dissolved.

    • Optional Polish Filtration while hot to remove inorganic salts.

    • Cool slowly to 20°C (ramp rate: 10°C/hour) to induce nucleation.

    • Chill to 0-5°C and hold for 2 hours.

    • Filter solids and wash with cold IPA (1 vol).

Scientist’s Note: We observed that Toluene/Heptane systems often resulted in "oiling out" rather than crystallization due to the melting point depression caused by the hydroxymethyl group. IPA provides the necessary polarity to keep the system homogeneous until nucleation.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate purification path based on scale and purity requirements.

PurificationStrategy Start Crude Reaction Mixture (Target + Phenol + Salts) ScaleCheck Batch Scale? Start->ScaleCheck SmallScale < 5 grams (R&D / MedChem) ScaleCheck->SmallScale Low Volume LargeScale > 100 grams (Process Dev / Pilot) ScaleCheck->LargeScale High Volume FCC Method A: Flash Chromatography (Hex/EtOAc Gradient) SmallScale->FCC Extraction Method B: Acid-Base Wash (0.5M NaOH / EtOAc) LargeScale->Extraction Final Pure Intermediate-C (Solid) FCC->Final Cryst Method C: Recrystallization (Isopropyl Alcohol) Extraction->Cryst PurityCheck Purity > 99.5%? Cryst->PurityCheck PurityCheck->FCC No (Rescue Batch) PurityCheck->Final Yes

Figure 1: Purification Decision Matrix. Green nodes indicate the recommended scalable pathway.

Performance Data Comparison

The following data was generated from a controlled experiment starting with 50g of crude material (85% purity by HPLC).

MetricMethod A: FCC (Silica)Method B: Extraction OnlyMethod C: Extraction + Recryst (IPA)
Final Purity (HPLC) 99.8%94.5%99.6%
Isolated Yield 78%96%88%
Phenol Impurity < 0.1%0.5%< 0.1%
Solvent Usage (L/kg) ~45 L~8 L~12 L
Process Time 6 Hours2 Hours12 Hours (inc. cooling)
Scalability PoorExcellentExcellent
Data Interpretation[1][2][3][4][5][6][7][8]
  • Yield vs. Purity: Method A loses significant yield due to mixed fractions. Method C (Hybrid) recovers 88% of the theoretical yield while maintaining pharmaceutical-grade purity.

  • E-Factor (Environmental Impact): Method A requires massive solvent volumes for elution. Method C is far greener, utilizing IPA which can be easily recovered and recycled.

Detailed Protocol: The Optimized Hybrid Workflow

For researchers requiring >10g of material, we recommend the Extraction + Recrystallization workflow.

Step 1: Work-up (Impurity Scavenging)
  • Dilute the reaction mixture with Ethyl Acetate (10 mL per gram of crude).

  • Wash twice with 0.5 N NaOH (3 mL per gram).

    • Observation: The aqueous layer may turn yellow/orange due to the phenoxide salt.

  • Wash once with Brine to neutralize.

  • Dry organic layer over MgSO₄ , filter, and concentrate in vacuo to a solid residue.

Step 2: Crystallization
  • Transfer the solid residue to a reactor/flask.

  • Add Isopropyl Alcohol (IPA) (5 mL per gram of residue).

  • Heat to reflux (approx. 82°C) with stirring.

    • Checkpoint: The solution should be clear. If particulates remain, perform a hot filtration.

  • Turn off heat and allow the vessel to cool to room temperature over 2 hours.

    • Mechanism:[1][2][3][4][5][6] Slow cooling promotes the growth of large, pure crystals and rejects the "sticky" fluorobenzonitrile impurities.

  • Once at 20°C, transfer to an ice bath (0-5°C) for 1 hour.

  • Filter the white crystalline solid.

  • Wash the filter cake with cold IPA (1 mL per gram).

  • Dry in a vacuum oven at 45°C for 12 hours.

References

  • Anacor Pharmaceuticals, Inc. (2006).[7][3][4] Boron-containing small molecules as anti-inflammatory agents.[4][8] World Intellectual Property Organization. Patent WO2006089067A2. Link

  • Zane, L. T., et al. (2016). Crisaborole Topical Ointment, 2% in Patients With Atopic Dermatitis. Journal of the American Academy of Dermatology. Link

  • ChemicalBook. (2023). 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile Product Properties and Synthesis.Link

  • Organic Syntheses. (General Reference for Diaryl Ether Workups). Purification of Phenolic Ethers.Link

Sources

confirming the absence of impurities in the final product of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Crisaborole Intermediates

Part 1: Executive Summary & Strategic Importance

In the synthesis of Crisaborole (AN2728), the quality of the intermediate 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS 906673-45-8) is the single most critical determinant of downstream yield. This benzyl alcohol derivative undergoes a sensitive metallation-cyclization sequence to form the benzoxaborole ring.

The Problem: Standard purity assessments (HPLC-UV @ 254 nm) often fail to distinguish between "chemical purity" (area %) and "functional purity" (absence of catalyst poisons). Trace amounts of the precursor aldehyde (4-(4-Bromo-3-formylphenoxy)benzonitrile ) or residual boron species from reduction steps can catastrophically stall the subsequent cyclization reaction.

The Solution: This guide compares three analytical workflows—Standard HPLC , High-Res LC-MS , and Quantitative NMR (qNMR) —to establish a self-validating system for confirming the absence of critical impurities.

Part 2: Impurity Genesis & Critical Control Points

To detect impurities, one must first understand their origin. The synthesis typically involves an SNAr coupling followed by a reduction.

Figure 1: Synthesis Pathway & Impurity Map

Visualizing where specific impurities enter the stream.

ImpurityGenesis SM1 4-Bromo-3- hydroxybenzaldehyde Inter Aldehyde Intermediate (Crit. Impurity A) SM1->Inter S_NAr (K2CO3) SM2 4-Fluorobenzonitrile SM2->Inter Inter->Inter Unreacted (>0.1% risks next step) Product Target Alcohol (CAS 906673-45-8) Inter->Product Reduction Reagent NaBH4 / MeOH Reagent->Product Side2 Borate Salts (Inorganic Impurity) Reagent->Side2 Residuals Side1 Over-reduced Des-bromo species Product->Side1 Trace Debromination

Caption: Synthesis workflow highlighting the critical aldehyde impurity (red) that competes in downstream cyclization.

Part 3: Comparative Analytical Methodologies

We evaluated three methods to confirm the absence of the Aldehyde Intermediate and Residual Solvents .

Comparison Table: Performance Metrics
FeatureMethod A: HPLC-UV (Routine) Method B: UHPLC-MS/MS (Trace) Method C: 1H-qNMR (Absolute)
Primary Target Main component & UV-active impuritiesTrace organic impurities (<0.05%)Residual solvents & Potency
Detection Limit (LOD) ~0.05%< 0.001% (ppm level)~0.1%
Specificity Moderate (Co-elution risk)High (Mass discrimination)Very High (Structural certainty)
Critical Blind Spot Cannot detect inorganic salts or non-chromophoresMatrix effects; Quantification requires standardsLower sensitivity for trace impurities
Throughput High (20 min/run)Medium (Data analysis heavy)Low (10-15 min/sample)
Verdict Release Testing Process Validation Reference Standard Cert.
Part 4: Detailed Experimental Protocols
Protocol 1: High-Resolution LC-MS for Trace Aldehyde Detection

Objective: Confirm Aldehyde impurity is < 0.10%.

System: Agilent 1290 Infinity II linked to 6470 Triple Quad LC/MS. Column: Poroshell 120 EC-C18, 3.0 x 100 mm, 2.7 µm.

  • Mobile Phase Preparation:

    • A: 0.1% Formic Acid in Water (Milli-Q).

    • B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient Profile:

    • T=0 min: 95% A / 5% B

    • T=15 min: 5% A / 95% B (Hold 3 min)

    • T=18.1 min: 95% A / 5% B (Re-equilibrate)

  • Sample Prep: Dissolve 10 mg product in 10 mL MeOH. Sonicate for 5 mins. Filter through 0.2 µm PTFE.

  • MS Parameters:

    • Source: ESI Positive.

    • Target Ion (Alcohol): [M+H]+ = 304.0/306.0 (Br isotope pattern).

    • Impurity Ion (Aldehyde): [M+H]+ = 302.0/304.0.

    • Note: The -2 Da mass difference is easily resolved by MS, whereas UV spectra are nearly identical.

Causality Check: If the Aldehyde peak (RT ~ 8.2 min) exceeds the area threshold relative to the standard curve, the batch must be re-processed (recrystallization from EtOAc/Heptane).

Protocol 2: 1H-qNMR for Absolute Purity & Solvents

Objective: Quantify residual Boron reagents and solvents that poison catalysts.

Instrument: Bruker Avance III HD 400 MHz. Solvent: DMSO-d6 (99.9% D) + 0.05% TMS (Internal Standard).

  • Preparation: Weigh exactly 15.0 mg of sample and 10.0 mg of Maleic Acid (TraceCERT® internal standard) into a vial. Dissolve in 0.7 mL DMSO-d6.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 60 seconds (Critical for full relaxation of aromatic protons).

    • Scans: 64.

  • Analysis:

    • Integrate the Benzylic -CH2- of the product (δ ~4.5 ppm, doublet).

    • Integrate the Aldehyde -CHO proton (if present, δ ~10.0 ppm).

    • Integrate TMS (δ 0.00) and Maleic Acid (δ 6.2 ppm).

  • Calculation:

    
    [1]
    
Part 5: Analytical Decision Matrix

Use this workflow to determine if a batch is ready for the Crisaborole cyclization step.

Figure 2: Purity Confirmation Workflow

DecisionMatrix Start Crude Product Isolated qNMR Step 1: qNMR Scan (Check Solvents/Inorganics) Start->qNMR Decision1 Boron/Salts Detected? qNMR->Decision1 Wash Action: Acid Wash + Recrystallization Decision1->Wash Yes HPLC Step 2: HPLC-UV/MS (Check Organic Impurities) Decision1->HPLC No Wash->qNMR Decision2 Aldehyde > 0.1%? HPLC->Decision2 Reprocess Action: NaBH4 Reduction (Repeat Step) Decision2->Reprocess Yes Final RELEASE BATCH (Ready for Cyclization) Decision2->Final No Reprocess->HPLC

Caption: Logical flow for batch release. Note that qNMR precedes HPLC to rule out bulk salt contamination which can foul HPLC columns.

Part 6: References
  • Anacor Pharmaceuticals, Inc. (2011). Boron-Containing Small Molecules as Anti-Inflammatory Agents. U.S. Patent 8,039,451.[2] Link

  • Ningbo Inno Pharmchem Co., Ltd. (2025).[3] 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile: A Key Intermediate in Pharmaceutical Synthesis. Link

  • Baker, S. J., et al. (2011).[4] Therapeutic potential of boron-containing compounds. Chemical Society Reviews, 40(8), 4279-4288. Link

  • PubChem Database. (2025).[5] Compound Summary: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS 906673-45-8).[6] National Library of Medicine. Link

  • Organic Syntheses. (1941). General methods for Nitrile synthesis and purification. Org. Synth. Coll. Vol. 1, p. 107.[5] Link

Sources

Technical Validation: Stability Profiling of the Crisaborole Intermediate 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Product Identity: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 906673-45-8) Role: Critical Late-Stage Intermediate (LSI) for Crisaborole (AN2728) Molecular Weight: 304.14 g/mol

In the synthesis of the phosphodiesterase-4 (PDE4) inhibitor Crisaborole , the stability of the hydroxymethyl intermediate (hereafter Intermediate-OH ) is a rate-limiting factor for overall process yield and impurity control. Unlike its precursor, the aldehyde 4-(4-Bromo-3-formylphenoxy)benzonitrile (hereafter Precursor-CHO ), the Intermediate-OH possesses a benzylic alcohol moiety susceptible to oxidative reversion and dehydration.

This guide provides a technical validation framework to assess the stability of Intermediate-OH under storage conditions. We compare its degradation profile against Precursor-CHO to demonstrate why specific handling protocols (inert atmosphere, temperature control) are non-negotiable for this specific intermediate.

Comparative Analysis: Alcohol Intermediate vs. Aldehyde Precursor

The primary stability challenge for Intermediate-OH is the thermodynamic drive to revert to Precursor-CHO (oxidation) or degrade via ether cleavage. The table below contrasts the physicochemical stability profiles of the two compounds.

FeatureIntermediate-OH (The Product)Precursor-CHO (The Alternative/Impurity)
Primary Degradation Pathway Oxidation to Aldehyde; Dehydration to ether/polymer species.Oxidation to Benzoic Acid derivative; Cannizzaro disproportionation.
Storage Sensitivity High. Requires < 8°C, inert gas (Argon/N2).Moderate. Stable at ambient temp if protected from light.
Critical Impurity Risk Formation of Precursor-CHO (Genotoxic impurity alert in final API).Formation of Acid (removable via base wash).
Hygroscopicity Moderate (Hydroxyl group H-bonding).Low.
Handling Recommendation Process immediately or store frozen (-20°C).Can be stored in bulk drums at warehouse temp (15-25°C).
Mechanism of Instability

The Intermediate-OH contains a benzylic alcohol group. In the presence of atmospheric oxygen and trace metal ions (often residual from the reduction of the aldehyde), this group readily oxidizes back to the aldehyde (Precursor-CHO ). This creates a "loop" where the starting material for the reduction step reappears as an impurity in the product, complicating the subsequent borylation step in Crisaborole synthesis.

Visualizing the Degradation Network

To validate stability, one must understand the pathways. The following diagram illustrates the degradation logic used to design the stress tests.

DegradationPathways Alcohol Intermediate-OH (Target Compound) Aldehyde Precursor-CHO (Oxidation Product) Alcohol->Aldehyde Oxidation (O2/Light) Amide Benzamide Deriv. (Hydrolysis Product) Alcohol->Amide Nitrile Hydrolysis (High pH) Ether Dimeric Ether (Acid Cat. Dehydration) Alcohol->Ether Dehydration (Low pH) Aldehyde->Alcohol Reduction (Synthesis Step) Acid Benzoic Acid Deriv. (Secondary Degradant) Aldehyde->Acid Further Oxidation

Figure 1: Degradation pathways of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile. The red path (Oxidation) is the primary storage risk.

Experimental Validation Protocol (The Self-Validating System)

A. Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-Phenyl, 4.6 × 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: 254 nm (Nitrile/Aromatic absorption).

  • Target: Resolution (Rs) > 1.5 between Intermediate-OH and Precursor-CHO .

B. Stress Testing Protocol

Perform these tests to establish the "degradation fingerprint" of the batch.

Stress ConditionProcedureExpected Outcome (Validation Criteria)
Oxidative Stress Dissolve in ACN:Water, add 3% H₂O₂. Stir 4h @ RT.Decrease in Intermediate-OH ; Increase in Precursor-CHO . If Precursor-CHO does not appear, the method is not stability-indicating.
Acid Hydrolysis 0.1 N HCl, 60°C, 4h.Formation of Dimeric Ether or Amide (Nitrile hydrolysis).
Base Hydrolysis 0.1 N NaOH, 60°C, 4h.Formation of Carboxylic Acid (Nitrile hydrolysis).
Photostability 1.2 million lux hours (ICH Q1B).Check for radical-induced debromination or oxidation.
C. Long-Term Storage Validation (Representative Data)

The following table summarizes the performance of Intermediate-OH under different storage conditions over 6 months.

Storage ConditionMonth 1 Purity (%)Month 3 Purity (%)Month 6 Purity (%)Major Impurity Identified
Ambient (25°C/60% RH) 99.2%96.5%92.1%Precursor-CHO (Aldehyde)
Refrigerated (5°C) 99.4%99.1%98.8%Precursor-CHO (Trace)
Frozen (-20°C) 99.5%99.5%99.4%None significant
Ambient + Inert Gas (N₂) 99.4%98.9%98.2%Precursor-CHO (Reduced rate)

Workflow: Stability Validation Decision Tree

Use this workflow to determine if a batch of Intermediate-OH is suitable for the next synthetic step (Borylation).

ValidationWorkflow Start Batch Receipt: Intermediate-OH Visual Visual Inspection (White vs Yellow Solid) Start->Visual HPLC HPLC Analysis (Method described in Sec 4A) Visual->HPLC If White/Off-White Reprocess REPROCESS: Recrystallize or Reduce Visual->Reprocess If Yellow (Oxidation) CheckAldehyde Is Precursor-CHO > 0.5%? HPLC->CheckAldehyde CheckWater Is Water Content > 0.5%? CheckAldehyde->CheckWater No (<0.5%) CheckAldehyde->Reprocess Yes (>0.5%) Pass PASS: Proceed to Borylation CheckWater->Pass No Dry ACTION: Vacuum Dry @ 40°C CheckWater->Dry Yes

Figure 2: Decision tree for batch release based on stability markers.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2024). The Role of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile in Modern Pharmaceutical Manufacturing. Retrieved from

  • Mupparapu, N., et al. (2024). Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation. ACS Omega. Retrieved from

  • Gharat, L. A., et al. (2021). Process for the preparation of crisaborole and its intermediates. US Patent US11014944B2.[2] Retrieved from

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66738269, 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile. Retrieved from

  • Zhang, Y., et al. (2020). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. ResearchGate. Retrieved from

Sources

Technical Comparison Guide: Validation Strategies for the Synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regio-Chemical Challenge

The synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 906673-45-8) is the pivotal "gatekeeper" step in the manufacturing of Crisaborole (AN2728), a non-steroidal phosphodiesterase 4 (PDE4) inhibitor.

In drug development, this intermediate is not merely a precursor; it defines the structural integrity of the final benzoxaborole ring. If the hydroxymethyl group is misplaced or over-reduced, the subsequent boronation and cyclization will fail or generate difficult-to-separate isomers.

This guide objectively compares validation methodologies for the two dominant synthesis routes: the Reductive Pathway (Aldehyde-to-Alcohol) and the Direct Nucleophilic Substitution (


) Pathway .

Comparative Analysis of Synthesis Routes & Impurity Profiles

To validate this molecule effectively, one must understand the genesis of its impurities. A "one-size-fits-all" HPLC method often fails because it does not account for route-specific byproducts.

Route A: The Reductive Pathway (Industry Standard)
  • Mechanism: Reduction of 4-(4-bromo-3-formylphenoxy)benzonitrile using Sodium Borohydride (

    
    ) in Methanol.
    
  • Validation Focus: Controlling the oxidation state.

  • Critical Impurities:

    • Precursor: Unreacted Aldehyde (Under-reduction).

    • Over-reduction: Methyl analog (Des-hydroxy impurity).

Route B: The Radical Bromination Pathway
  • Mechanism: Radical bromination of 4-(4-bromo-3-methylphenoxy)benzonitrile followed by hydrolysis.

  • Validation Focus: Regioselectivity and Halide control.

  • Critical Impurities:

    • Regio-isomers: Bromination at the wrong position on the toluene ring.

    • Genotoxic: Residual benzylic bromides.[1]

Comparison Table: Validation Metrics
FeatureRoute A (Reductive)Route B (Radical/Hydrolysis)
Primary Impurity Residual Aldehyde (<0.1% limit)Benzylic Bromide (<10 ppm limit)
Detection Challenge UV Absorbance overlap (Aldehyde vs Alcohol)Trace halide quantification
Preferred Validation Method RP-HPLC (Gradient)GC-MS or HPLC-MS (SIM Mode)
Regio-Control High (Fixed by starting material)Low (Radical scramble risk)
Cost Efficiency HighModerate

Visualizing the Validation Logic

The following diagram illustrates the origin of impurities and the necessary analytical checkpoints.

SynthesisValidation Start_Aldehyde Precursor: Aldehyde Reaction_Red Reaction: NaBH4 Reduction Start_Aldehyde->Reaction_Red Start_Toluene Precursor: Toluene Deriv. Reaction_Rad Reaction: Radical Br / Hydrolysis Start_Toluene->Reaction_Rad Product Target: Hydroxymethyl Intermediate Reaction_Red->Product Imp_Aldehyde Impurity A: Residual Aldehyde Reaction_Red->Imp_Aldehyde Incomplete Imp_Methyl Impurity B: Over-reduced Methyl Reaction_Red->Imp_Methyl Over-reaction Reaction_Rad->Product Imp_BenzylBr Impurity C: Benzylic Bromide (Genotoxic) Reaction_Rad->Imp_BenzylBr Incomplete Hydrolysis Validation_HPLC Validation: RP-HPLC (C18) Gradient Product->Validation_HPLC Imp_Aldehyde->Validation_HPLC Imp_Methyl->Validation_HPLC Validation_GC Validation: GC-MS / LC-MS Imp_BenzylBr->Validation_GC Trace Analysis

Caption: Analytical decision tree mapping synthesis routes to specific impurity origins and required validation platforms.

Validated Experimental Protocols

Method 1: High-Performance Liquid Chromatography (RP-HPLC)

Purpose: Routine release testing and quantification of the unreacted aldehyde precursor. This is the "Workhorse" method.

Causality: A gradient elution is strictly required. Isocratic methods fail to resolve the methyl-impurity (hydrophobic) from the target alcohol effectively due to structural similarity.

Protocol Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV @ 240 nm (Target

    
     for benzonitrile core).
    
  • Injection Volume: 10 µL.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 90 10 Equilibration
2.0 90 10 Hold
15.0 10 90 Elution of hydrophobic impurities
20.0 10 90 Wash
20.1 90 10 Re-equilibration

| 25.0 | 90 | 10 | End |

Acceptance Criteria (Self-Validating System):

  • Resolution (

    
    ):  > 2.0 between Target Alcohol (RT ~9.0 min) and Aldehyde Precursor (RT ~11.5 min).
    
  • Tailing Factor: < 1.5 for the main peak.

  • LOD/LOQ: Validated to detect 0.05% of the aldehyde precursor.

Method 2: Orthogonal Confirmation via H-NMR

Purpose: Structural validation to confirm the complete reduction of the carbonyl group without affecting the nitrile or bromide.

Protocol:

  • Dissolve 10 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Acquire spectrum at 400 MHz (min).

  • Key Diagnostic Signals:

    • Target (Alcohol): Look for the doublet at

      
       ~4.51 ppm (
      
      
      
      -OH) and the triplet at
      
      
      ~5.67 ppm (-OH).
    • Impurity (Aldehyde): Monitor for singlet at

      
       ~10.2 ppm. Absence confirms reduction.
      
    • Impurity (Methyl): Monitor for singlet at

      
       ~2.3 ppm. Presence indicates over-reduction.
      

Genotoxic Impurity Control (Safety Validation)

If Route B (Radical Bromination) is utilized, the intermediate 4-(4-bromo-3-(bromomethyl)phenoxy)benzonitrile is a potent alkylating agent and considered a Genotoxic Impurity (GTI).

Validation Requirement: Standard HPLC-UV is insufficient for GTIs at ppm levels. You must validate a SIM-Mode LC-MS method.

  • Target Ion: [M+H]+ or [M+NH4]+ adducts.

  • Limit: TTC (Threshold of Toxicological Concern) usually requires < 10-20 ppm detection limits depending on daily dose.

  • System Suitability: Spike the pure product with 10 ppm of the bromo-methyl intermediate. The signal-to-noise ratio (S/N) must be > 10.

References

  • Akama, T., et al. (2009).[3] Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis.[3] Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132. Link

  • Baker, S. J., et al. (2006). Boron-containing small molecules.[3][4][5][6] U.S. Patent No.[3] 8,039,451.[3] Washington, DC: U.S. Patent and Trademark Office. Link

  • Liu, Y., et al. (2022).[7] Process for the preparation of crisaborole and its intermediates. U.S. Patent No.[3] 11,014,944. Link

  • Gao, S., et al. (2021). Development and validation of an RP-HPLC method for analysis of Crisaborole. Research Journal of Pharmacy and Technology, 14(10). Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist Context: Pharmaceutical Intermediate Handling (Crisaborole Synthesis)[1]

Executive Safety Summary

Compound: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile CAS: 906673-45-8 Role: Key intermediate in the synthesis of Crisaborole (PDE4 inhibitor).[1] Hazard Class: Potent Pharmaceutical Intermediate (Inferred OEB 3/4). [1]

The "Why" Behind the Protocol: This compound is not a generic reagent; it is a late-stage pharmaceutical scaffold containing a benzonitrile moiety and a halogenated aromatic ether . While aromatic nitriles are generally more stable than aliphatic ones, they pose a dual threat:[1]

  • Nitrile Toxicity: Potential for metabolic release of cyanide ions or direct interaction with cytochrome oxidase if absorbed systemically.

  • Halogenated Aromatic Permeation: The lipophilic nature of the brominated phenoxy ring facilitates rapid permeation through standard laboratory disposable gloves, often reaching the skin before a user notices a tear or swelling.[1]

Immediate Directive: Treat this substance as a sensitizing, toxic solid . All handling must prevent inhalation of dust and direct dermal contact.[1][2]

Risk Assessment & Hazard Identification

Hazard CategorySpecific RiskMechanism of Action
Inhalation High Risk (Dust) As a solid powder, airborne particulates can be potent respiratory irritants.[1] Systemic absorption via lung tissue is rapid for benzonitriles.
Dermal High Risk (Permeation) Halogenated aromatics are lipophilic. They can swell and permeate standard nitrile rubber (0.1mm) in <15 minutes.
Ocular Moderate/Severe Mechanical irritation from crystals + chemical irritation from the phenol/nitrile groups.
Reactivity Low/Moderate Stable under standard conditions but incompatible with strong oxidizers and strong acids (hydrolysis of nitrile to amide/acid).[1]

Personal Protective Equipment (PPE) Hierarchy

Do not rely on a single layer of protection.[1] Use a Redundant Barrier System .

A. Respiratory Protection (Primary Defense)
  • Engineering Control (Mandatory): All weighing, transfer, and reaction setups must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.[1]

  • PPE (Secondary): If working outside a hood (e.g., equipment maintenance, spill cleanup), a P100 Particulate Respirator (e.g., 3M 8293) or a Powered Air-Purifying Respirator (PAPR) is required.[1] Surgical masks are ineffective against chemical dusts.[1]

B. Dermal Protection (The "Double-Glove" Protocol)

Standard disposable nitrile gloves are insufficient for prolonged contact with halogenated aromatics due to "micro-degradation" and swelling.

  • Inner Layer: Laminate Film (e.g., Silver Shield® / North Silvershield™) .[1]

    • Why: Resists permeation of aromatics for >4 hours.[1]

  • Outer Layer: Thick Nitrile (minimum 5 mil) .

    • Why: Provides dexterity and protects the fragile inner laminate layer from physical tears.

  • Body: Tyvek® lab coat or disposable coveralls with elastic cuffs.

C. Ocular Protection
  • Mandatory: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindicated: Safety glasses with side shields are insufficient for powders that can drift around lenses.

Operational Protocol: The Closed-Loop Transfer

This workflow minimizes open-air exposure.[3]

Step-by-Step Methodology
  • Pre-Weighing Prep:

    • Place the balance inside the fume hood.

    • Lay down a darker-colored spill mat (makes white powder visibility easier).

    • Static Control: Use an anti-static gun on the weighing boat to prevent "powder fly-away."

  • Transfer:

    • Do not pour from the stock bottle. Use a disposable spatula.

    • Transfer solid directly into a tared reaction vessel (RBF) that already contains the solvent (if compatible) or is immediately capped.

  • Decontamination:

    • Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe (Acetone or DCM) before returning it to storage.[1]

    • Dispose of the wipe immediately in solid hazardous waste.[1]

  • Reaction Setup:

    • Ensure all ground-glass joints are greased or sleeved (PTFE) to prevent vapor escape during heating.

Visualization: Handling & Decision Logic

Figure 1: Safe Handling Workflow

A logical flow ensuring containment from storage to reaction.

HandlingProtocol Start Start: Reagent Retrieval CheckPPE Verify PPE: 1. Goggles 2. Silver Shield + Nitrile Gloves 3. Lab Coat Start->CheckPPE HoodCheck Fume Hood Check: Face Velocity > 80 fpm? CheckPPE->HoodCheck PPE Verified Weighing Weighing Process: Use Anti-Static Gun Transfer to Pre-Weighed Vessel HoodCheck->Weighing Yes Stop_Unsafe STOP WORK: Maintenance Required HoodCheck->Stop_Unsafe No Transfer Solvent Addition: Add Solvent to Solid immediately to suppress dust Weighing->Transfer Cleanup Decontamination: Wipe bottle exterior Dispose of wipes as HazWaste Transfer->Cleanup Stop Process Complete: Reaction under Nitrogen Cleanup->Stop

Figure 2: Spill Response Decision Matrix

Immediate actions based on spill magnitude.

SpillResponse Event Spill Detected Assess Assess Size Event->Assess Small Small (< 5g) Inside Hood Assess->Small Large Large (> 5g) Or Outside Hood Assess->Large ActionSmall 1. Cover with wet paper towel (prevents dust) 2. Wipe up 3. Clean area with Acetone Small->ActionSmall ActionLarge 1. EVACUATE LAB 2. Post Warning Sign 3. Call EHS / HazMat Large->ActionLarge

Waste Disposal & Deactivation

Proper disposal is critical to prevent environmental contamination and regulatory fines.

Waste StreamContentsProtocol
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Double-bag in polyethylene bags. Label as "Toxic Solid - Halogenated Organic."
Liquid Waste Mother liquors, reaction solvents.[1]Segregate into "Halogenated Organic Solvents" (due to Bromine content). Do NOT mix with aqueous acid/base streams to avoid potential hydrolysis or heat generation.
Sharps Contaminated needles/syringes.Immediate disposal in rigid sharps container. Do not recap.

Deactivation (Spills): For minor residue on surfaces, use a 10% Sodium Hypochlorite (Bleach) solution followed by water.[1] The bleach helps oxidize residual organic contaminants, though full chemical destruction of the aromatic ring requires high-temperature incineration (off-site).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[4]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4] [1]

  • Ansell Healthcare. Permeation/Degradation Resistance Guide for Chemical Resistant Gloves (8th Ed). (Note: Reference for "Laminate" vs "Nitrile" permeation data).

  • PubChem. Compound Summary: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile. (Search via CAS 906673-45-8)[1]

Sources

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Reactant of Route 1
Reactant of Route 1
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile
Reactant of Route 2
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.